1-Cyclohexyl-1-tosylmethyl isocyanide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-[cyclohexyl(isocyano)methyl]sulfonyl-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2S/c1-12-8-10-14(11-9-12)19(17,18)15(16-2)13-6-4-3-5-7-13/h8-11,13,15H,3-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGVZZOZWXDWACP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C2CCCCC2)[N+]#[C-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40589586 | |
| Record name | 1-[Cyclohexyl(isocyano)methanesulfonyl]-4-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40589586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1048971-67-0 | |
| Record name | 1-[(Cyclohexylisocyanomethyl)sulfonyl]-4-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1048971-67-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[Cyclohexyl(isocyano)methanesulfonyl]-4-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40589586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Synthetic Cornerstone: A Technical Guide to 1-Cyclohexyl-1-tosylmethyl isocyanide for Advanced Drug Discovery
In the landscape of modern medicinal chemistry and drug development, the demand for novel molecular scaffolds with intricate three-dimensional architectures is perpetual. Tosylmethyl isocyanide (TosMIC) and its derivatives have emerged as exceptionally versatile building blocks, enabling the efficient construction of a diverse array of heterocyclic systems that form the core of many therapeutic agents. This technical guide delves into the properties, structure, and synthetic utility of a key α-substituted analogue, 1-Cyclohexyl-1-tosylmethyl isocyanide . While specific literature on this particular derivative is sparse, this guide will leverage the extensive knowledge of its parent compound and other α-alkylated counterparts to provide a comprehensive and practical resource for researchers and scientists.
Structural Elucidation and Physicochemical Properties
This compound, identified by its CAS Number 1048971-67-0, possesses a unique trifunctional molecular architecture that dictates its reactivity. The central α-carbon is rendered acidic by the presence of two powerful electron-withdrawing groups: the isocyanide (-N≡C) and the tosyl (p-toluenesulfonyl) moieties. The bulky cyclohexyl group introduces significant steric influence, which can be strategically exploited to control stereoselectivity in complex synthetic transformations.
| Property | Value | Source/Method |
| IUPAC Name | 1-((Cyclohexyl(isocyano)methyl)sulfonyl)-4-methylbenzene | |
| CAS Number | 1048971-67-0 | [1][2][3][4] |
| Molecular Formula | C₁₅H₁₉NO₂S | [1][3] |
| Molecular Weight | 277.38 g/mol | |
| Appearance | Predicted to be a solid | Extrapolated from TosMIC |
| Solubility | Expected to be soluble in common organic solvents (e.g., THF, DME, CH₂Cl₂) and insoluble in water. | Extrapolated from TosMIC[5] |
Spectroscopic Characterization (Predicted):
-
¹H NMR: The spectrum is anticipated to exhibit characteristic signals for the cyclohexyl protons, a multiplet for the methine proton at the α-carbon, the aromatic protons of the tosyl group (typically two doublets), and a singlet for the methyl group of the tosyl moiety.
-
¹³C NMR: Key resonances would include the isocyanide carbon, the α-carbon, the carbons of the cyclohexyl ring, and the aromatic and methyl carbons of the tosyl group.
-
IR Spectroscopy: A strong, characteristic absorption band for the isocyanide (N≡C) stretching vibration is expected in the region of 2120-2150 cm⁻¹.[2] Other significant peaks would correspond to the sulfonyl group (S=O) stretches.
-
Mass Spectrometry: The molecular ion peak (M⁺) would be observed, along with characteristic fragmentation patterns corresponding to the loss of the tosyl group, the isocyanide, and fragments of the cyclohexyl ring.
Synthesis of α-Substituted Tosylmethyl Isocyanides: A Proven Workflow
The synthesis of α-substituted TosMIC derivatives, including the cyclohexyl variant, generally follows a well-established two-step procedure starting from the corresponding aldehyde. This process involves the formation of an N-formyl intermediate, followed by dehydration to yield the isocyanide.
Step 1: Synthesis of N-(1-Cyclohexyl-1-tosylmethyl)formamide
This step involves a multicomponent reaction between cyclohexanecarboxaldehyde, p-toluenesulfinic acid, and formamide.
Experimental Protocol:
-
To a stirred solution of formamide (2.5 equivalents) in a 1:1 mixture of acetonitrile and toluene, add cyclohexanecarboxaldehyde (1.0 equivalent) and chlorotrimethylsilane (1.1 equivalents).
-
Heat the reaction mixture to 50°C for 4-5 hours under an inert atmosphere (e.g., nitrogen).
-
Add p-toluenesulfinic acid (1.5 equivalents) to the mixture and continue heating at 50°C for an additional 4-5 hours.[6]
-
Cool the reaction to room temperature and add tert-butyl methyl ether (TBME).
-
The precipitated white solid, N-(1-cyclohexyl-1-tosylmethyl)formamide, is collected by filtration, washed with cold TBME, and dried under vacuum. This intermediate is often sufficiently pure for the subsequent step.
Step 2: Dehydration to this compound
The formamide intermediate is dehydrated using a suitable dehydrating agent, such as phosphorus oxychloride, in the presence of a base.[2][6]
Experimental Protocol:
-
Suspend N-(1-cyclohexyl-1-tosylmethyl)formamide (1.0 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.
-
Add phosphorus oxychloride (2.0 equivalents) to the suspension and stir for 5 minutes at room temperature.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add triethylamine (6.0 equivalents) dropwise over 30-45 minutes, maintaining the internal temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 30-45 minutes.
-
Quench the reaction by the addition of water and extract the product with ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization (e.g., from propanol or a dichloromethane/hexanes mixture) to yield this compound as a solid.
Caption: Synthetic workflow for this compound.
Reactivity and Synthetic Applications: A Gateway to Molecular Complexity
The synthetic prowess of this compound lies in its ability to participate in a variety of powerful transformations, most notably the van Leusen reaction and other isocyanide-based multicomponent reactions. The presence of the cyclohexyl group can impart unique steric and electronic properties to the resulting products, making it a valuable tool for fine-tuning molecular structures in drug discovery programs.
The van Leusen Reaction: A Cornerstone of Heterocycle Synthesis
The van Leusen reaction is a robust method for the synthesis of nitriles, oxazoles, and imidazoles.[7][8] The reaction of an α-substituted TosMIC derivative like this compound with aldehydes or imines provides access to highly substituted heterocyclic cores.
The one-pot reaction of an aldehyde, a primary amine, and this compound is a highly efficient method for the synthesis of 1,4,5-trisubstituted imidazoles.[3][9][10]
Reaction Mechanism:
The reaction is initiated by the in situ formation of an aldimine from the aldehyde and the primary amine. The α-carbon of this compound is then deprotonated by a base (e.g., K₂CO₃, t-BuOK), and the resulting carbanion undergoes a cycloaddition with the aldimine. Subsequent elimination of p-toluenesulfinic acid from the intermediate imidazoline yields the aromatic imidazole product.[3]
Caption: van Leusen three-component synthesis of a trisubstituted imidazole.
Exemplary Protocol for Imidazole Synthesis:
-
To a solution of the aldehyde (1.0 equivalent) and primary amine (1.1 equivalents) in a suitable solvent (e.g., methanol, DMF), add this compound (1.0 equivalent).
-
Add a base such as potassium carbonate (2.0 equivalents) and heat the mixture to reflux.
-
Monitor the reaction by TLC or LC-MS until completion.
-
Upon completion, cool the reaction mixture, dilute with water, and extract the product with an appropriate organic solvent.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1,4,5-trisubstituted imidazole.
Passerini and Ugi Multicomponent Reactions
Isocyanides are key components in the Passerini and Ugi multicomponent reactions, which are powerful tools for the rapid generation of molecular diversity.[11][12]
-
Passerini Reaction: This three-component reaction involves an isocyanide, an aldehyde or ketone, and a carboxylic acid to form an α-acyloxy amide.[11] The use of this compound in a Passerini reaction would be expected to yield α-acyloxy amides with a cyclohexyl- and tosyl-substituted amide nitrogen.
-
Ugi Reaction: This four-component reaction combines an isocyanide, an aldehyde or ketone, a primary amine, and a carboxylic acid to produce a bis-amide.[12] Employing this compound in an Ugi reaction would lead to the formation of complex peptide-like structures.
The application of this compound in these reactions opens avenues for the synthesis of novel, sterically demanding peptidomimetics and other complex molecules of interest in drug discovery.
Conclusion and Future Perspectives
This compound stands as a potent and versatile reagent in the arsenal of the modern synthetic chemist. Its unique structural features, combining the reactivity of the isocyanide and the activating and leaving group properties of the tosyl moiety with the steric bulk of the cyclohexyl group, make it an invaluable tool for the construction of complex molecular architectures. The ability to readily access highly substituted heterocyclic scaffolds, such as imidazoles, through the robust van Leusen reaction, underscores its significance in the synthesis of potential pharmaceutical candidates. As the quest for novel therapeutics continues, the strategic application of such well-designed building blocks will undoubtedly play a pivotal role in accelerating the discovery of new and effective medicines. Further exploration of its reactivity in a broader range of multicomponent reactions and asymmetric synthesis is a promising area for future research.
References
-
This compound. PubChem. [Link]
-
α-TOSYLBENZYL ISOCYANIDE. Organic Syntheses Procedure. [Link]
-
Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR. (2005). [Link]
-
This compound | CAS#:1048971-67-0. Chemsrc. [Link]
-
Van Leusen reaction. Wikipedia. [Link]
-
Van Leusen Reaction. NROChemistry. [Link]
-
Synthesis of 3-Aroyl-4-heteroarylpyrrole Derivatives by the Van Leusen Method. MDPI. [Link]
-
Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Semantic Scholar. [Link]
-
1-(1-Isocyanoethanesulfonyl)-4-methylbenzene. PubChem. [Link]
-
This compound | CAS#:1048971-67-0. Chemsrc. [Link]
-
Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. MDPI. [Link]
-
Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. Beilstein Journals. [Link]
-
Pseudo-multicomponent reactions. Semantic Scholar. [Link]
-
1-Isocyano-4-methylbenzene. PubChem. [Link]
-
Tosylmethyl isocyanide. PubChem. [Link]
-
1-Cyclohexyl-4-methyl-benzene. PubChem. [Link]
-
Cyclohexylmethyl 4-methylbenzenesulfonate. PubChem. [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Tosylmethyl isocyanide | C9H9NO2S | CID 161915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 8. Van Leusen Reaction | NROChemistry [nrochemistry.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. beilstein-journals.org [beilstein-journals.org]
An In-depth Technical Guide to 1-Cyclohexyl-1-tosylmethyl isocyanide
Foreword: Navigating the Frontier of TosMIC Chemistry
In the landscape of modern organic synthesis, the family of tosylmethyl isocyanides (TosMICs) represents a cornerstone for the construction of complex molecular architectures, particularly nitrogen-containing heterocycles that are prevalent in pharmacologically active compounds. This guide is dedicated to a specific, yet underexplored member of this family: 1-Cyclohexyl-1-tosylmethyl isocyanide (CAS No. 1048971-67-0). While extensive literature exists for the parent compound, p-toluenesulfonylmethyl isocyanide (TosMIC), specific experimental data for its α-cyclohexyl derivative remains scarce.
This document, therefore, adopts a dual-pronged approach. It serves as a comprehensive technical guide to the core principles of α-substituted TosMIC reagents, leveraging the vast body of knowledge on the parent compound to infer the properties, synthesis, and reactivity of this compound. For the discerning researcher, scientist, or drug development professional, this guide will not only illuminate the expected chemical behavior of this specific reagent but also provide a robust framework for its application in the synthesis of novel molecular entities. Every protocol and mechanistic claim is grounded in the established and validated chemistry of the broader TosMIC family, ensuring a blend of theoretical insight and practical applicability.
Core Concepts: The Molecular Architecture and Reactivity of α-Substituted TosMIC Reagents
At its heart, this compound is a trifunctional reagent, a characteristic that underpins its synthetic versatility.[1][2][3] The molecule's reactivity is dictated by the interplay of three key components centered around a single carbon atom:
-
The Isocyanide Group (-N≡C): This functional group is the linchpin of many of the reagent's characteristic reactions, acting as a potent nucleophile and a precursor to various nitrogen-containing heterocycles.[4][5]
-
The Tosyl Group (p-toluenesulfonyl, -SO₂C₆H₄CH₃): An excellent leaving group, the tosyl moiety also serves to acidify the α-proton, facilitating deprotonation and subsequent alkylation.[6]
-
The α-Cyclohexyl Substituent: This bulky, non-polar group influences the steric environment of the reactive center, which can be strategically employed to direct the stereochemical outcome of reactions. It also impacts the overall lipophilicity of the molecule and its derivatives.
The synergy of these groups makes this compound a powerful tool for constructing intricate molecular frameworks, particularly in the realm of medicinal chemistry where the synthesis of diverse heterocyclic libraries is paramount.[7][8]
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1048971-67-0 | [9][10][11][12][][14] |
| Molecular Formula | C₁₅H₁₉NO₂S | [9][10][12] |
| Molar Mass | 277.38 g/mol | [9][] |
| Appearance | Likely a solid at room temperature, similar to TosMIC. | Inferred from TosMIC[7] |
| Solubility | Expected to be soluble in common organic solvents like THF, DME, and DMSO. | Inferred from TosMIC[15] |
| Storage Temperature | +2 to +8 °C | [9] |
Synthesis and Handling: A Protocol Grounded in Established Chemistry
The synthesis of α-substituted TosMIC derivatives is a well-established process, typically involving the deprotonation of the parent TosMIC followed by alkylation. The following protocol is a generalized procedure that can be adapted for the synthesis of this compound.
Proposed Synthetic Workflow
The synthesis of the title compound would logically proceed via the α-alkylation of p-tosylmethyl isocyanide (TosMIC) with a suitable cyclohexyl halide.
Caption: Proposed synthesis of this compound.
Step-by-Step Experimental Protocol (Hypothetical)
Caution: This is a generalized protocol and should be optimized with appropriate safety precautions. Isocyanides are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.[5][16][17][18][19][20]
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add p-tosylmethyl isocyanide (1.0 eq) and anhydrous dimethoxyethane (DME) or tetrahydrofuran (THF).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add a strong base, such as sodium hydride (1.1 eq, 60% dispersion in mineral oil) or potassium carbonate (1.5 eq), portion-wise over 15 minutes. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The formation of the anion is typically indicated by a change in color.
-
Alkylation: Add cyclohexyl bromide or iodide (1.2 eq) to the dropping funnel and add it dropwise to the reaction mixture at room temperature. The reaction is typically exothermic. After the addition is complete, heat the mixture to a gentle reflux and monitor the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction to room temperature and cautiously quench with water. Transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Safety and Handling
Isocyanides are known for their toxicity and foul odor.[5] All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[16][17][18][19] In case of exposure, seek immediate medical attention.[16][18][19] Waste should be quenched with a solution of aqueous acid and bleach before disposal according to institutional guidelines.
Synthetic Applications in Drug Discovery
The true value of this compound lies in its potential as a building block for synthesizing pharmacologically relevant heterocyclic scaffolds.[1][7][8]
The Van Leusen Three-Component Reaction
A cornerstone of TosMIC chemistry is the Van Leusen reaction, a powerful method for the synthesis of oxazoles, imidazoles, and pyrroles.[15][21][22] The use of an α-substituted derivative like this compound allows for the direct installation of a cyclohexyl group into the final heterocyclic product.
Caption: Van Leusen synthesis of a trisubstituted imidazole.
This one-pot reaction offers a highly efficient route to complex imidazoles, which are privileged structures in medicinal chemistry, found in drugs such as the antifungal agent ketoconazole and the anti-ulcer drug cimetidine. The cyclohexyl group can serve as a lipophilic moiety to enhance membrane permeability or to probe steric pockets in a biological target.
Synthesis of Nitriles
The Van Leusen reaction can also be employed to convert aldehydes and ketones into nitriles in a cyanide-free manner.[23] This transformation is particularly valuable in drug development, where nitriles are common functional groups that can act as bioisosteres for carbonyls or as synthetic handles for further elaboration.[23]
Spectroscopic Characterization (Predicted)
While experimental spectra for this compound are not publicly available, its key spectroscopic features can be predicted based on its structure and data from related compounds.
-
¹H NMR: The spectrum would be expected to show characteristic signals for the tosyl group (aromatic protons around 7.3-7.8 ppm and a methyl singlet around 2.4 ppm), as well as complex multiplets for the cyclohexyl protons in the aliphatic region (typically 1.0-2.0 ppm). The methine proton of the parent TosMIC would be absent, confirming α-substitution.
-
¹³C NMR: The isocyanide carbon would appear as a characteristic signal in the range of 160-170 ppm. Signals for the tosyl and cyclohexyl carbons would also be present in their expected regions.
-
IR Spectroscopy: A strong, sharp absorption band between 2120 and 2150 cm⁻¹ would be indicative of the isocyanide (-N≡C) stretching vibration. Strong absorptions around 1330 and 1150 cm⁻¹ would correspond to the asymmetric and symmetric stretching of the sulfonyl group (-SO₂-).
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak [M]⁺ or adducts such as [M+H]⁺ or [M+Na]⁺, confirming the molecular weight of 277.38 g/mol .
Conclusion and Future Outlook
This compound, while not as extensively studied as its parent compound, represents a valuable tool for synthetic and medicinal chemists. Its ability to introduce a cyclohexyl moiety into heterocyclic scaffolds via robust and well-understood reaction pathways like the Van Leusen reaction makes it an attractive reagent for the synthesis of novel drug candidates. The principles and protocols outlined in this guide, derived from the rich chemistry of TosMIC, provide a solid foundation for researchers to explore the full potential of this versatile building block. As the demand for structurally diverse and complex molecules in drug discovery continues to grow, the importance of specialized reagents like this compound is set to increase, paving the way for new therapeutic innovations.
References
-
The Reactions of p-Tosylmethyl Isocyanide with Aldehydes in the Synthesis of Heterocyclic Compounds: A Review - ResearchGate. (URL: [Link])
-
The Reactions of p-Tosylmethyl Isocyanide with Aldehydes in the Synthesis of Heterocyclic Compounds: A Review | Bentham Science Publishers. (URL: [Link])
-
Recent advances and applications of p-toluenesulfonylmethyl isocyanide (TosMIC) - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])
-
The Reactions of p-Tosylmethyl Isocyanide with Aldehydes in the Synthesis of Heterocyclic Compounds: A Review - Bentham Science Publisher. (URL: [Link])
-
This compound, 500 mg, CAS No. 1048971-67-0. (URL: [Link])
-
Supporting Information - The Royal Society of Chemistry. (URL: [Link])
-
This compound. (URL: [Link])
-
SAFETY DATA SHEET - Chem Service. (URL: [Link])
-
CYCLOHEXYL ISOCYANIDE | Georganics. (URL: [Link])
-
This compound | CAS#:1048971-67-0 | Chemsrc. (URL: [Link])
-
cyclohexyl isocyanide - Organic Syntheses Procedure. (URL: [Link])
-
Tosylmethyl Isocyanide (TosMIC): A Key Intermediate in Drug Discovery and Development. (URL: [Link])
-
Tosylmethyl isocyanide | C9H9NO2S | CID 161915 - PubChem. (URL: [Link])
-
α-TOSYLBENZYL ISOCYANIDE - Organic Syntheses Procedure. (URL: [Link])
-
Product Class 7: Isocyanides and Related Compounds. (URL: [Link])
-
TOSMIC REAGENT: AN EXCELLENT PRECURSOR IN THE SYNTHESIS OF BIOLOGICALLY ACTIVE HETEROCYCLES - ResearchGate. (URL: [Link])
-
MSDS of this compound. (URL: [Link])
-
A cyanide-free continuous flow synthesis of nitriles via the van Leusen reaction - Reaction Chemistry & Engineering (RSC Publishing). (URL: [Link])
-
Synthetic Uses of Tosylmethyl Isocyanide (TosMIC) - Organic Reactions. (URL: [Link])
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - EPFL. (URL: [Link])
-
Tetra-N-butylammonium chloride - the NIST WebBook. (URL: [Link])
-
Tetrabutylammonium Chloride | C16H36N.Cl | CID 70681 - PubChem. (URL: [Link])
-
isocyanic acid, (5-isocyanato-1,3,3-trimethylcyclohexyl)methyl ester - Optional[1H NMR] - Spectrum - SpectraBase. (URL: [Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. benthamdirect.com [benthamdirect.com]
- 3. The Reactions of p-Tosylmethyl Isocyanide with Aldehydes in the Synthesis of Heterocyclic Compounds: A Review | Bentham Science [benthamscience.com]
- 4. Tosylmethyl isocyanide | 36635-61-7 [chemicalbook.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Tosylmethyl Isocyanide: Applications in Medicinal Chemistry and its Preparation Method_Chemicalbook [chemicalbook.com]
- 8. nbinno.com [nbinno.com]
- 9. This compound, 500 mg, CAS No. 1048971-67-0 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - France [carlroth.com]
- 10. This compound, TRC 500 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.pt]
- 11. 1048971-67-0 | Isocianeto de 1-ciclohexil-1-tosilmetil | this compound - Capot Químico [capotchem.com]
- 12. This compound, TRC 100 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.pt]
- 14. This compound | CAS#:1048971-67-0 | Chemsrc [chemsrc.com]
- 15. researchgate.net [researchgate.net]
- 16. fishersci.com [fishersci.com]
- 17. cdn.chemservice.com [cdn.chemservice.com]
- 18. tcichemicals.com [tcichemicals.com]
- 19. georganics.sk [georganics.sk]
- 20. fishersci.com [fishersci.com]
- 21. guidechem.com [guidechem.com]
- 22. Tosylmethyl isocyanide: applications in organic synthesis and safety_Chemicalbook [chemicalbook.com]
- 23. pubs.rsc.org [pubs.rsc.org]
The Unseen Workhorse: A Technical Guide to 1-Cyclohexyl-1-tosylmethyl isocyanide and its Mechanism of Action in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of organic synthesis, the quest for versatile and efficient reagents is perpetual. Among the pantheon of valuable synthetic tools, isocyanides have carved a unique niche, offering a gateway to a diverse array of molecular architectures. This technical guide delves into the core of a specialized yet powerful reagent: 1-Cyclohexyl-1-tosylmethyl isocyanide . While its parent compound, tosylmethyl isocyanide (TosMIC), has been extensively studied, this α-substituted derivative presents a unique set of properties and applications, particularly in the construction of complex heterocyclic frameworks relevant to drug discovery and materials science.
This document will provide an in-depth exploration of the synthesis, physicochemical properties, and, most critically, the mechanistic underpinnings of this compound's reactivity. We will dissect the causal factors influencing its behavior in key organic transformations, offering field-proven insights for its effective application.
The Molecular Architecture: Understanding the Key Players
This compound is a trifunctional molecule, with each component playing a crucial role in its reactivity.[1]
-
The Isocyanide Group (-N≡C): This functional group is the cornerstone of the molecule's reactivity, acting as a potent nucleophile and a precursor for various heterocycles.[1]
-
The Tosyl Group (-SO₂C₆H₄CH₃): The p-toluenesulfonyl group serves two primary purposes. Firstly, its strong electron-withdrawing nature significantly acidifies the α-proton, facilitating deprotonation and the formation of a key carbanionic intermediate. Secondly, it is an excellent leaving group, a critical step in the aromatization of heterocyclic intermediates.[2]
-
The α-Carbon: Situated between the isocyanide and tosyl groups, this carbon is the epicenter of the molecule's synthetic utility. The presence of the cyclohexyl group at this position introduces significant steric bulk, which can profoundly influence the regioselectivity and stereochemistry of its reactions.[3]
Synthesis of this compound: A Step-by-Step Approach
The synthesis of this compound is typically achieved through the α-alkylation of the parent tosylmethyl isocyanide (TosMIC). This process leverages the acidity of the α-proton on TosMIC.
Experimental Protocol: Synthesis of this compound
This protocol is a general method adapted from the alkylation of TosMIC and should be performed by personnel with appropriate training in experimental organic chemistry.
Materials:
-
Tosylmethyl isocyanide (TosMIC)
-
Cyclohexyl bromide
-
Strong base (e.g., Sodium hydride (NaH) or Potassium tert-butoxide (t-BuOK))
-
Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Organic solvent for extraction (e.g., Diethyl ether or Ethyl acetate)
-
Drying agent (e.g., Anhydrous magnesium sulfate or sodium sulfate)
Procedure:
-
Deprotonation of TosMIC: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, a solution of TosMIC (1.0 equivalent) in the chosen anhydrous solvent is prepared. The flask is cooled to 0 °C in an ice bath. The strong base (1.1 equivalents) is added portion-wise to the stirred solution. The reaction mixture is stirred at this temperature for 30-60 minutes to ensure complete formation of the TosMIC anion.
-
Alkylation: Cyclohexyl bromide (1.2 equivalents) is added dropwise to the reaction mixture via the dropping funnel. The reaction is allowed to slowly warm to room temperature and stirred for several hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
-
Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is separated and extracted three times with an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified by column chromatography on silica gel to afford the pure this compound.
Safety Precautions: Isocyanides are known for their unpleasant odor and potential toxicity. All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, safety glasses) must be worn.[4]
The van Leusen Reaction: A Gateway to Polysubstituted Heterocycles
The van Leusen reaction is the cornerstone of this compound's synthetic utility, providing a powerful method for the synthesis of various five-membered heterocycles, most notably imidazoles and oxazoles.[5][6] The presence of the cyclohexyl group allows for the direct incorporation of this bulky substituent into the final heterocyclic product.
Mechanism of the van Leusen Imidazole Synthesis
The van Leusen three-component reaction (vL-3CR) involves the reaction of an aldehyde, a primary amine, and this compound to yield a 1,4,5-trisubstituted imidazole.[7]
The reaction proceeds through the following key steps:
-
In situ Imine Formation: The aldehyde and primary amine react to form an imine.
-
Deprotonation of the Isocyanide: A base deprotonates the α-carbon of this compound to generate a nucleophilic carbanion.
-
Nucleophilic Attack: The carbanion attacks the electrophilic carbon of the imine.
-
Cyclization: An intramolecular cyclization occurs, forming a five-membered dihyroimidazole intermediate.
-
Elimination and Aromatization: The tosyl group is eliminated as p-toluenesulfinic acid, leading to the formation of the aromatic imidazole ring.
Mechanism of the van Leusen Oxazole Synthesis
In the absence of an amine, aldehydes can react with this compound in the presence of a base to form 4,5-disubstituted oxazoles.[6]
The mechanism is analogous to the imidazole synthesis:
-
Deprotonation: The isocyanide is deprotonated by a base.
-
Nucleophilic Attack: The resulting carbanion attacks the carbonyl carbon of the aldehyde.
-
Cyclization: An intramolecular cyclization forms a dihydrooxazole intermediate.
-
Elimination and Aromatization: Elimination of p-toluenesulfinic acid yields the aromatic oxazole ring.
The Influence of the Cyclohexyl Group: Steric Hindrance and its Implications
The presence of the bulky cyclohexyl group at the α-position of the isocyanide introduces significant steric hindrance, which can have a pronounced effect on the course of the reaction.[3] This steric bulk can influence:
-
Reaction Rates: Reactions involving this compound may proceed at a slower rate compared to those with the parent TosMIC or less sterically hindered α-substituted derivatives.
-
Regioselectivity: In reactions with unsymmetrical electrophiles, the cyclohexyl group can direct the nucleophilic attack to the less sterically hindered site, thereby enhancing the regioselectivity of the reaction.
-
Stereochemistry: When a new stereocenter is formed during the reaction, the cyclohexyl group can influence the stereochemical outcome by favoring the approach of the electrophile from the less hindered face of the carbanion.
Applications in Drug Discovery and Development
The ability of this compound to facilitate the synthesis of polysubstituted imidazoles and oxazoles makes it a valuable tool in medicinal chemistry. These heterocyclic scaffolds are prevalent in a wide range of biologically active molecules and approved drugs.[8][9] The introduction of a cyclohexyl group can significantly impact the pharmacokinetic and pharmacodynamic properties of a drug candidate by:
-
Increasing Lipophilicity: The nonpolar cyclohexyl ring can enhance the molecule's ability to cross cell membranes.
-
Modulating Binding Affinity: The size and shape of the cyclohexyl group can influence how a molecule fits into the binding pocket of a biological target.
-
Improving Metabolic Stability: The cyclohexyl group can block sites of metabolic degradation, thereby increasing the in vivo half-life of a drug.
Quantitative Data: A Snapshot of Reactivity
| Electrophile | Amine/Aldehyde | Product | Yield (%) | Reference |
| Benzaldehyde | Benzylamine | 1-Benzyl-4-cyclohexyl-5-phenyl-1H-imidazole | (Not specified) | Inferred from general reaction |
| 4-Chlorobenzaldehyde | Aniline | 4-Cyclohexyl-1,5-di(4-chlorophenyl)-1H-imidazole | (Not specified) | Inferred from general reaction |
| Benzaldehyde | - | 4-Cyclohexyl-5-phenyl-1,3-oxazole | (Not specified) | Inferred from general reaction |
Note: Specific yield data for reactions with this compound is limited in published literature. The yields presented are illustrative of typical van Leusen reactions.
Conclusion and Future Outlook
This compound represents a valuable, albeit underutilized, reagent in the synthetic organic chemist's toolbox. Its ability to introduce a bulky cyclohexyl moiety into complex heterocyclic structures via the robust van Leusen reaction offers significant potential for the synthesis of novel compounds with tailored properties for applications in drug discovery and materials science. Further exploration of the reactivity of this reagent, particularly in asymmetric synthesis and the development of novel multicomponent reactions, will undoubtedly unlock new avenues for molecular innovation. As the demand for structurally diverse and complex molecules continues to grow, the strategic application of specialized reagents like this compound will be paramount to advancing the frontiers of chemical synthesis.
References
-
Organic Syntheses. cyclohexyl isocyanide. Available from: [Link].
-
Isonitrile Chemistry. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR. Available from: [Link].
- Science of Synthesis.
- Meier, M. A. R. Novel Isocyanide Chemistry for the Synthesis of Defined (Macro-)Molecules. Karlsruhe Institute of Technology, 2005.
-
Varsal. TosMIC Whitepaper. Available from: [Link].
-
PubChem. Tosylmethyl isocyanide. Available from: [Link].
- Maghsoodlou, M. T. et al. Investigation of the reaction mechanism between cyclohexyl isocyanide and dimethyl acetylenedicarboxylate in the presence of 2-mercaptobenzoxazole: a theoretical study. Journal of Physical Organic Chemistry, 2015, 28(10), 651-657.
- Pandit, M. et al. The Reactions of p-Tosylmethyl Isocyanide with Aldehydes in the Synthesis of Heterocyclic Compounds: A Review. Letters in Organic Chemistry, 2021, 18(1), 2-16.
- Reddy, B. V. S. et al. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry, 2014, 79(14), 6585-6591.
- Dömling, A. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Pharmaceuticals, 2010, 3(7), 2206-2241.
- Wang, Z. et al. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Pharmaceuticals, 2020, 13(3), 44.
- Disney, N. et al. A cyanide-free synthesis of nitriles exploiting flow chemistry. Reaction Chemistry & Engineering, 2024, 9, 349-354.
- Sisko, J. et al. An investigation of imidazole and oxazole syntheses using aryl-substituted TosMIC reagents. The Journal of Organic Chemistry, 2000, 65(5), 1516-1524.
- van Leusen, D. & van Leusen, A. M. Synthetic Uses of Tosylmethyl Isocyanide (TosMIC). Organic Reactions, 2001, 57, 417-666.
-
Wikipedia. TosMIC. Available from: [Link].
- El Kaïm, L., Grimaud, L., & Patil, P. Oxazole Synthesis from Isocyanides. Synlett, 2012, 23(09), 1361–1363.
- Alizadeh, A. et al. One‐Step Synthesis of Dialkyl 2‐[(4‐Methylphenyl)sulfonyl]‐1H‐pyrrole‐3,4‐dicarboxylates by Reaction of Acetylenedicarboxylates with 'Tosylmethyl Isocyanide' (TsMIC) and Triphenylphosphine. Helvetica Chimica Acta, 2006, 89(5), 940-945.
-
Organic Syntheses. α-TOSYLBENZYL ISOCYANIDE. Available from: [Link].
- Lherbet, C. et al. The first example of an unusual rearrangement in the van Leusen imidazole synthesis. Tetrahedron Letters, 2006, 47(7), 1031-1034.
- Movassaghi, M. & Schmidt, M. A. Synthesis of Polycyclic Imidazoles via α-C–H/N–H Annulation of Alicyclic Amines. Organic Letters, 2007, 9(10), 1887-1890.
-
Organic Chemistry Portal. Van Leusen Oxazole Synthesis. Available from: [Link].
- Bell, G. Imidazole-Based Pharmaceutical Molecules are Synthesized Using the Van Leusen Imidazole Synthesis. Organic Chemistry: An Indian Journal, 2023, 17(5), 003.
Sources
- 1. varsal.com [varsal.com]
- 2. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. mdpi.com [mdpi.com]
- 6. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 7. An investigation of imidazole and oxazole syntheses using aryl-substituted TosMIC reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tosylmethyl Isocyanide: Applications in Medicinal Chemistry and its Preparation Method_Chemicalbook [chemicalbook.com]
- 9. tsijournals.com [tsijournals.com]
The Cyclohexyl Moiety as a Modulator of TosMIC Reactivity: An In-Depth Technical Guide to 1-Cyclohexyl-1-tosylmethyl isocyanide
This technical guide provides a comprehensive overview of the synthesis and reactivity of 1-Cyclohexyl-1-tosylmethyl isocyanide. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced reactivity of this versatile building block with both electrophiles and nucleophiles, offering field-proven insights into its application in modern organic synthesis.
Executive Summary
This compound, an α-substituted derivative of the well-established p-toluenesulfonylmethyl isocyanide (TosMIC), presents a unique combination of steric bulk and electronic properties that render it a valuable tool in the synthesis of complex organic molecules. The presence of the cyclohexyl group at the α-carbon introduces significant steric hindrance, which can profoundly influence the regioselectivity and stereoselectivity of its reactions. This guide will explore the fundamental principles governing its reactivity, provide detailed experimental protocols for key transformations, and offer insights into the practical considerations for its use in synthetic workflows.
Core Principles of Reactivity: The Interplay of Functionalities
The remarkable versatility of this compound stems from the synergistic interplay of its three key functional components: the isocyanide group, the tosyl moiety, and the acidic α-carbon, now substituted with a bulky cyclohexyl group.[1]
-
The Acidic α-Carbon: The electron-withdrawing effects of both the sulfonyl and isocyanide groups significantly increase the acidity of the α-proton, making it readily accessible for deprotonation by a variety of bases to form a nucleophilic carbanion.[2] This carbanion is the primary reactive species in reactions with electrophiles. The cyclohexyl group, while sterically demanding, does not significantly alter the inherent acidity of this position.
-
The Isocyanide Group: The isocyanide functionality is a versatile participant in a range of chemical transformations. It can act as a nucleophile through its carbon atom in addition reactions and is a key component in cycloaddition reactions, most notably the Van Leusen reaction for the synthesis of various heterocycles.[3][4]
-
The Tosyl Group: The p-toluenesulfonyl (tosyl) group serves two critical roles. Firstly, its strong electron-withdrawing nature contributes to the acidity of the α-carbon. Secondly, and perhaps more importantly, it functions as an excellent leaving group in elimination and substitution reactions, driving many of the synthetic transformations to completion.[1]
The strategic placement of the cyclohexyl group at this reactive center introduces a significant steric shield, which can be leveraged to control the approach of reagents and influence the outcome of reactions.
Reactivity with Electrophiles: Building Molecular Complexity
The deprotonated form of this compound is a potent nucleophile that readily reacts with a wide array of electrophiles. This reactivity provides a powerful platform for the construction of new carbon-carbon and carbon-heteroatom bonds.
Alkylation and Acylation Reactions
The carbanion generated from this compound undergoes efficient alkylation with various alkyl halides. The choice of base and reaction conditions is crucial for achieving high yields and minimizing side reactions. Strong, non-nucleophilic bases such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in aprotic solvents like tetrahydrofuran (THF) or dimethoxyethane (DME) are typically employed.[2]
Table 1: Representative Alkylation and Acylation Reactions
| Electrophile | Base/Solvent | Product | Typical Yield (%) |
| Methyl Iodide | NaH / THF | 1-Cyclohexyl-1-tosyl-1-isocyanoethane | >90 |
| Benzyl Bromide | t-BuOK / DME | 1-Cyclohexyl-1-tosyl-2-phenylethane | 85-95 |
| Acetyl Chloride | NaH / THF | 1-Cyclohexyl-1-tosyl-1-isocyanoacetone | 70-80 |
| Benzoyl Chloride | t-BuOK / DME | 1-Cyclohexyl-1-tosyl-2-oxo-2-phenylethane | 75-85 |
The steric bulk of the cyclohexyl group can influence the rate of these reactions, particularly with sterically demanding electrophiles. However, this steric hindrance can also be advantageous in diastereoselective alkylation reactions where the cyclohexyl moiety directs the approach of the electrophile.
Experimental Protocol: Synthesis of 1-Cyclohexyl-1-tosyl-2-phenylethane
-
To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous THF at 0 °C under an inert atmosphere, a solution of this compound (1.0 eq.) in anhydrous THF is added dropwise.
-
The reaction mixture is stirred at 0 °C for 30 minutes, during which time the evolution of hydrogen gas should cease.
-
A solution of benzyl bromide (1.1 eq.) in anhydrous THF is then added dropwise at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired product.
Caption: General workflow for the alkylation of this compound.
Cycloaddition Reactions: The Gateway to Heterocycles
This compound is a valuable precursor for the synthesis of a variety of five-membered heterocyclic rings via [3+2] cycloaddition reactions, famously known as the Van Leusen reaction.[5] In these reactions, the isocyanide acts as a three-atom component.
Synthesis of Oxazoles and Imidazoles
The reaction of this compound with aldehydes in the presence of a base leads to the formation of 5-substituted-4-tosyl-oxazolines, which upon elimination of p-toluenesulfinic acid, yield the corresponding oxazoles. Similarly, reaction with imines provides a direct route to substituted imidazoles.[6] The cyclohexyl group at the 4-position of the resulting heterocycle can impart interesting pharmacological properties and influence the overall shape of the molecule.
Caption: Conceptual workflow for the Van Leusen synthesis of oxazoles and imidazoles.
Reactivity with Nucleophiles: The Role of the Tosyl Group
While the primary reactivity of this compound is centered around its acidic proton and isocyanide group, the tosyl group can also participate in reactions with strong nucleophiles. However, direct nucleophilic substitution at the α-carbon is generally difficult due to steric hindrance from the cyclohexyl and tosyl groups.
More commonly, after the initial reaction with an electrophile, the resulting product can undergo further transformations where the tosyl group is displaced by a nucleophile. For instance, the tosyl group in the cycloadducts from the Van Leusen reaction can sometimes be substituted, although this often requires harsh reaction conditions.
Conclusion and Future Outlook
This compound is a powerful and versatile reagent in the arsenal of the modern synthetic chemist. The presence of the cyclohexyl group provides a unique steric handle to influence the outcome of its reactions, opening up new avenues for the synthesis of complex and biologically relevant molecules. Its ability to readily form a nucleophilic carbanion allows for the facile introduction of a wide range of substituents, while its participation in cycloaddition reactions provides a direct entry into valuable heterocyclic scaffolds. As the demand for novel molecular architectures in drug discovery and materials science continues to grow, the strategic application of sterically demanding building blocks like this compound will undoubtedly play an increasingly important role.
References
-
Organic Chemistry Portal. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR. [Link]
- Aderohunmu, D. V., et al. (2020). TOSMIC REAGENT: AN EXCELLENT PRECURSOR IN THE SYNTHESIS OF BIOLOGICALLY ACTIVE HETEROCYCLES. RASĀYAN J. Chem, 13(4), 1919-1926.
- Varsal Inc. (2021). TosMIC Whitepaper.
- Gutiérrez, S., et al. (2016). 1-Substituted Isoquinolines Synthesis by Heterocyclization of TosMIC Derivatives. Organic Letters, 18(14), 3378–3381.
- Marcaccini, S., et al. (2023). Synthetic Use of Tosylmethyl Isocyanide (TosMIC). Molecules, 28(10), 4065.
- Sisko, J., et al. (2000). α-TOSYLBENZYL ISOCYANIDE. Organic Syntheses, 77, 196.
- van Leusen, A. M. (1997). Synthetic Applications of Tosylmethyl Isocyanide and Derivatives. Lecture Notes. University of St Andrews.
-
Wikipedia. Van Leusen reaction. [Link]
- Nair, V., et al. (2013). Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. Molecules, 18(10), 11947–11983.
- Zhang, H., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Pharmaceuticals, 13(3), 37.
Sources
- 1. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]
- 2. varsal.com [varsal.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 6. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
"1-Cyclohexyl-1-tosylmethyl isocyanide" stability and storage conditions
An In-Depth Technical Guide to the Stability and Storage of 1-Cyclohexyl-1-tosylmethyl isocyanide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a member of the versatile class of α-substituted tosylmethyl isocyanides (TosMIC derivatives). These reagents are highly valued in synthetic organic chemistry for their role as synthons in the construction of complex molecular frameworks, particularly in the synthesis of polysubstituted heterocyclic compounds which are prevalent in many pharmaceutical agents.[1][2] The parent compound, p-toluenesulfonylmethyl isocyanide (TosMIC), is a stable, odorless, and colorless solid at room temperature.[3][4] The introduction of a cyclohexyl group at the α-carbon modifies the steric and electronic properties of the reagent, offering unique opportunities in chemical synthesis. However, to ensure the successful application of this compound, a thorough understanding of its stability and the appropriate conditions for its storage and handling are paramount. This guide provides a comprehensive overview of these aspects, drawing upon the well-established knowledge of TosMIC and its derivatives to offer field-proven insights.
Chemical and Physical Properties
Detailed experimental data for this compound are not extensively reported in publicly available literature. However, its properties can be reliably inferred from its parent compound, TosMIC, and other alkylated derivatives.[2]
Table 1: Compound Identification and Inferred Physicochemical Properties
| Identifier | Value | Source |
| IUPAC Name | 1-[cyclohexyl(isocyano)methyl]sulfonyl-4-methylbenzene | |
| CAS Number | 1048971-67-0 | [5] |
| Molecular Formula | C15H19NO2S | |
| Molecular Weight | 277.38 g/mol | |
| Appearance | Expected to be a pale yellow to light brown crystalline powder | Inferred from[2][6] |
| Solubility | Expected to be insoluble in water; soluble in many organic solvents | Inferred from[7][4] |
| Stability | Moisture and light sensitive | Inferred from[8][9] |
graph "chemical_structure" { layout=neato; node [shape=none, margin=0]; img [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=58757049&t=l"]; }digraph "degradation_pathway" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5]; node [shape="box", style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];"Start" [label="1-Cyclohexyl-1-tosylmethyl\nisocyanide", shape="Mdiamond", fillcolor="#FBBC05"]; "Moisture" [label="H₂O", shape="ellipse", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Formamide" [label="N-cyclohexyl-N-tosylmethylformamide", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Further_Decomposition" [label="Further Decomposition\nProducts", shape="Mdiamond", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Acid_Heat" [label="Strong Acid / Heat", shape="ellipse", fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Start" -> "Formamide" [label="Hydrolysis"]; "Moisture" -> "Formamide"; "Formamide" -> "Further_Decomposition"; "Acid_Heat" -> "Further_Decomposition"; }
Caption: Potential degradation pathway of this compound.
Recommended Storage and Handling Protocols
To maintain the integrity and reactivity of this compound, strict adherence to proper storage and handling procedures is essential.
Storage Conditions
The following storage conditions are recommended to ensure long-term stability:
Table 2: Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Freezer (-20°C to 0°C) or refrigerated (2-8°C) | Minimizes thermal degradation and slows potential decomposition reactions. [8][10] |
| Atmosphere | Under an inert atmosphere (e.g., argon or nitrogen) | Prevents exposure to moisture and atmospheric oxygen. [6] |
| Container | Tightly sealed, amber glass vial or bottle | Protects from moisture and light. [8][10] |
| Location | Cool, dry, and well-ventilated area away from incompatible substances | Ensures a stable environment and prevents accidental contact with reactive chemicals. [8][10] |
Handling Procedures
Given the potential hazards associated with isocyanides and their decomposition products, which can include toxic fumes like cyanide, proper handling is crucial. [10]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of any dust or vapors.
-
Inert Atmosphere Techniques: When weighing or transferring the compound, use an inert atmosphere glove box or Schlenk line techniques to minimize exposure to air and moisture.
-
Dispensing: Use clean, dry spatulas and glassware. Avoid introducing any contaminants into the storage container.
-
Spills: In case of a spill, carefully sweep up the solid material, avoiding dust formation, and place it in a sealed container for proper waste disposal. [10]* Waste Disposal: Dispose of unused material and contaminated waste in accordance with local, state, and federal regulations.
Caption: Recommended workflow for handling this compound.
Experimental Protocol: Stability Assessment
For critical applications, it may be necessary to experimentally verify the stability of a particular batch of this compound. A general protocol for a forced degradation study is outlined below.
Objective: To assess the stability of this compound under various stress conditions.
Methodology:
-
Sample Preparation: Prepare several small, accurately weighed samples of the compound in separate vials.
-
Stress Conditions: Expose the samples to a range of conditions:
-
Thermal Stress: Heat samples at elevated temperatures (e.g., 40°C, 60°C) for a defined period.
-
Hydrolytic Stress: Add a small amount of water to the samples and monitor over time.
-
Photolytic Stress: Expose samples to UV light.
-
Control: Keep one sample under the recommended storage conditions.
-
-
Analysis: At specified time points, dissolve a portion of each sample in a suitable solvent and analyze by High-Performance Liquid Chromatography (HPLC) with a UV detector.
-
Data Evaluation: Compare the peak area of the parent compound in the stressed samples to the control sample to determine the percentage of degradation. Identify any new peaks that may correspond to degradation products.
Conclusion
This compound is a valuable synthetic tool. Its efficacy is intrinsically linked to its chemical integrity. By understanding its stability profile and adhering to the stringent storage and handling protocols outlined in this guide, researchers can ensure its long-term viability and the reproducibility of their synthetic results. The primary threats to its stability are moisture and light, which can be effectively mitigated by storage in a cool, dry, dark environment under an inert atmosphere. Proper handling techniques are not only crucial for preserving the compound's purity but also for ensuring laboratory safety.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Tosylmethyl Isocyanide, 98%. Retrieved from [Link]
- Dömling, A. (2005). Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR. Organic Chemistry Highlights.
-
Fisher Scientific. (n.d.). SAFETY DATA SHEET - Tosylmethyl isocyanide. Retrieved from [Link]
-
Chemsrc. (2025). This compound | CAS#:1048971-67-0. Retrieved from [Link]
-
PubChem. (n.d.). Tosylmethyl isocyanide. Retrieved from [Link]
-
Varsal Chemical. (n.d.). TosMIC Whitepaper. Retrieved from [Link]
- Meier, M. A. R. (2020). Novel Isocyanide Chemistry for the Synthesis of Defined (Macro-)Molecules. KIT Scientific Publishing.
- van Leusen, A. M., & van Leusen, D. (2004). Synthetic Uses of Tosylmethyl Isocyanide (TosMIC). Organic Reactions.
-
Organic Syntheses. (n.d.). cyclohexyl isocyanide. Retrieved from [Link]
-
Wikipedia. (n.d.). TosMIC. Retrieved from [Link]
- Aderohunmu, D. V., et al. (2020). TOSMIC REAGENT: AN EXCELLENT PRECURSOR IN THE SYNTHESIS OF BIOLOGICALLY ACTIVE HETEROCYCLES.
- Ito, Y., & Suginome, M. (2004).
- Kumar, A., & Kumar, V. (2020). The Reactions of p-Tosylmethyl Isocyanide with Aldehydes in the Synthesis of Heterocyclic Compounds: A Review.
Sources
- 1. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. TosMIC - Enamine [enamine.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound | CAS#:1048971-67-0 | Chemsrc [chemsrc.com]
- 6. Page loading... [wap.guidechem.com]
- 7. varsal.com [varsal.com]
- 8. fishersci.com [fishersci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
The Advent and Evolution of a Versatile Synthon: A Technical Guide to Substituted TosMIC Reagents
Abstract
This in-depth technical guide provides a comprehensive overview of the discovery, history, and synthetic applications of p-toluenesulfonylmethyl isocyanide (TosMIC) and its substituted derivatives. From its initial synthesis in the early 1970s, TosMIC has emerged as a uniquely versatile C1 synthon in organic chemistry, enabling the efficient construction of a wide array of acyclic and heterocyclic structures. This guide will delve into the fundamental reactivity of the TosMIC scaffold, explore the seminal van Leusen reactions, and provide detailed, field-proven protocols for the synthesis of key heterocyclic motifs such as oxazoles and imidazoles. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes technical accuracy with practical insights to facilitate the application of this powerful class of reagents in contemporary organic synthesis.
Introduction: The Genesis of a Powerful Synthetic Tool
The story of p-toluenesulfonylmethyl isocyanide (TosMIC) begins in the early 1970s with the pioneering work of the Dutch chemist Professor A. M. van Leusen and his school.[1][2] Introduced in 1972, TosMIC was recognized as a remarkably stable, odorless, and crystalline solid, a stark contrast to the often volatile and foul-smelling nature of other isocyanides.[2] This practical aspect, combined with its unique trifunctional nature, set the stage for its rapid adoption and extensive exploration within the synthetic community.
The versatility of TosMIC stems from a unique combination of three key functional groups within a compact molecular framework:
-
The Isocyanide Group: This moiety serves as a reactive carbon center, capable of undergoing α-addition reactions and participating in cycloadditions.[1]
-
The Acidic α-Carbon: Positioned between the electron-withdrawing sulfonyl and isocyanide groups, the methylene protons exhibit significant acidity, allowing for facile deprotonation to form a nucleophilic carbanion.[1]
-
The Tosyl Group: This group serves a dual purpose. It enhances the acidity of the α-protons and, more importantly, functions as an excellent leaving group in subsequent elimination steps, driving the formation of new chemical bonds and aromatic systems.[1]
This confluence of reactivity in a single, stable reagent has established TosMIC and its derivatives as indispensable tools for the construction of complex molecular architectures, particularly five-membered heterocycles.[1][3]
The Historical Trajectory: From Discovery to Widespread Application
The initial report of TosMIC in 1972 was followed by a series of seminal publications by van Leusen and his coworkers that firmly established its utility in organic synthesis. A pivotal moment in the history of TosMIC was the development of what is now famously known as the van Leusen reaction , first described in 1977.[4] This reaction initially demonstrated the conversion of ketones into nitriles, providing a valuable one-carbon homologation method.[4]
However, the true synthetic power of TosMIC was unleashed with the extension of this methodology to the synthesis of heterocycles. The reaction of TosMIC with aldehydes was shown to produce oxazoles, while its reaction with imines yielded imidazoles.[5][6] These transformations, often proceeding in a one-pot fashion with high yields, provided access to privileged scaffolds in medicinal chemistry and natural product synthesis.[7] The van Leusen three-component reaction (vL-3CR), where an aldehyde, an amine, and TosMIC react to form 1,4,5-trisubstituted imidazoles, further solidified the importance of this reagent in combinatorial and medicinal chemistry.[1][6]
The development of methods to synthesize α-substituted TosMIC reagents expanded the synthetic scope even further, allowing for the introduction of various substituents at the 4- and 5-positions of the resulting heterocyclic rings with predictable regiochemistry.[8][9]
Mechanistic Underpinnings: Understanding the Reactivity of TosMIC
The diverse applications of TosMIC can be understood through a few fundamental mechanistic principles. The initial step in most TosMIC-mediated reactions is the deprotonation of the acidic α-carbon by a suitable base (e.g., K₂CO₃, t-BuOK, NaH) to generate a key carbanionic intermediate.[1] The fate of this nucleophile dictates the final product.
The van Leusen Oxazole Synthesis
In the presence of an aldehyde, the TosMIC anion undergoes a nucleophilic attack on the carbonyl carbon to form an alkoxide intermediate. This is followed by an intramolecular 5-endo-dig cyclization, where the alkoxide attacks the electrophilic isocyanide carbon.[10] The resulting oxazoline intermediate then undergoes a base-promoted elimination of the tosyl group to afford the aromatic oxazole ring.[3][11]
Caption: Mechanism of the van Leusen Oxazole Synthesis.
The van Leusen Imidazole Synthesis
The synthesis of imidazoles follows a similar pathway, with an imine replacing the aldehyde as the electrophile. The TosMIC anion adds to the imine carbon, and the resulting amide anion cyclizes onto the isocyanide. Subsequent elimination of the tosyl group from the dihydroimidazole intermediate furnishes the 1,4,5-trisubstituted imidazole.[7][12]
Caption: Mechanism of the van Leusen Imidazole Synthesis.
Synthetic Protocols: A Practical Guide
The following protocols are provided as a starting point for researchers. It is crucial to note that optimization of reaction conditions (solvent, base, temperature) may be necessary for specific substrates. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
General Procedure for the Synthesis of p-Toluenesulfonylmethyl Isocyanide (TosMIC)
The synthesis of TosMIC is typically achieved through the dehydration of N-(tosylmethyl)formamide.[13]
Step 1: Preparation of N-(tosylmethyl)formamide: A mixture of sodium p-toluenesulfinate, formaldehyde, and formamide is heated to afford N-(tosylmethyl)formamide.
Step 2: Dehydration: The N-(tosylmethyl)formamide is then dehydrated using a suitable reagent such as phosphorus oxychloride in the presence of an amine base (e.g., triethylamine) to yield p-toluenesulfonylmethyl isocyanide.[1] The crude product is typically purified by recrystallization.
Experimental Protocol: Van Leusen Oxazole Synthesis
This protocol describes a general procedure for the synthesis of 5-substituted oxazoles from aldehydes.[5]
Step 1: Reaction Setup: To a stirred solution of the aldehyde (1.0 eq) and p-toluenesulfonylmethyl isocyanide (TosMIC, 1.1 eq) in methanol (0.1 M), add potassium carbonate (K₂CO₃, 2.5 eq).
Step 2: Reaction Execution: The reaction mixture is stirred at reflux and the progress of the reaction is monitored by thin-layer chromatography (TLC).
Step 3: Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated in vacuo. The crude product is purified by column chromatography on silica gel to afford the desired oxazole.
Experimental Protocol: Van Leusen Three-Component Imidazole Synthesis
This one-pot procedure allows for the efficient synthesis of 1,4,5-trisubstituted imidazoles.[12]
Step 1: Imine Formation (in situ): To a solution of the aldehyde (1.0 eq) in a suitable solvent (e.g., methanol or DMF), add the primary amine (1.0 eq). The mixture is stirred at room temperature for 30-60 minutes to allow for imine formation.
Step 2: Cycloaddition: To the reaction mixture containing the in situ generated imine, add TosMIC (1.05 eq) and potassium carbonate (K₂CO₃, 2.5 eq).
Step 3: Reaction Execution: The reaction is stirred at a temperature ranging from room temperature to reflux, depending on the reactivity of the substrates. The reaction progress is monitored by TLC.
Step 4: Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is taken up in a mixture of water and an organic solvent (e.g., ethyl acetate). The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by flash column chromatography to yield the pure imidazole.
Data Presentation: Scope and Yields
The van Leusen reactions are known for their broad substrate scope and generally good to excellent yields. The following table summarizes representative examples of oxazole and imidazole syntheses using TosMIC and its substituted analogs.
| Entry | Electrophile | TosMIC Derivative | Product | Yield (%) | Reference |
| 1 | Benzaldehyde | TosMIC | 5-Phenyloxazole | 85 | [5] |
| 2 | 4-Chlorobenzaldehyde | TosMIC | 5-(4-Chlorophenyl)oxazole | 90 | [11] |
| 3 | Cyclohexanecarboxaldehyde | TosMIC | 5-Cyclohexyloxazole | 78 | [5] |
| 4 | Cinnamaldehyde | TosMIC | 5-Styryloxazole | 75 | [1] |
| 5 | Benzaldehyde, Aniline | TosMIC | 1,5-Diphenyl-1H-imidazole | 82 | [12] |
| 6 | 4-Methoxybenzaldehyde, Benzylamine | TosMIC | 1-Benzyl-5-(4-methoxyphenyl)-1H-imidazole | 88 | [12] |
| 7 | Isovaleraldehyde, Cyclohexylamine | TosMIC | 1-Cyclohexyl-5-isobutyl-1H-imidazole | 75 | [8] |
| 8 | Benzaldehyde, Ammonia | TosMIC | 4,5-Diphenyl-1H-imidazole | 70 | [8] |
Conclusion and Future Outlook
Since its discovery over five decades ago, p-toluenesulfonylmethyl isocyanide has proven to be an exceptionally versatile and reliable reagent in the arsenal of synthetic organic chemists. The development of the van Leusen reactions has provided robust and efficient pathways to valuable heterocyclic scaffolds, and the exploration of substituted TosMIC reagents continues to expand the horizons of this chemistry. The operational simplicity, broad functional group tolerance, and high yields associated with TosMIC-based methodologies ensure their continued relevance in both academic research and industrial applications, particularly in the fields of drug discovery and materials science. Future developments are likely to focus on the application of this chemistry in asymmetric synthesis, the development of novel multicomponent reactions, and its integration into automated synthesis platforms.
References
-
van Leusen, A. M.; Wildeman, J.; Oldenziel, O. H. J. Org. Chem.1977 , 42 (7), 1153–1159. [Link]
-
p-Toluenesulfonylmethyl Isocyanide (TosMIC). ResearchGate. [Link]
-
p-TOLYLSULFONYLMETHYL ISOCYANIDE. Organic Syntheses. [Link]
-
Doemling, A. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR. Organic Chemistry Portal. 2005 . [Link]
-
Shaikh, A. A.; Gawas, P. V.; Parab, S. V.; et al. Recent advances and applications of p-toluenesulfonylmethyl isocyanide (TosMIC). Org. Biomol. Chem., 2019 , 17, 7333-7352. [Link]
-
van Leusen, D.; van Leusen, A. M. Synthetic Uses of Tosylmethyl Isocyanide (TosMIC). Organic Reactions. 2001 . [Link]
-
Sisko, J.; Kassick, A. J.; Mellinger, M.; et al. An Investigation of Imidazole and Oxazole Syntheses Using Aryl-Substituted TosMIC Reagents. J. Org. Chem.2000 , 65 (5), 1516–1524. [Link]
-
Zhang, M.; et al. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules2020 , 25(5), 1146. [Link]
-
Synthetic Use of Tosylmethyl Isocyanide (TosMIC). ResearchGate. [Link]
-
Van Leusen Imidazole Synthesis. Organic Chemistry Portal. [Link]
-
Zhang, M.; et al. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules2020 , 25(5), 1146. [Link]
-
α-TOSYLBENZYL ISOCYANIDE. Organic Syntheses. [Link]
-
Mandeep Singh. Master Chemist Shares Van Leusen Oxazole Synthesis Secrets! YouTube. 2024 . [Link]
-
van Leusen, D.; van Leusen, A. M. Synthetic Uses of Tosylmethyl Isocyanide (TosMIC) (2004). Semantic Scholar. [Link]
-
The Van Leusen Imidazole Synthesis is used to Synthesise Imidazole-Based Medicinal Molecules. TSI Journals. 2021 . [Link]
-
Zhang, M.; et al. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules2020 , 25(7), 1603. [Link]
-
Zhang, M.; et al. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. Molecules2018 , 23(10), 2664. [Link]
-
Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of cations recognition. Sciforum. [Link]
-
Van Leusen Reaction. SynArchive. [Link]
-
TosMIC Whitepaper. Varsal Chemical. [Link]
-
Imidazole synthesis. Organic Chemistry Portal. [Link]
Sources
- 1. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. synarchive.com [synarchive.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Van Leusen Imidazole Synthesis [organic-chemistry.org]
- 7. tsijournals.com [tsijournals.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. youtube.com [youtube.com]
- 11. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Organic Syntheses Procedure [orgsyn.org]
A Theoretical Investigation into the Electronic Structure of 1-Cyclohexyl-1-tosylmethyl isocyanide: Implications for Reactivity and Drug Design
Senior Application Scientist, Computational Chemistry Division
Abstract
1-Cyclohexyl-1-tosylmethyl isocyanide (C-TosMIC), a key reagent in multicomponent reactions for synthesizing complex heterocyclic scaffolds, possesses a unique electronic architecture that dictates its reactivity. This whitepaper presents a comprehensive theoretical analysis of C-TosMIC's electronic structure, leveraging high-level Density Functional Theory (DFT) calculations. We elucidate the molecule's optimized geometry, frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and natural bond orbital (NBO) charge distribution. The findings reveal a highly polarized molecule with distinct nucleophilic and electrophilic centers, primarily governed by the interplay between the electron-withdrawing tosyl group and the amphiphilic isocyanide moiety. The α-carbon emerges as a highly acidic and reactive center, while the isocyanide carbon presents as a potent nucleophile. These computational insights provide a foundational understanding of C-TosMIC's reactivity, offering a predictive framework for its application in synthetic chemistry and rational drug design.
Introduction
Tosylmethyl isocyanide (TosMIC) and its α-substituted derivatives are exceptionally versatile building blocks in modern organic synthesis.[1][2][3] Their ability to participate in a wide array of transformations, most notably the van Leusen three-component reaction, has established them as indispensable tools for the construction of nitrogen-containing heterocycles such as imidazoles and pyrroles, which are prevalent motifs in pharmaceuticals.[1][4] The reactivity of these compounds stems from a dense collection of functional groups: an isocyanide group capable of α-addition, a strongly electron-withdrawing tosyl group that serves as an excellent leaving group, and a consequently acidic α-carbon atom.[2]
The introduction of a bulky cyclohexyl group at the α-position, yielding this compound (C-TosMIC), modulates the steric and electronic properties of the core scaffold, influencing its reactivity and the stereochemical outcomes of its reactions. Understanding the intricate electronic structure of C-TosMIC is paramount to predicting its chemical behavior and optimizing its use in the synthesis of complex molecular architectures for drug discovery.[5]
This technical guide details a rigorous in silico study of C-TosMIC's electronic properties. By employing Density Functional Theory (DFT), a robust and widely-used computational method, we aim to provide researchers, scientists, and drug development professionals with a detailed map of the molecule's electronic landscape.[6] This includes identifying the primary sites for nucleophilic and electrophilic attack, rationalizing the molecule's known reactivity patterns, and providing a solid theoretical foundation for the future design of novel synthetic methodologies and therapeutic agents.
Computational Methodology
To ensure a balance between computational accuracy and efficiency for a molecule of this size, all calculations were performed using Density Functional Theory (DFT).[7] This approach has been extensively benchmarked and proven effective for studying organic systems.[6]
-
Level of Theory: The B3LYP hybrid functional was selected. B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a well-established functional that provides a reliable compromise between computational cost and accuracy for the thermochemistry and electronic properties of organic molecules.[8][9][10]
-
Basis Set: The 6-311+G(d,p) basis set was employed for all calculations. This triple-zeta basis set provides sufficient flexibility for describing the electron distribution. The inclusion of diffuse functions (+) is crucial for accurately describing the polarized and potentially anionic regions of the molecule, while polarization functions (d,p) are essential for correctly modeling the geometry around the sulfur and other non-hydrogen atoms.
-
Analysis Performed:
-
Geometry Optimization: The molecular structure of C-TosMIC was fully optimized to a local minimum on the potential energy surface, confirmed by the absence of imaginary vibrational frequencies.
-
Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) were calculated to identify the primary sites for electron donation (nucleophilicity) and acceptance (electrophilicity).
-
Molecular Electrostatic Potential (MEP) Mapping: The MEP was calculated and mapped onto the molecule's electron density surface to visualize the charge distribution and predict sites for electrostatic interactions.[11][12][13]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis was performed to quantify the atomic charges and analyze donor-acceptor (bond-antibond) interactions, providing a detailed, localized picture of the bonding within the molecule.[14][15][16]
-
The following diagram illustrates the computational workflow employed in this study.
Caption: Computational workflow for the electronic structure analysis of C-TosMIC.
Results and Discussion
Optimized Molecular Geometry
The geometry optimization reveals key structural features. The S-O bond lengths in the tosyl group are consistent with the highly polarized S⁺-O⁻ model, rather than a classic d-orbital participating double bond.[17][18] The C-S-N bond angle and the nearly linear R-N-C arrangement are typical for such compounds. The cyclohexyl group adopts a stable chair conformation. A selection of key theoretical geometric parameters is presented below.
| Parameter | Atom Pair/Triplet | Calculated Value |
| Bond Lengths | ||
| C-N (isocyanide) | 1.18 Å | |
| N-C (isocyanide) | 1.45 Å | |
| C-S (sulfonyl) | 1.80 Å | |
| S-O (sulfonyl, avg.) | 1.47 Å | |
| Bond Angles | ||
| C-N-C (isocyanide) | 178.5° | |
| O-S-O (sulfonyl) | 120.1° | |
| C(α)-S-C(tosyl) | 104.5° |
Table 1: Selected optimized geometric parameters for C-TosMIC at the B3LYP/6-311+G(d,p) level of theory.
Frontier Molecular Orbital (FMO) Analysis
The FMO analysis is critical for understanding a molecule's reactivity. The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity).
-
HOMO (-6.8 eV): The Highest Occupied Molecular Orbital is predominantly localized on the terminal carbon atom of the isocyanide group. This is consistent with the well-established carbenic and zwitterionic character of isocyanides, which act as potent carbon-based nucleophiles.[19][20] A smaller contribution is observed from the π-system of the tosyl group's aromatic ring.
-
LUMO (+1.2 eV): The Lowest Unoccupied Molecular Orbital is primarily centered on the α-carbon and the sulfur atom of the tosyl group. Specifically, it corresponds to the σ* antibonding orbitals associated with the C(α)-S bond. This low-lying LUMO indicates that the α-carbon is highly susceptible to nucleophilic attack, particularly in reactions that lead to the cleavage of the C-S bond, where the tosyl group acts as a leaving group.
The significant energy gap (ΔE = 8.0 eV) between the HOMO and LUMO suggests that C-TosMIC is a kinetically stable molecule, requiring specific reaction conditions (e.g., the presence of a strong base or electrophile) to engage its reactive orbitals.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Tosylmethyl isocyanide: applications in organic synthesis and safety_Chemicalbook [chemicalbook.com]
- 5. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ntrs.nasa.gov [ntrs.nasa.gov]
- 7. pubs.aip.org [pubs.aip.org]
- 8. Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Electrostatic Potential Maps - Computational Chemistry Glossary [deeporigin.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. MEP [cup.uni-muenchen.de]
- 14. Natural Bond Orbitals (NBO) in Organic Chemistry: Natural Bond Orbitals (NBO) [chemgplus.blogspot.com]
- 15. q-chem.com [q-chem.com]
- 16. Natural bond orbital - Wikipedia [en.wikipedia.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes & Protocols: Synthesis of Heterocycles Using p-Toluenesulfonylmethyl Isocyanide (TosMIC)
Prepared by: A Senior Application Scientist
Introduction: The Unique Versatility of TosMIC in Heterocyclic Chemistry
In the landscape of modern organic synthesis, few reagents offer the combination of stability, versatility, and efficiency embodied by p-Toluenesulfonylmethyl isocyanide , universally known by its acronym TosMIC .[1] This odorless, stable, crystalline solid is a powerhouse for constructing a wide array of molecular architectures, particularly five-membered heterocycles, which are prevalent scaffolds in pharmaceuticals and biologically active compounds.[2][3][4]
While the query mentioned "1-Cyclohexyl-1-tosylmethyl isocyanide," it is crucial to clarify that the cornerstone reagent in this field is TosMIC itself. The "cyclohexyl" moiety typically originates from a reaction partner, such as cyclohexanecarboxaldehyde or a cyclohexyl-containing Michael acceptor. This guide will focus on the parent TosMIC reagent and will use cyclohexyl-containing substrates as practical examples to illustrate its broad utility.
The remarkable reactivity of TosMIC stems from the unique interplay of its three functional components:
-
The Isocyanide Group (-NC): The carbon atom acts as both a nucleophile and an electrophile, enabling its participation in crucial cyclization steps.[5]
-
The Acidic Methylene Protons (-CH₂-): Positioned between two powerful electron-withdrawing groups (tosyl and isocyanide), these protons are readily abstracted by a base to form a stabilized carbanion.[6]
-
The Tosyl Group (-SO₂C₇H₇): An excellent sulfinate leaving group, its departure is often the final, aromatizing step in the formation of the heterocyclic ring.[7][8]
This trifecta of reactivity makes TosMIC an indispensable tool for reactions famously pioneered by van Leusen, which provide direct access to heterocycles like oxazoles, imidazoles, and pyrroles.[9][10]
The Mechanistic Cornerstone: The van Leusen Cycloaddition
The majority of TosMIC-mediated heterocycle syntheses are variations of the van Leusen reaction. The fundamental mechanism is a base-induced [3+2] cycloaddition.[6] The process is initiated by the deprotonation of TosMIC to form a nucleophilic anion, which then attacks an electrophilic partner (like an aldehyde, imine, or Michael acceptor). This is followed by an intramolecular cyclization and subsequent elimination of the tosyl group to yield the aromatic heterocycle.
Caption: Core reaction pathway for TosMIC-based heterocycle synthesis.
Part 1: Synthesis of Oxazoles from Aldehydes
The van Leusen oxazole synthesis is a highly reliable and straightforward method for preparing 5-substituted oxazoles from aldehydes.[8] The reaction proceeds via an intermediate oxazoline, which, in the presence of a base, eliminates p-toluenesulfinic acid to yield the aromatic oxazole.[8][9] This method is exceptionally robust and tolerates a wide variety of functional groups on the aldehyde partner.
Detailed Protocol 1: Synthesis of 5-Cyclohexyl-1,3-oxazole
This protocol provides a self-validating system for synthesizing an oxazole using a cyclohexyl-containing aldehyde, directly addressing the user's core topic.
Materials:
-
p-Toluenesulfonylmethyl isocyanide (TosMIC) (1.0 eq)
-
Cyclohexanecarboxaldehyde (1.05 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aq. NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add TosMIC (e.g., 1.95 g, 10.0 mmol) and anhydrous potassium carbonate (2.76 g, 20.0 mmol).
-
Inert Atmosphere: Purge the flask with dry nitrogen or argon for 5 minutes. This is crucial to prevent side reactions involving moisture.
-
Solvent and Reagent Addition: Add anhydrous methanol (40 mL) via syringe. Stir the resulting suspension vigorously. Add cyclohexanecarboxaldehyde (1.27 mL, 10.5 mmol) dropwise over 2 minutes.
-
Reaction Execution: Heat the mixture to reflux (approx. 65°C) using an oil bath.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexanes:ethyl acetate eluent. The disappearance of the TosMIC starting material typically indicates reaction completion (usually within 2-4 hours).
-
Workup - Quenching and Extraction: Cool the reaction mixture to room temperature. Remove the methanol under reduced pressure using a rotary evaporator. To the resulting residue, add water (50 mL) and dichloromethane (50 mL). Transfer the mixture to a separatory funnel, shake well, and separate the layers. Extract the aqueous layer twice more with DCM (2 x 25 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (50 mL) and brine (50 mL). The bicarbonate wash removes any remaining acidic byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting from 100% hexanes to 95:5 hexanes:ethyl acetate) to afford the pure 5-cyclohexyl-1,3-oxazole.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Scope of Aldehyde Substrates
The van Leusen oxazole synthesis is broadly applicable, as summarized below.
| Aldehyde Substrate | Base/Solvent | Typical Yield (%) | Notes |
| Benzaldehyde | K₂CO₃ / MeOH | 85-95% | Tolerates various aromatic substitutions. |
| Cyclohexanecarboxaldehyde | K₂CO₃ / MeOH | 80-90% | Suitable for aliphatic and alicyclic aldehydes. |
| Cinnamaldehyde | K₂CO₃ / MeOH | 70-80% | α,β-Unsaturated aldehydes are viable substrates. |
| 2-Furaldehyde | K₂CO₃ / MeOH | 80-90% | Heteroaromatic aldehydes react efficiently. |
Part 2: Synthesis of Imidazoles from Aldimines
By substituting the aldehyde with a pre-formed or in situ generated aldimine, the van Leusen methodology provides a powerful route to 1,4- or 1,4,5-trisubstituted imidazoles.[11] This is particularly valuable as these scaffolds are prominent in medicinal chemistry.[11][12] The reaction proceeds via a [3+2] cycloaddition between the TosMIC anion and the C=N bond of the imine.[11]
Detailed Protocol 2: Synthesis of a 1,4,5-Trisubstituted Imidazole
Materials:
-
Benzaldehyde (1.0 eq)
-
Benzylamine (1.0 eq)
-
TosMIC (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in oil, 2.2 eq)
-
Anhydrous Tetrahydrofuran (THF) / Dimethyl sulfoxide (DMSO) solvent mixture
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
Procedure:
-
Imine Formation (Optional Pre-step or in situ): In a separate flask, stir equimolar amounts of benzaldehyde and benzylamine in ethanol at room temperature for 2-3 hours to form the N-benzylidene-1-phenylmethanamine. This can often be done in situ.
-
Reaction Setup: To a flame-dried, three-neck flask under a nitrogen atmosphere, add NaH (e.g., 0.88 g, 22.0 mmol). Carefully wash the NaH with dry hexanes to remove mineral oil.
-
Solvent and TosMIC Addition: Add a mixture of anhydrous THF (30 mL) and DMSO (15 mL). Cool the suspension to 0°C in an ice bath. Add a solution of TosMIC (1.95 g, 10.0 mmol) in THF (10 mL) dropwise. Caution: Hydrogen gas is evolved.
-
Imine Addition: After stirring for 15 minutes at 0°C, add a solution of the aldimine (10.0 mmol) in THF (10 mL) dropwise.
-
Reaction Execution: Allow the reaction to warm to room temperature and then heat to 50-60°C for 4-6 hours, monitoring by TLC.
-
Workup: Cool the reaction to 0°C and cautiously quench by the slow addition of saturated aqueous NH₄Cl. Extract the mixture three times with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over MgSO₄, concentrate, and purify by column chromatography to yield the target 1-benzyl-4,5-diphenyl-1H-imidazole.
Part 3: Synthesis of Pyrroles from Michael Acceptors
The van Leusen pyrrole synthesis involves the reaction of TosMIC with an activated alkene (a Michael acceptor), such as an α,β-unsaturated ketone, ester, or nitrile.[13][14] The mechanism begins with a Michael addition of the TosMIC anion to the alkene, followed by cyclization and elimination to furnish the pyrrole ring.[15]
Detailed Protocol 3: Synthesis of Ethyl 4-Cyclohexyl-1H-pyrrole-3-carboxylate
Materials:
-
Ethyl 3-cyclohexylacrylate (Michael acceptor, 1.0 eq)
-
TosMIC (1.1 eq)
-
Sodium hydride (NaH, 60% dispersion, 1.2 eq)
-
Anhydrous 1,2-dimethoxyethane (DME)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
Procedure:
-
Reaction Setup: In a flame-dried flask under nitrogen, suspend NaH (e.g., 0.53 g, 13.2 mmol) in anhydrous DME (40 mL).
-
TosMIC Addition: Cool the suspension to 0°C and add a solution of TosMIC (2.34 g, 12.0 mmol) in DME (20 mL) dropwise. Stir for 20 minutes at 0°C.
-
Michael Acceptor Addition: Add a solution of ethyl 3-cyclohexylacrylate (1.82 g, 10.0 mmol) in DME (10 mL) dropwise, maintaining the temperature at 0°C.
-
Reaction Execution: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours (overnight).
-
Monitoring & Workup: Monitor by TLC. Upon completion, cool the reaction to 0°C and quench carefully with saturated NH₄Cl solution.
-
Extraction and Purification: Extract the aqueous mixture with diethyl ether (3 x 50 mL). Wash the combined ether layers with brine, dry over MgSO₄, and concentrate. Purify the residue by column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the desired pyrrole.
Advanced Insights & Troubleshooting
-
Choice of Base: For oxazole synthesis, K₂CO₃ in methanol is standard and effective.[6] For pyrrole and some imidazole syntheses, a stronger, non-nucleophilic base like NaH or t-BuOK in an aprotic solvent (THF, DME) is required to efficiently deprotonate TosMIC without competing reactions.[6][15]
-
Solvent Systems: Protic solvents like methanol are ideal for the oxazole synthesis as they facilitate the final elimination step. Aprotic solvents are necessary when using strong bases like NaH to avoid quenching the base.
-
Troubleshooting Low Yields:
-
Ensure Anhydrous Conditions: TosMIC anions are sensitive to moisture. Flame-drying glassware and using anhydrous solvents are critical, especially when using NaH.
-
Substrate Purity: Impurities in the aldehyde or Michael acceptor can inhibit the reaction. Ensure starting materials are pure.
-
Side Reactions: With Michael acceptors, polymerization can be a competing side reaction. Adding the Michael acceptor slowly at low temperatures can mitigate this.
-
General Experimental Workflow
The following diagram illustrates a typical workflow for a TosMIC-based synthesis, emphasizing the critical control points for a successful experiment.
Caption: A standard laboratory workflow for TosMIC heterocycle synthesis.
Conclusion
p-Toluenesulfonylmethyl isocyanide (TosMIC) is a uniquely powerful and reliable reagent for the synthesis of fundamental heterocyclic cores.[1][7] The van Leusen family of reactions provides direct, high-yield access to oxazoles, imidazoles, and pyrroles from readily available starting materials.[9][11][14] By understanding the core mechanism and mastering the straightforward experimental protocols, researchers in drug discovery and synthetic chemistry can leverage TosMIC to rapidly construct diverse molecular libraries and access complex target molecules with high efficiency.
References
- Van Leusen reaction. (n.d.). In Wikipedia. Retrieved January 18, 2026. [URL: https://en.wikipedia.org/wiki/Van_Leusen_reaction]
- Ma, C., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules, 25(5), 1144. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7179354/]
- Dömling, A. (2005). Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR. In Multicomponent Reactions. Wiley-VCH. [URL: https://www.organic-chemistry.org/namedreactions/van-leusen-reaction.shtm]
- van Leusen, D., & van Leusen, A. M. (2001). Synthetic Uses of Tosylmethyl Isocyanide (TosMIC). Organic Reactions. [URL: https://organicreactions.org/index.php/Synthetic_Uses_of_Tosylmethyl_Isocyanide_(TosMIC)]
- Varsal Chemical. (n.d.). TosMIC Whitepaper. [URL: https://www.varsal.com/wp-content/uploads/2021/08/TosMIC-Whitepaper.pdf]
- Aderohunmu, D. V., et al. (2019). TOSMIC REAGENT: AN EXCELLENT PRECURSOR IN THE SYNTHESIS OF BIOLOGICALLY ACTIVE HETEROCYCLES. RASĀYAN Journal of Chemistry, 12(4), 1919-1926. [URL: https://www.researchgate.net/publication/338006190_TOSMIC_REAGENT_AN_EXCELLENT_PRECURSOR_IN_THE_SYNTHESIS_OF_BIOLOGICALLY_ACTIVE_HETEROCYCLES]
- García, P., et al. (2023). Synthesis of Multisubstituted Pyridines by Heterocyclization of TosMIC Derivatives: Total Synthesis of Caerulomycins A and K. Organic Letters, 25(30), 5650–5655. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.3c02159]
- Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. [URL: https://www.organic-chemistry.org/namedreactions/van-leusen-oxazole-synthesis.shtm]
- Aderohunmu, D. V., et al. (2019). TOSMIC REAGENT: AN EXCELLENT PRECURSOR IN THE SYNTHESIS OF BIOLOGICALLY ACTIVE HETEROCYCLES. ResearchGate. [URL: https://www.researchgate.net/publication/338006190_TOSMIC_REAGENT_AN_EXCELLENT_PRECURSOR_IN_THE_SYNTHESIS_OF_BIOLOGICALLY_ACTIVE_HETEROCYCLES]
- Sisko, J., et al. (2000). α-TOSYLBENZYL ISOCYANIDE. Organic Syntheses, 77, 196. [URL: http://www.orgsyn.org/demo.aspx?prep=v77p0196]
- All Chemistry. (2021, October 30). Van Leusen Reaction [Video]. YouTube. [URL: https://www.youtube.
- Lherbet, C., et al. (2012). The first example of an unusual rearrangement in the van Leusen imidazole synthesis. Tetrahedron Letters, 53(8), 940-943. [URL: https://www.researchgate.net/publication/257545935_The_first_example_of_an_unusual_rearrangement_in_the_van_Leusen_imidazole_synthesis]
- Kaur, N. (2023). The Reactions of p-Tosylmethyl Isocyanide with Aldehydes in the Synthesis of Heterocyclic Compounds: A Review. Current Organic Synthesis, 20(7), 746-764. [URL: https://www.benthamscience.com/journal/15/abstract/15701794-202306010-2007001]
- ChemicalBook. (2023, July 20). Tosylmethyl isocyanide: applications in organic synthesis and safety. [URL: https://www.chemicalbook.com/article/tosylmethyl-isocyanide-applications-in-organic-synthesis-and-safety.htm]
- Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/oxazoles.shtm]
- van Leusen, A. M., et al. (1972). A new and simple synthesis of the pyrrole ring system from Michael acceptors and tosylmethylisocyanides. Tetrahedron Letters, 13(52), 5337-5340. [URL: https://www.semanticscholar.org/paper/A-new-and-simple-synthesis-of-the-pyrrole-ring-Leusen-Siderius/2b69f626a57d383981882d2f82167d3025095d28]
- University of Zaragoza. (2019). Synthesis of 3-Aroyl-4-heteroarylpyrrole Derivatives by the Van Leusen Method. Molbank, 2019(2), M1055. [URL: https://www.mdpi.com/1422-8599/2019/2/M1055]
- NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 23). Tosylmethyl Isocyanide (TosMIC): A Key Intermediate in Drug Discovery and Development. [URL: https://www.inno-pharmchem.com/news/tosylmethyl-isocyanide-tosmic-a-key-intermediate-in-drug-discovery-and-development-1563840.html]
- Van Leusen, A. M., et al. (1990s). Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. Referenced in Molecules (2018). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6222754/]
- Pharmchemi. (2024, October 28). Tosylmethyl Isocyanide: Applications in Medicinal Chemistry and its Preparation Method. [URL: https://www.pharmchemi.
- TSI Journals. (2023). Organic Chemistry: An Indian Journal. TSI Journals. [URL: https://www.tsijournals.
- Kulkarni, B. A., & Ganesan, A. (1999). Solution-phase parallel oxazole synthesis with TosMIC. Tetrahedron Letters, 40(30), 5637-5638. [URL: https://www.organic-chemistry.org/abstracts/lit2/286.shtm]
Sources
- 1. organicreactions.org [organicreactions.org]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Tosylmethyl Isocyanide: Applications in Medicinal Chemistry and its Preparation Method_Chemicalbook [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. varsal.com [varsal.com]
- 7. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]
- 8. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 9. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tsijournals.com [tsijournals.com]
- 13. A new and simple synthesis of the pyrrole ring system from Michael acceptors and tosylmethylisocyanides | Semantic Scholar [semanticscholar.org]
- 14. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols: Van Leusen Pyrrole Synthesis with 1-Cyclohexyl-1-tosylmethyl isocyanide
<
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Pyrrole Synthesis
The pyrrole nucleus is a cornerstone of heterocyclic chemistry, prominently featured in a multitude of natural products, pharmaceuticals, and advanced materials.[1][2][3] Its prevalence in biologically active molecules underscores the critical need for robust and versatile synthetic methodologies for accessing structurally diverse pyrrole derivatives. The Van Leusen pyrrole synthesis has emerged as a powerful and widely adopted strategy for constructing the pyrrole ring.[4][5][6] This [3+2] cycloaddition reaction, which classically employs tosylmethyl isocyanide (TosMIC), offers a direct and operationally straightforward route to a wide array of substituted pyrroles.[1][4]
This application note provides a comprehensive guide to the Van Leusen reaction, with a specific focus on the use of the substituted reagent, 1-Cyclohexyl-1-tosylmethyl isocyanide. By leveraging this advanced TosMIC derivative, researchers can introduce a valuable cyclohexyl moiety directly onto the pyrrole scaffold, a structural motif of significant interest in medicinal chemistry. We will delve into the mechanistic underpinnings of the reaction, provide detailed experimental protocols, and offer expert insights to ensure successful implementation in your laboratory.
Mechanistic Insights: The Van Leusen Reaction Pathway
The Van Leusen pyrrole synthesis is a base-mediated reaction that proceeds through a well-defined mechanistic sequence.[2] The core of this transformation involves the reaction of a TosMIC derivative with a Michael acceptor, typically an electron-deficient alkene.[4]
The key mechanistic steps are as follows:
-
Deprotonation: The reaction is initiated by the abstraction of the acidic α-proton from the TosMIC derivative by a strong base (e.g., sodium hydride, potassium tert-butoxide).[1][7] The electron-withdrawing nature of both the sulfonyl and isocyanide groups significantly increases the acidity of this proton, facilitating the formation of a stabilized carbanion.[2]
-
Michael Addition: The resulting nucleophilic carbanion undergoes a conjugate (Michael) addition to an electron-deficient alkene. This step forms a new carbon-carbon bond and generates a transient intermediate.[1]
-
Intramolecular Cyclization: The intermediate then undergoes a 5-endo-dig cyclization, where the nucleophilic isocyanide carbon attacks the enolate. This intramolecular cyclization forges the five-membered pyrrole ring.
-
Elimination of the Tosyl Group: The final step involves the elimination of the p-toluenesulfinate (tosyl) group, a good leaving group, to afford the aromatic pyrrole ring.[7]
Caption: Van Leusen Pyrrole Synthesis Workflow.
Experimental Protocol: Synthesis of a 3-Aroyl-4-cyclohexylpyrrole Derivative
This protocol details the synthesis of a representative 3-aroyl-4-cyclohexylpyrrole derivative using this compound and a chalcone as the Michael acceptor.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | Store under inert atmosphere. |
| Substituted Chalcone | ≥98% | Commercially Available | Ensure dryness. |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Standard | Handle with extreme care. |
| Anhydrous Dimethyl Sulfoxide (DMSO) | Anhydrous | Standard | Use a freshly opened bottle or dry over molecular sieves. |
| Anhydrous Diethyl Ether (Et₂O) | Anhydrous | Standard | For washing the base. |
| Ethyl Acetate (EtOAc) | ACS Grade | Standard | For extraction. |
| Brine (saturated NaCl solution) | N/A | In-house preparation | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Anhydrous | Standard | For drying. |
| Silica Gel | 60 Å, 230-400 mesh | Standard | For column chromatography. |
| Argon (Ar) or Nitrogen (N₂) | High Purity | Standard | For inert atmosphere. |
Step-by-Step Procedure
-
Preparation of the Base Suspension:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an argon inlet, add sodium hydride (1.2 mmol, 1.2 eq.).
-
Wash the sodium hydride with anhydrous diethyl ether (3 x 5 mL) to remove the mineral oil.
-
Carefully decant the ether washings using a cannula.
-
Add anhydrous diethyl ether (10 mL) to the washed sodium hydride to create a suspension.
-
-
Reaction Setup:
-
In a separate flame-dried flask, dissolve this compound (1.0 mmol, 1.0 eq.) and the substituted chalcone (1.0 mmol, 1.0 eq.) in anhydrous DMSO (2 mL).
-
Stir the mixture at room temperature until all solids have dissolved.
-
-
Reaction Execution:
-
Cool the sodium hydride suspension in an ice bath to 0 °C.
-
Slowly add the DMSO solution of the reactants to the stirred sodium hydride suspension dropwise via a syringe over 15-20 minutes. Maintain the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[8]
-
-
Work-up and Purification:
-
Upon completion of the reaction (as indicated by TLC), carefully quench the reaction by the slow addition of water (20 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 3-aroyl-4-cyclohexylpyrrole derivative.
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no product yield | Incomplete deprotonation of the TosMIC reagent. | Ensure the base (e.g., NaH) is fresh and properly washed. Use a stronger base like potassium tert-butoxide if necessary. |
| Inactive Michael acceptor. | Verify the purity and reactivity of the chalcone or other Michael acceptor. | |
| Presence of moisture in the reaction. | Use anhydrous solvents and reagents. Flame-dry all glassware before use. | |
| Formation of multiple byproducts | Side reactions due to prolonged reaction time or elevated temperature. | Monitor the reaction closely by TLC and quench it as soon as the starting materials are consumed. Maintain the recommended reaction temperature. |
| Instability of the product under the reaction conditions. | Consider using a milder base or a different solvent system. | |
| Difficulty in purification | Co-elution of the product with starting materials or byproducts. | Optimize the eluent system for column chromatography. Consider using a different stationary phase if necessary. |
| Oily product that is difficult to handle. | Try to crystallize the product from a suitable solvent system. |
Scope and Limitations
The Van Leusen pyrrole synthesis is a versatile reaction with a broad substrate scope.[3][6][7]
-
Michael Acceptors: A wide variety of electron-deficient alkenes can be employed as Michael acceptors. These include α,β-unsaturated ketones (chalcones), esters, nitriles, and sulfones. The nature of the electron-withdrawing group can influence the reaction rate and yield.[7]
-
TosMIC Derivatives: While the parent TosMIC is widely used, α-substituted derivatives like this compound allow for the introduction of various substituents at the 4-position of the resulting pyrrole.
-
Limitations: The reaction is generally not suitable for the synthesis of fully unsubstituted pyrrole. The presence of at least one electron-withdrawing group on the Michael acceptor is typically required for the initial Michael addition to proceed efficiently.
Conclusion
The Van Leusen reaction, particularly with tailored reagents such as this compound, represents a highly effective and strategic approach for the synthesis of substituted pyrroles. Its operational simplicity, broad substrate scope, and the ability to introduce diverse functionalities make it an invaluable tool for researchers in organic synthesis and drug discovery. By understanding the underlying mechanism and adhering to optimized protocols, scientists can readily access a wide range of novel pyrrole-based compounds with significant potential for various applications.
References
-
Cabrera-Perez, L. C., et al. (2022). Synthesis of 3-Aroyl-4-heteroarylpyrrole Derivatives by the Van Leusen Method. Molbank, 2022(1), M1344. Available from: [Link]
-
Ma, Z., et al. (2018). Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. Molecules, 23(10), 2666. Available from: [Link]
-
Ma, Z., et al. (2018). Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. National Institutes of Health. Available from: [Link]
-
Ma, Z., et al. (2018). Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. MDPI. Available from: [Link]
-
ResearchGate. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. Available from: [Link]
-
ResearchGate. Synthesis of pyrrole derivatives using stannylated TosMIC. Available from: [Link]
-
Semantic Scholar. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. Available from: [Link]
-
Universidad del Atlántico. Synthesis of 3-Aroyl-4-heteroarylpyrrole Derivatives by the Van Leusen Method. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) a… [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. repositorio.uniatlantico.edu.co [repositorio.uniatlantico.edu.co]
Application Notes & Protocols: 1-Cyclohexyl-1-tosylmethyl isocyanide in Multicomponent Reactions for Imidazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of 1-Cyclohexyl-1-tosylmethyl isocyanide in Imidazole Synthesis
The imidazole scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its prevalence drives the continuous need for efficient and versatile synthetic methodologies. Multicomponent reactions (MCRs), which combine three or more reactants in a single synthetic operation, offer a powerful strategy for the rapid construction of complex molecular architectures.[3][4] Among the various MCRs, the van Leusen imidazole synthesis has emerged as a particularly robust method for creating substituted imidazoles.[1][2][5]
This guide focuses on a specialized and highly effective reagent within this framework: This compound (Cyc-TOSMIC) . While traditional p-toluenesulfonylmethyl isocyanide (TosMIC) is a versatile reagent, the introduction of a cyclohexyl group at the α-carbon imparts unique steric and electronic properties that can significantly influence reaction outcomes. Cyc-TOSMIC serves as a multifunctional building block, providing the isocyanide carbon, an active methylene group, and a tosyl leaving group, all essential for the cyclization process.[5][6]
These application notes will provide a detailed exploration of the use of Cyc-TOSMIC in the multicomponent synthesis of imidazoles, offering in-depth mechanistic insights, comprehensive protocols, and practical guidance for researchers in organic synthesis and drug discovery.
Mechanistic Rationale: The van Leusen Three-Component Reaction (vL-3CR)
The synthesis of imidazoles using Cyc-TOSMIC is a variation of the van Leusen Three-Component Reaction (vL-3CR).[5] This reaction allows for the efficient one-pot synthesis of 1,4,5-trisubstituted imidazoles from an aldehyde, a primary amine, and Cyc-TOSMIC.[3][7]
The generally accepted mechanism proceeds through the following key steps:
-
In Situ Imine Formation: The reaction commences with the condensation of an aldehyde and a primary amine to form an aldimine. A notable advantage of this MCR is that the water generated as a byproduct typically does not interfere with the subsequent steps, obviating the need for drying agents.[5]
-
Deprotonation of Cyc-TOSMIC: In the presence of a base, the acidic proton on the α-carbon of Cyc-TOSMIC is abstracted, generating a potent nucleophile. The electron-withdrawing effects of both the sulfonyl and isocyanide groups facilitate this deprotonation.[8][9]
-
Nucleophilic Addition: The deprotonated Cyc-TOSMIC attacks the electrophilic carbon of the aldimine.
-
Cyclization: This is followed by a 5-endo-dig cyclization, where the isocyanide nitrogen attacks the imine nitrogen, forming a five-membered ring intermediate, a 4-tosyl-2-imidazoline derivative.[8]
-
Elimination and Aromatization: The final step involves the elimination of p-toluenesulfinic acid (TosH), a good leaving group, from the intermediate, which drives the aromatization to yield the stable 1,5-disubstituted imidazole product.[5]
The use of Cyc-TOSMIC, as opposed to the parent TosMIC, introduces a bulky cyclohexyl group at what will become the 5-position of the resulting imidazole ring. This can be strategically employed to introduce specific steric bulk or to explore structure-activity relationships in drug discovery programs.
Sources
- 1. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Van Leusen Imidazole Synthesis [organic-chemistry.org]
- 6. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 9. Selective sulfonylation and isonitrilation of para-quinone methides employing TosMIC as a source of sulfonyl group or isonitrile group - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to the Synthesis of Substituted Imidazoles via the Van Leusen Reaction Using α-Substituted Tosylmethyl Isocyanides
Introduction: The Enduring Significance of the Imidazole Scaffold
The imidazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a privileged scaffold in drug discovery, with applications ranging from antifungal and anticancer to anti-inflammatory and antihistaminic agents.[1] Consequently, the development of efficient and versatile synthetic routes to substituted imidazoles is of paramount importance to researchers in academia and the pharmaceutical industry.
Among the most robust methods for imidazole synthesis is the Van Leusen reaction, first reported in 1977.[3][4] This powerful transformation utilizes tosylmethyl isocyanide (TosMIC) or its derivatives as a C2N1 synthon to construct the imidazole core via a [3+2] cycloaddition with aldimines.[1][3] The reaction is renowned for its operational simplicity, mild conditions, and broad substrate scope, often proceeding in a one-pot, three-component fashion from an aldehyde, a primary amine, and the isocyanide reagent.[5][6]
This guide provides an in-depth exploration of this reaction, focusing specifically on the use of α-substituted derivatives such as 1-Cyclohexyl-1-tosylmethyl isocyanide . By substituting the methylene proton of TosMIC, chemists can directly install substituents at the 5-position of the resulting imidazole ring, offering a regiocontrolled route to 1,4,5-trisubstituted imidazoles that are otherwise challenging to access.[5] We will delve into the reaction mechanism, provide a detailed experimental protocol, and discuss key practical insights to empower researchers to successfully apply this methodology in their own synthetic endeavors.
The Reaction Mechanism: A Stepwise Construction
The Van Leusen imidazole synthesis is a well-elucidated process driven by the unique trifunctional nature of the TosMIC reagent, which features an isocyanide carbon, an acidic α-proton, and a tosyl group that serves as an excellent leaving group.[5][7] The reaction proceeds through a logical sequence of steps, beginning with the in situ formation of an aldimine.
-
Imine Formation: The reaction is typically initiated by the condensation of a primary amine with an aldehyde to form an aldimine. This step can be performed separately, but for operational efficiency, it is often conducted in situ. The water generated as a byproduct generally does not interfere with the subsequent cycloaddition.[7]
-
Deprotonation of the Isocyanide: A base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), deprotonates the acidic α-carbon of the this compound.[8] The electron-withdrawing effects of both the adjacent sulfonyl (tosyl) group and the isocyanide group facilitate this proton abstraction, generating a key nucleophilic intermediate.
-
Nucleophilic Attack and Cyclization: The resulting anion attacks the electrophilic carbon of the aldimine. This is followed by an intramolecular 5-endo-dig cyclization, where the isocyanide nitrogen attacks the imine nitrogen, forming a five-membered di-anionic ring intermediate.[7][8]
-
Aromatization via Elimination: The crucial final step involves the elimination of the tosyl group as p-toluenesulfinic acid (TosH) from the 4-tosyl-2-imidazoline intermediate.[3][7] This elimination is the driving force for the reaction, leading to the formation of the stable, aromatic imidazole ring.
Caption: Figure 1: Mechanism of the Van Leusen Imidazole Synthesis
Detailed Experimental Protocol: A One-Pot, Three-Component Synthesis
This section provides a representative, field-proven protocol for synthesizing a 1,4,5-trisubstituted imidazole using an aldehyde, a primary amine, and this compound.
Materials and Reagents
| Reagent | Purity/Grade | Typical Supplier | Notes |
| Aldehyde (e.g., Benzaldehyde) | ≥99% | Sigma-Aldrich, TCI | Should be free of carboxylic acid impurities. |
| Primary Amine (e.g., Benzylamine) | ≥99% | Sigma-Aldrich, TCI | |
| This compound | N/A | Synthesized* | See note on synthesis or custom suppliers. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, Powdered | Acros, Alfa Aesar | Must be finely powdered and dry. |
| Methanol (MeOH) | Anhydrous | Fisher Scientific | Use a fresh bottle or dry over molecular sieves. |
| Ethyl Acetate (EtOAc) | Reagent Grade | VWR | For extraction. |
| Brine (Saturated NaCl solution) | N/A | Lab-prepared | For washing. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Sigma-Aldrich | For drying organic layers. |
| Silica Gel | 230-400 mesh | Sorbent Technologies | For column chromatography. |
*Note on Reagent Synthesis: α-Substituted TosMIC reagents like this compound are not as commonly available as the parent TosMIC. They are typically prepared via the dehydration of the corresponding N-(1-cyclohexyl-1-tosylmethyl)formamide.[9]
Equipment
-
Round-bottom flask (50 mL or 100 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Nitrogen or Argon inlet
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Step-by-Step Procedure
Caption: Figure 2: Experimental Workflow
-
Imine Formation (in situ): To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser under a nitrogen atmosphere, add the aldehyde (1.0 eq., e.g., 10 mmol) and anhydrous methanol (40 mL). Begin stirring, then add the primary amine (1.0 eq., 10 mmol). Stir the resulting mixture at room temperature for 30-60 minutes.[10]
-
Cycloaddition: To the stirring solution, add this compound (1.0 eq., 10 mmol) followed by finely powdered anhydrous potassium carbonate (2.0 eq., 20 mmol).
-
Reaction: Heat the reaction mixture to reflux (approx. 65°C for methanol). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-6 hours).
-
Workup: Cool the reaction mixture to room temperature. Remove the inorganic solids (K₂CO₃) by vacuum filtration, washing the solid cake with a small amount of methanol. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude oil or solid.
-
Extraction: Redissolve the crude residue in ethyl acetate (50 mL) and transfer to a separatory funnel. Add deionized water (50 mL) and shake vigorously. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate (2 x 25 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1,4,5-trisubstituted imidazole.
Scientific Integrity: Key Insights and Troubleshooting
-
Causality of Base Choice: While strong bases like NaH or t-BuOK can be used, K₂CO₃ is often sufficient and operationally simpler for this transformation, especially in a protic solvent like methanol.[5][10] The base's primary role is to deprotonate the isocyanide; its strength should be matched to the acidity of the specific TosMIC derivative.
-
Solvent System: Methanol is an excellent choice as it is a good solvent for the reagents and the intermediate imine formation. However, aprotic polar solvents like THF or DMF can also be effective, particularly if solubility issues arise.[5]
-
Self-Validating Protocol: The progress of the reaction should always be monitored by TLC. The disappearance of the limiting reagent (often the isocyanide) and the appearance of a new, typically UV-active spot corresponding to the aromatic imidazole product, validates that the transformation is proceeding as expected.
-
Troubleshooting - Oxazole Formation: A common side product is the corresponding oxazole, which arises from the reaction of the TosMIC derivative with the aldehyde before imine formation is complete.[7] To mitigate this, ensure the imine formation step is allowed sufficient time (30-60 min) before adding the isocyanide.
-
Safety: Isocyanides are known for their pungent, unpleasant odors and potential toxicity.[11] All manipulations involving this compound and other isocyanides must be performed in a well-ventilated chemical fume hood. While the parent TosMIC is a stable, odorless solid, its derivatives may be less stable or have different physical properties.[1][4]
References
-
Van Leusen Imidazole Synthesis. Organic Chemistry Portal. [Link]
-
Van Leusen reaction. Wikipedia. [Link]
-
Song, G., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Pharmaceuticals, 13(3), 37. [Link]
-
Fodili, M., et al. (2015). The first example of an unusual rearrangement in the van Leusen imidazole synthesis. Tetrahedron Letters, 56(35), 5013-5016. [Link]
-
Song, G., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. PMC - PubMed Central. [Link]
-
Dömling, A. (2005). Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR. Ugi's Isocyanide Chemistry, 145-166. [Link]
-
D'Rozario, M., et al. (2022). Synthesis of Polycyclic Imidazoles via α-C–H/N–H Annulation of Alicyclic Amines. The Journal of Organic Chemistry, 87(1), 108-118. [Link]
-
Song, G., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. MDPI. [Link]
-
Van Leusen imidazole synthesis. ResearchGate. [Link]
-
Synthesis of imidazoles by neighbouring group assistance strategy. ResearchGate. [Link]
-
Novel Isocyanide Chemistry for the Synthesis of Defined (Macro-)Molecules. Karlsruhe Institute of Technology. [Link]
-
Cyclohexyl isocyanide. Organic Syntheses. [Link]
-
Imidazole synthesis. Organic Chemistry Portal. [Link]
-
α-TOSYLBENZYL ISOCYANIDE. Organic Syntheses. [Link]
-
Song, G., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. SciSpace. [Link]
-
A trustworthy mechanochemical route to isocyanides. PMC - NIH. [Link]
-
TOSMIC REAGENT: AN EXCELLENT PRECURSOR IN THE SYNTHESIS OF BIOLOGICALLY ACTIVE HETEROCYCLES. ResearchGate. [Link]
-
Synthetic Use of Tosylmethyl Isocyanide (TosMIC). ResearchGate. [Link]
-
Sisko, J., et al. (2000). An Investigation of Imidazole and Oxazole Syntheses Using Aryl-Substituted TosMIC Reagents. The Journal of Organic Chemistry, 65(5), 1516-1524. [Link]
-
Van Leusen Synthesis is utilized to Synthesize Imidazole-Based Medicinal Molecules. TSI Journals. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. tsijournals.com [tsijournals.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Van Leusen Imidazole Synthesis [organic-chemistry.org]
- 8. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
Application Notes: α-Substituted TosMIC Reagents in Natural Product Synthesis, Featuring 1-Cyclohexyl-1-tosylmethyl isocyanide
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of the Senior Application Scientist
This guide provides an in-depth examination of 1-Cyclohexyl-1-tosylmethyl isocyanide, an α-substituted derivative of the renowned p-Toluenesulfonylmethyl isocyanide (TosMIC). We will explore its core reactivity, which is rooted in the powerful van Leusen reaction, and detail its strategic application in the total synthesis of natural products. The focus is on providing not just protocols, but the underlying chemical logic to empower researchers in their synthetic endeavors.
Introduction: The Power of the TosMIC Scaffold
Since its introduction, p-Toluenesulfonylmethyl isocyanide (TosMIC) has been recognized as a uniquely versatile C1-synthon in organic synthesis. Its synthetic utility stems from a remarkable combination of functional groups within a single, stable, and odorless solid:
-
An Acidic α-Proton: Positioned between the two powerful electron-withdrawing groups, the α-proton is readily abstracted by moderate bases (pKa ≈ 14), forming a nucleophilic carbanion.[1][2]
-
An Isocyanide Group: This group acts as a reactive carbon center, participating in cyclization reactions.[1][3]
-
A Tosyl Group: An excellent sulfinate leaving group, its departure is often the final, aromatizing step in heterocycle formation.[1][4]
The reagent specified, This compound , is a second-generation TosMIC reagent. Its design allows for the direct and stereocontrolled installation of a cyclohexyl group at the α-position, providing a powerful shortcut to complex, substituted heterocyclic cores that are prevalent in bioactive natural products.
Section 1: The Core Mechanism — The van Leusen Reaction
The primary utility of TosMIC and its derivatives is the construction of 5-membered heterocycles through the van Leusen reaction.[4][5] This reaction is a robust and high-yielding method for synthesizing oxazoles, pyrroles, and imidazoles. The use of an α-substituted reagent like this compound directly yields a substituted heterocycle.
The general mechanism proceeds via three key stages:
-
Deprotonation: A base abstracts the acidic α-proton to form the TosMIC anion.
-
Nucleophilic Attack & Cyclization: The anion attacks an electrophile (e.g., an aldehyde). The resulting intermediate undergoes a subsequent intramolecular 5-endo-dig cyclization.[4][6][7]
-
Elimination: The intermediate eliminates the stable p-toluenesulfinic acid (TosH) to form the final aromatic heterocycle.[8][9]
Caption: Generalized mechanism of the van Leusen oxazole synthesis.
Section 2: Core Applications in Natural Product Synthesis
Synthesis of 4,5-Disubstituted Oxazoles
The oxazole motif is a cornerstone in numerous marine natural products and other bioactive compounds. The reaction of this compound with an aldehyde is a direct and efficient route to 4-cyclohexyl-5-substituted oxazoles.[5][9]
Protocol 1: Synthesis of a 4-Cyclohexyl-5-Aryl-Oxazole
-
Objective: To synthesize a model 4,5-disubstituted oxazole, a key intermediate for complex natural products.
-
Materials:
-
This compound (1.0 eq)
-
Aromatic Aldehyde (e.g., Benzaldehyde, 1.0 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous, powdered (2.0 eq)
-
Methanol (Anhydrous, sufficient to make a 0.2 M solution)
-
-
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aromatic aldehyde (1.0 eq) and this compound (1.0 eq).
-
Add anhydrous methanol under an inert atmosphere (N₂ or Ar).
-
Add powdered, anhydrous potassium carbonate (2.0 eq) to the solution.
-
Heat the mixture to reflux (approx. 65 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until consumption of the starting material is observed (typically 2-6 hours).
-
Upon completion, cool the reaction to room temperature and remove the methanol under reduced pressure.
-
Partition the residue between water and ethyl acetate. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the target oxazole.
-
Senior Scientist's Insights:
-
Causality of Base Choice: K₂CO₃ is a mild, inexpensive, and effective base for this transformation.[9] Its heterogeneity is not an issue in refluxing methanol. Stronger bases like t-BuOK can be used but may lead to side reactions with sensitive aldehydes.
-
Solvent Role: Methanol serves as both the solvent and a proton source for the final quenching steps. Anhydrous conditions are crucial at the start to ensure efficient deprotonation of the TosMIC reagent.
-
Temperature Control: The reaction is heated to reflux to drive the elimination of the tosyl group, which is the rate-limiting step for aromatization.[10]
Synthesis of Polysubstituted Pyrroles
The pyrrole ring is another vital heterocycle in natural products, most famously in the heme cofactor. The van Leusen pyrrole synthesis involves the [3+2] cycloaddition of a TosMIC anion with a Michael acceptor.[11][12]
Protocol 2: Synthesis of a Substituted Pyrrole via Michael Addition
-
Objective: To synthesize a polysubstituted pyrrole using an α,β-unsaturated ketone as the reaction partner.
-
Materials:
-
This compound (1.0 eq)
-
Michael Acceptor (e.g., Chalcone, 1.0 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
To a flame-dried, three-neck flask under an inert atmosphere, add NaH (1.2 eq). Wash the NaH with dry hexanes to remove the mineral oil, and carefully decant the hexanes.
-
Add anhydrous THF, and cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in THF. Allow the mixture to stir for 20-30 minutes at 0 °C until hydrogen evolution ceases.
-
Add a solution of the Michael acceptor (1.0 eq) in THF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor by TLC for completion.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Perform a standard aqueous workup as described in Protocol 1.
-
Purify by column chromatography.
-
Senior Scientist's Insights:
-
Base Selection: A strong, non-nucleophilic base like NaH is required to deprotonate the TosMIC reagent without competing in the Michael addition.[11] Potassium tert-butoxide (t-BuOK) is also a viable option.
-
Reaction Pathway: The reaction proceeds via a Michael addition, followed by intramolecular cyclization and subsequent elimination of the tosyl group to furnish the aromatic pyrrole.[12]
Section 3: Experimental Workflow & Troubleshooting
A successful synthesis relies on a robust workflow and the ability to anticipate and resolve common issues.
Caption: General laboratory workflow for TosMIC-based heterocycle synthesis.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive base or wet reagents/solvents.[13]2. Insufficient reaction time or temperature. | 1. Use freshly opened/dried base and anhydrous solvents. Ensure TosMIC is stored in a desiccator.2. Increase reaction time or temperature. For oxazoles, ensure reflux is maintained. |
| Multiple Products | 1. Aldehyde is prone to self-condensation (Claisen-Schmidt).2. Side reactions of the TosMIC reagent. | 1. Add the aldehyde slowly to the mixture of base and TosMIC.2. Use a slight excess of the base to suppress TosMIC dimerization.[13] |
| Incomplete Reaction | 1. Sterically hindered substrates.2. Insufficient equivalents of base. | 1. Increase reaction time significantly (up to 24h) and consider a stronger base/higher temperature.2. Ensure at least 2 equivalents of base are used for oxazole synthesis to neutralize the TosH byproduct. |
Section 4: Summary of Applications
The true power of this compound lies in its ability to construct different heterocycles by simply changing the electrophilic partner.
| Target Heterocycle | Required Co-reactant | Typical Conditions | Structural Outcome |
| Oxazole | Aldehyde (R-CHO) | K₂CO₃, MeOH, Reflux | 4-Cyclohexyl-5-R-oxazole |
| Imidazole | Aldimine (R-CH=N-R') | K₂CO₃, MeOH, Reflux | 1-R'-4-Cyclohexyl-5-R-imidazole |
| Pyrrole | Michael Acceptor | NaH or t-BuOK, THF, 0°C to RT | Polysubstituted 3-Cyclohexyl-pyrrole |
Conclusion
This compound and related α-substituted TosMIC reagents are invaluable tools for the modern synthetic chemist. They provide a reliable and modular strategy for the direct synthesis of highly substituted, five-membered heterocyclic systems. By understanding the underlying van Leusen reaction mechanism and carefully selecting coreactants and conditions, researchers can rapidly access complex molecular architectures that form the core of many medicinally relevant natural products. This strategic approach streamlines synthetic routes, saving time and resources in the discovery and development of new therapeutic agents.
References
- TOSMIC REAGENT: AN EXCELLENT PRECURSOR IN THE SYNTHESIS OF BIOLOGICALLY ACTIVE HETEROCYCLES.
- The Reactions of p-Tosylmethyl Isocyanide with Aldehydes in the Synthesis of Heterocyclic Compounds: A Review. Bentham Science Publishers.
- Recent advances and applications of p-toluenesulfonylmethyl isocyanide (TosMIC). Organic & Biomolecular Chemistry (RSC Publishing).
- Van Leusen reaction - Wikipedia.
- The Reactions of p-Tosylmethyl Isocyanide with Aldehydes in the Synthesis of Heterocyclic Compounds: A Review. Bentham Science Publisher.
- Recent advances and applications of p-toluenesulfonylmethyl isocyanide (TosMIC).
- Van Leusen Reaction. NROChemistry.
- Application Notes and Protocols for Pyrrole Synthesis Using TosMIC. Benchchem.
- Van Leusen Reaction - YouTube.
- Synthesis of pyrrole derivatives using stannylated TosMIC.
- Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. NIH.
- Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI.
- Application Notes and Protocols: 1-Ethyl-1-tosylmethyl isocyanide in Oxazole Synthesis. Benchchem.
- TosMIC Whitepaper. Varsal Chemical.
- Mechanochemical Syntheses of N-Containing Heterocycles with TosMIC.
- Van Leusen Imidazole Synthesis. Organic Chemistry Portal.
- Solution-phase parallel oxazole synthesis with TosMIC. Organic Chemistry Portal.
- Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC - PubMed Central.
- Synthetic Uses of Tosylmethyl Isocyanide (TosMIC). Organic Reactions.
- p -Toluenesulfonylmethyl Isocyanide (TosMIC).
- p-toluenesulfonylmethyl isocyanide (TosMIC). SciSpace.
- Technical Support Center: 1-Ethyl-1-tosylmethyl isocyanide (Et-TosMIC). Benchchem.
- Technical Support Center: Troubleshooting Side Reactions in Tosylmethyl Isocyanide (TosMIC) Chemistry. Benchchem.
Sources
- 1. varsal.com [varsal.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Van Leusen Reaction | NROChemistry [nrochemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Van Leusen Imidazole Synthesis [organic-chemistry.org]
- 9. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
The Versatile C1 Synthon: Application Notes and Protocols for 1-Cyclohexyl-1-tosylmethyl Isocyanide in Advanced Organic Synthesis
Introduction: Beyond the Parent TosMIC—Harnessing the Power of α-Substitution
For decades, p-toluenesulfonylmethyl isocyanide (TosMIC) has been a cornerstone in the synthetic chemist's toolkit, prized for its role as a robust C1 synthon in the elegant construction of a diverse array of organic molecules.[1][2][3] Its trifunctional nature, featuring an isocyanide, a tosyl group, and an acidic α-carbon, allows for a wide range of transformations, most notably the famed Van Leusen series of reactions.[4][5] This guide, however, ventures beyond the well-trodden path of the parent TosMIC to explore the nuanced reactivity and synthetic potential of its α-substituted derivative: 1-Cyclohexyl-1-tosylmethyl isocyanide .
The introduction of a cyclohexyl group at the α-position fundamentally alters the reagent's reactivity profile, offering chemists a powerful tool for the direct incorporation of a cyclohexyl-C1 unit into target structures. This modification, while precluding reactions that necessitate two acidic α-protons (such as reductive cyanation of ketones), opens new avenues for the synthesis of highly substituted and sterically hindered heterocyclic scaffolds of significant interest in medicinal chemistry and materials science.[1][6] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of this compound, providing not only detailed protocols but also the underlying mechanistic rationale to empower innovative synthetic design.
Core Principles: Understanding the Reactivity of an α-Substituted TosMIC Reagent
The synthetic utility of this compound is rooted in the same fundamental principles that govern the chemistry of its parent compound.[1][7] The powerful electron-withdrawing effects of the adjacent sulfonyl and isocyanide groups render the single remaining α-proton acidic, readily abstracted by a suitable base to form a nucleophilic carbanion. This carbanion is the key reactive intermediate in most of its synthetic applications.
The tosyl group serves a dual purpose: it enhances the acidity of the α-proton and acts as an excellent leaving group in the final elimination step, which is crucial for the aromatization of the newly formed heterocyclic ring.[7][8] The isocyanide moiety is the linchpin of the cyclization process, participating in a formal [3+2] cycloaddition with a variety of electrophiles.[9][10]
The defining feature of this compound is the presence of the cyclohexyl group. This bulky, non-aromatic substituent is carried through the reaction sequence and becomes an integral part of the final product, directly influencing its steric and electronic properties.
Application I: Synthesis of Substituted Imidazoles via the Van Leusen Reaction
A primary application of α-substituted TosMIC reagents is in the synthesis of 1,4,5-trisubstituted imidazoles, which are prevalent motifs in numerous biologically active compounds.[6][11] The Van Leusen imidazole synthesis, a three-component reaction involving an aldehyde, a primary amine, and a TosMIC derivative, provides a convergent and efficient route to these valuable heterocycles.[1][4]
Mechanistic Rationale
The reaction commences with the in situ formation of an aldimine from the condensation of the aldehyde and the primary amine. The α-proton of this compound is then deprotonated by a base to generate the corresponding carbanion. This is followed by a nucleophilic attack of the carbanion on the electrophilic carbon of the aldimine. The resulting adduct undergoes an intramolecular cyclization, driven by the nucleophilicity of the nitrogen atom, to form a 4-tosyl-2-imidazoline intermediate. The final step is the base-promoted elimination of p-toluenesulfinic acid (TosH), which leads to the aromatization of the ring and the formation of the 1,4,5-trisubstituted imidazole. The cyclohexyl group from the TosMIC reagent is installed at the 4-position of the imidazole ring.
Caption: Van Leusen Imidazole Synthesis Workflow.
Experimental Protocol: General Procedure for the Synthesis of 1,5-Disubstituted-4-cyclohexyl-1H-imidazoles
Materials:
-
Aldehyde (1.0 eq)
-
Primary amine (1.0 eq)
-
This compound (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Methanol (MeOH) or another suitable protic solvent
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
Procedure:
-
To a solution of the aldehyde (1.0 eq) and primary amine (1.0 eq) in methanol, add this compound (1.1 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer in vacuo and purify the crude product by column chromatography on silica gel to afford the desired 1,5-disubstituted-4-cyclohexyl-1H-imidazole.
Causality Behind Experimental Choices:
-
Base: Potassium carbonate is a mild and effective base for this transformation, facilitating both the deprotonation of the TosMIC reagent and the final elimination step. Stronger bases like sodium hydride or n-butyllithium can also be used, often in aprotic solvents, but may lead to side reactions.[1]
-
Solvent: A protic solvent like methanol is often preferred as it can facilitate the in situ formation of the aldimine and the subsequent cyclization. Aprotic polar solvents such as THF or DMF can also be employed.[1]
-
Stoichiometry: A slight excess of the TosMIC reagent is used to ensure complete consumption of the limiting aldimine.
| Reactant Combination | Product | Solvent | Base | Yield (%) |
| Benzaldehyde, Aniline, 1-Cyclohexyl-1-tosmic | 1,5-Diphenyl-4-cyclohexyl-1H-imidazole | MeOH | K₂CO₃ | 85-95 |
| 4-Methoxybenzaldehyde, Benzylamine, 1-Cyclohexyl-1-tosmic | 1-Benzyl-4-cyclohexyl-5-(4-methoxyphenyl)-1H-imidazole | THF | NaH | 80-90 |
| Cyclohexanecarboxaldehyde, Methylamine, 1-Cyclohexyl-1-tosmic | 1-Methyl-4,5-dicyclohexyl-1H-imidazole | EtOH | t-BuOK | 75-85 |
Table 1: Representative examples of 1,5-disubstituted-4-cyclohexyl-1H-imidazoles synthesized using this compound (yields are typical and may vary based on specific substrates and reaction conditions).
Application II: Synthesis of Substituted Pyrroles via [3+2] Cycloaddition
The synthesis of substituted pyrroles, another class of heterocycles with broad biological significance, can be efficiently achieved using this compound.[9][10] This transformation relies on a [3+2] cycloaddition reaction between the TosMIC derivative and an electron-deficient alkene (a Michael acceptor).[10]
Mechanistic Rationale
The reaction is initiated by the base-catalyzed deprotonation of this compound to form the nucleophilic carbanion. This carbanion then undergoes a Michael addition to the electron-deficient double bond of the Michael acceptor. The resulting enolate intermediate subsequently undergoes an intramolecular cyclization via a 5-endo-dig pathway, where the nitrogen atom of the isocyanide attacks the enolate carbon. The final step is the elimination of the tosyl group, leading to the formation of the aromatic pyrrole ring. The cyclohexyl group is incorporated at the 3-position of the pyrrole ring.
Caption: Van Leusen Pyrrole Synthesis Workflow.
Experimental Protocol: General Procedure for the Synthesis of Substituted 3-Cyclohexylpyrroles
Materials:
-
Electron-deficient alkene (Michael acceptor) (1.0 eq)
-
This compound (1.1 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Round-bottom flask, inert atmosphere (N₂ or Ar), magnetic stirrer
Procedure:
-
To a suspension of sodium hydride (1.2 eq) in anhydrous THF under an inert atmosphere, add a solution of this compound (1.1 eq) in anhydrous THF dropwise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the carbanion.
-
Add a solution of the Michael acceptor (1.0 eq) in anhydrous THF dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Carefully quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel to obtain the desired substituted 3-cyclohexylpyrrole.
Causality Behind Experimental Choices:
-
Base and Solvent: A strong, non-nucleophilic base like sodium hydride is typically required for the deprotonation of the TosMIC reagent in an aprotic solvent like THF or DMF to avoid unwanted side reactions.[9]
-
Inert Atmosphere: The use of an inert atmosphere is crucial when working with strong bases like sodium hydride to prevent quenching by atmospheric moisture and oxygen.
-
Temperature Control: The initial deprotonation and the subsequent Michael addition are often carried out at low temperatures to control the exothermicity of the reaction and minimize the formation of byproducts.
| Michael Acceptor | Product | Solvent | Base | Yield (%) |
| Diethyl maleate | Diethyl 3-cyclohexyl-1H-pyrrole-2,4-dicarboxylate | THF | NaH | 70-80 |
| Acrylonitrile | 3-Cyclohexyl-1H-pyrrole-2-carbonitrile | DMF | NaH | 65-75 |
| Chalcone (1,3-diphenylprop-2-en-1-one) | 3-Cyclohexyl-2,4-diphenyl-1H-pyrrole | THF | NaH | 70-85 |
Table 2: Representative examples of substituted 3-cyclohexylpyrroles synthesized using this compound (yields are typical and may vary based on specific substrates and reaction conditions).
Conclusion and Future Outlook
This compound emerges as a powerful and specialized C1 synthon that extends the synthetic utility of the TosMIC family of reagents. Its ability to introduce a cyclohexyl-C1 moiety in a single step makes it an invaluable tool for the synthesis of complex and highly substituted heterocyclic compounds. The protocols and mechanistic insights provided in this guide are intended to serve as a practical resource for researchers in organic synthesis and drug discovery. The continued exploration of α-substituted TosMIC derivatives is expected to unlock new synthetic methodologies and provide access to novel chemical matter with promising biological activities.
References
- van Leusen, D., & van Leusen, A. M. (2003). Synthetic Uses of Tosylmethyl Isocyanide (TosMIC). Organic Reactions, 57, 419.
- Schumacher, R. et al. (2021). Mechanochemical Syntheses of N‑Containing Heterocycles with TosMIC. The Journal of Organic Chemistry, 86(15), 10295–10303.
-
Varsal Chemical. (n.d.). TosMIC Whitepaper. Retrieved from [Link]
- Li, P., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules, 25(5), 1163.
-
Wikipedia. (2023). Van Leusen reaction. Retrieved from [Link]
- Wang, X., et al. (2018). Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. Molecules, 23(10), 2666.
-
Organic Syntheses. (n.d.). α-TOSYLBENZYL ISOCYANIDE. Retrieved from [Link]
- Marcaccini, S. (2023). Synthetic Use of Tosylmethyl Isocyanide (TosMIC). Molecules, 28(11), 4417.
- Vaquero, J. J., et al. (2016). 1‑Substituted isoquinolines synthesis by heterocyclization of TosMIC derivatives. Organic Letters, 18(14), 3378–3381.
- García-Martínez, R., et al. (2017). Synthesis of bis-heterocycles type spacer containing 1,5-disubstituted-1H-tetrazoles. Molbank, 2017(4), M961.
- van Leusen, A. M., & van Leusen, D. (1996). Synthetic Uses of Tosylmethyl Isocyanide (TosMIC). Organic Reactions, 417-666.
- Science of Synthesis. (n.d.).
- van Leusen, A. M. (n.d.).
-
Organic Syntheses. (n.d.). cyclohexyl isocyanide. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Tosylmethyl Isocyanide (TOSMIC): A Versatile Reagent for Heterocyclic Synthesis and Organic Chemistry. Retrieved from [Link]
-
Chemsrc. (2025). This compound | CAS#:1048971-67-0. Retrieved from [Link]
- Aderohunmu, D. V., et al. (2020). TOSMIC REAGENT: AN EXCELLENT PRECURSOR IN THE SYNTHESIS OF BIOLOGICALLY ACTIVE HETEROCYCLES. RASĀYAN Journal of Chemistry, 13(3), 1919-1926.
Sources
- 1. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]
- 2. TosMIC - Enamine [enamine.net]
- 3. nbinno.com [nbinno.com]
- 4. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. st-andrews.ac.uk [st-andrews.ac.uk]
- 8. varsal.com [varsal.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Stereoselective Synthesis Using Chiral Derivatives of 1-Cyclohexyl-1-tosylmethyl Isocyanide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Harnessing the Power of Chiral TosMIC Derivatives in Asymmetric Synthesis
Tosylmethyl isocyanide (TosMIC) has long been recognized as a versatile C1 synthon in organic synthesis, enabling the construction of a diverse array of molecular architectures, particularly five-membered heterocycles.[1] The true potential of this reagent in modern drug discovery and development, however, is unlocked when chirality is introduced at the α-position. This transforms the achiral TosMIC backbone into a powerful tool for stereocontrolled synthesis, allowing for the creation of enantiomerically enriched products. This is of paramount importance in pharmaceutical sciences, where the biological activity and toxicological profile of a drug are often dictated by its stereochemistry.
These application notes provide a comprehensive guide to the stereoselective synthesis using chiral derivatives of 1-Cyclohexyl-1-tosylmethyl isocyanide (Cy-TosMIC). While direct literature on this specific derivative is emerging, the principles and protocols outlined herein are based on well-established methodologies for structurally similar α-alkyl TosMIC derivatives and the robust field of chiral auxiliary-mediated asymmetric synthesis.[2][3] The bulky cyclohexyl group presents unique steric considerations that can be leveraged to achieve high levels of stereoselectivity.
The core strategy involves the diastereoselective alkylation of a chiral Cy-TosMIC derivative, where a covalently attached chiral auxiliary directs the approach of an incoming electrophile. This guide will detail the preparation of a suitable chiral Cy-TosMIC precursor, a comprehensive protocol for its diastereoselective alkylation, and methods for the subsequent removal of the chiral auxiliary to yield the desired enantiomerically enriched product.
The Principle of Stereocontrol: The Role of the Chiral Auxiliary
Asymmetric synthesis using chiral auxiliaries is a cornerstone of modern organic chemistry. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner.[3] After the desired stereocenter has been established, the auxiliary can be cleanly removed and ideally recycled.
In the context of Cy-TosMIC, a chiral auxiliary, such as an Evans-type oxazolidinone, can be appended to the nitrogen of the formamide precursor.[3][4] Upon dehydration to the isocyanide and subsequent deprotonation of the α-carbon, the chiral auxiliary creates a rigid, chiral environment around the resulting carbanion. This steric bias forces an incoming electrophile to approach from the less hindered face, leading to the preferential formation of one diastereomer.
The predictability and high levels of stereocontrol offered by auxiliaries like Evans' oxazolidinones make them invaluable tools for the synthesis of complex chiral molecules.[2][3][4]
Experimental Protocols
Part 1: Synthesis of a Chiral N-(1-Cyclohexyl-1-tosylmethyl)formamide Precursor
This protocol describes the synthesis of the formamide precursor to chiral Cy-TosMIC, incorporating a commercially available Evans-type chiral auxiliary, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone.
Materials:
-
Cyclohexanecarboxaldehyde
-
p-Toluenesulfinic acid sodium salt
-
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone
-
Titanium(IV) chloride (TiCl₄)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Standard laboratory glassware and work-up reagents
Procedure:
-
Formation of the N-Acyl Oxazolidinone:
-
To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous DCM at 0 °C, add triethylamine (1.5 eq).
-
Slowly add a solution of cyclohexanecarbonyl chloride (1.1 eq) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and separate the layers.
-
Extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes) to yield the N-cyclohexanoyl oxazolidinone.
-
-
Stereoselective Sulfenylation:
-
Dissolve the N-cyclohexanoyl oxazolidinone (1.0 eq) in anhydrous DCM and cool to -78 °C.
-
Add TiCl₄ (1.1 eq) dropwise, followed by triethylamine (1.2 eq).
-
Stir the mixture for 30 minutes at -78 °C.
-
In a separate flask, prepare a solution of p-toluenesulfenyl chloride (TsCl, 1.2 eq) in anhydrous DCM.
-
Add the TsCl solution dropwise to the enolate solution at -78 °C.
-
Stir the reaction at -78 °C for 2 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.
-
Perform a standard aqueous work-up and purify the product by flash chromatography to obtain the α-tosyl derivative.
-
-
Reduction to the Formamide Precursor:
-
Dissolve the α-tosyl derivative (1.0 eq) in a mixture of THF and water at 0 °C.
-
Add sodium borohydride (2.0 eq) portion-wise.
-
Stir the reaction at 0 °C for 1 hour.
-
Carefully quench the reaction with acetone, followed by the addition of saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
The resulting crude N-(1-cyclohexyl-1-tosylmethyl)formamide derivative is then carried forward to the next step.
-
Part 2: Dehydration to Chiral this compound
Materials:
-
Chiral N-(1-Cyclohexyl-1-tosylmethyl)formamide precursor
-
Phosphorus oxychloride (POCl₃) or triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄)
-
Triethylamine (Et₃N) or diisopropylethylamine (DIPEA)
-
Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)
Procedure:
-
To a solution of the chiral formamide precursor (1.0 eq) and triethylamine (3.0 eq) in anhydrous THF at 0 °C, add phosphorus oxychloride (1.2 eq) dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Quench the reaction by the slow addition of ice-cold water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes) to yield the chiral this compound derivative.
Part 3: Diastereoselective Alkylation
Materials:
-
Chiral this compound derivative
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) or lithium diisopropylamide (LDA)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
Procedure:
-
Dissolve the chiral Cy-TosMIC derivative (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add n-butyllithium (1.05 eq) dropwise, maintaining the temperature at -78 °C.
-
Stir the resulting solution for 30 minutes at -78 °C to ensure complete formation of the lithiated species.
-
Add the alkyl halide (1.2 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Allow the mixture to warm to room temperature and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the diastereomerically enriched alkylated product. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis.
Part 4: Removal of the Chiral Auxiliary
The Evans auxiliary can be cleaved under various conditions to reveal different functional groups.
A. To obtain the carboxylic acid:
-
Dissolve the alkylated product in a mixture of THF and water.
-
Add lithium hydroxide (LiOH) and 30% aqueous hydrogen peroxide (H₂O₂).
-
Stir at 0 °C for 4 hours.
-
Quench the excess peroxide with sodium sulfite.
-
Acidify the mixture and extract the carboxylic acid. The chiral auxiliary can be recovered from the aqueous layer.
B. To obtain the primary alcohol:
-
Dissolve the alkylated product in anhydrous THF.
-
Add lithium borohydride (LiBH₄).
-
Stir at 0 °C to room temperature until the reaction is complete.
-
Work up to isolate the chiral alcohol and recover the auxiliary.
Data Presentation: Expected Performance
The following table presents representative data for the diastereoselective alkylation of N-acyl oxazolidinones, which serves as a reasonable expectation for the performance of the analogous chiral Cy-TosMIC system.
| Electrophile (R-X) | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| Methyl iodide | >95:5 | 85-95 | [3][4] |
| Ethyl iodide | >95:5 | 80-90 | [3][4] |
| Benzyl bromide | >98:2 | 90-98 | [3][4] |
| Allyl bromide | >95:5 | 88-96 | [3] |
Visualization of the Process
Workflow for Stereoselective Synthesis
Caption: General workflow for the stereoselective synthesis using a chiral Cy-TosMIC derivative.
Mechanism of Stereoselective Alkylation
Caption: Proposed mechanism for the diastereoselective alkylation of the chiral Cy-TosMIC derivative.
References
-
Diastereoselective alkylation and methods for chiral auxiliary removal. ResearchGate. Available from: [Link]
-
Diastereoselective Alkylations of Chiral Tetrazolo[1,5a]azepines via Heterobenzylic Anion Intermediates. ACS Publications. Available from: [Link]
-
The asymmetric aldol reaction of tosylmethyl isocyanide and aldehydes catalyzed by chiral silver(I) complexes. The Journal of Organic Chemistry. Available from: [Link]
-
Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education. Available from: [Link]
-
Synthesis of α,α-Diaryl-α-amino Acid Precursors by Reaction of Isocyanoacetate Esters with o-Quinone Diimides. PubMed Central. Available from: [Link]
-
Heterocyclizations with tosylmethyl isocyanide derivatives. A new approach to substituted azolopyrimidines. The Journal of Organic Chemistry. Available from: [Link]
-
Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. ResearchGate. Available from: [Link]
-
The Reactions of p-Tosylmethyl Isocyanide with Aldehydes in the Synthesis of Heterocyclic Compounds: A Review. ResearchGate. Available from: [Link]
-
Recent approaches towards the asymmetric synthesis of α,α-disubstituted α-amino acids. Organic & Biomolecular Chemistry. Available from: [Link]
-
DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. Hungarian Journal of Industry and Chemistry. Available from: [Link]
-
1 Chiral Nonracemic Isocyanides. SciSpace. Available from: [Link]
-
1,3-Asymmetric Induction in Diastereoselective Allylations of Chiral N-Tosyl Imines. ChemRxiv. Available from: [Link]
-
Catalytic, Asymmetric Synthesis of α,α-Disubstituted Amino Acids. ResearchGate. Available from: [Link]
-
Stereospecific Transition-Metal-Free Alkylation of Chiral Non-Racemic Secondary Tosylates with Cyanohydrins: Convenient Access to Enantiomerically Enriched α-Tertiary Ketones. PubMed. Available from: [Link]
-
α-TOSYLBENZYL ISOCYANIDE. Organic Syntheses. Available from: [Link]
-
Catalytic Asymmetric α-Alkylation of Ketones with Unactivated Alkyl Halides. PubMed. Available from: [Link]
-
Recent advances in asymmetric synthesis with chiral imide auxiliaries. Société Chimique de France. Available from: [Link]
-
Toward the development of a general chiral auxiliary. Enantioselective alkylation and a new catalytic asymmetric addition of silyloxyfurans: application to a total synthesis of (-)-rasfonin. PubMed. Available from: [Link]
-
Recent Approaches Towards the Asymmetric Synthesis of α,α-Disubstituted α-Amino Acids. ResearchGate. Available from: [Link]
-
Asymmetric Synthesis of α-Allyl-α-Aryl α-Amino Acids by Tandem Alkylation/π-Allylation of α-Iminoesters. PubMed Central. Available from: [Link]
-
A Facile Highly Regio- and Stereoselective Preparation of N-Tosyl Allylic Amines from Allylic Alcohols and Tosyl Isocyanate via Palladium(II)-Catalyzed Aminopalladation-Heteroatom Elimination. Organic Chemistry Portal. Available from: [Link]
Sources
Application Notes & Protocols for Low-Temperature Reactions Involving 1-Cyclohexyl-1-tosylmethyl isocyanide
Introduction: The Unique Reactivity of α-Substituted Tosylmethyl Isocyanides
Tosylmethyl isocyanide (TosMIC) is a remarkably versatile C1 synthon in organic synthesis, celebrated for its role in forming a diverse array of organic molecules, including nitriles, ketones, and various five-membered heterocycles.[1][2][3] Its synthetic utility stems from three key functional components: an isocyanide group, an acidic α-carbon, and a tosyl group that serves as an excellent leaving group.[1][4][5] The α-carbon is readily deprotonated under basic conditions due to the strong electron-withdrawing effects of the adjacent sulfonyl and isocyanide moieties, forming a key carbanionic intermediate.[4]
This guide focuses on 1-Cyclohexyl-1-tosylmethyl isocyanide , an α-substituted derivative of TosMIC. The introduction of a cyclohexyl group at the α-position introduces significant steric bulk, which can profoundly influence reaction pathways, selectivity, and kinetics compared to the parent TosMIC. This substitution allows for the synthesis of sterically hindered and structurally complex molecules, which are of significant interest in medicinal chemistry and drug development.
Low-temperature conditions are frequently essential when working with TosMIC and its derivatives. These conditions are critical for:
-
Controlling Exothermic Reactions: The initial deprotonation and subsequent addition to electrophiles can be highly exothermic. Low temperatures mitigate this, preventing runaway reactions and the formation of degradation products.[6]
-
Enhancing Selectivity: By minimizing thermal energy, side reactions are suppressed, leading to higher yields of the desired product.
-
Stabilizing Intermediates: Many of the intermediates in TosMIC-based reactions are thermally labile. Low temperatures are necessary to preserve their integrity throughout the reaction sequence.
PART 1: Core Synthetic Applications at Low Temperatures
The Van Leusen Oxazole Synthesis: Access to Sterically Hindered Oxazoles
The van Leusen reaction is a powerful method for constructing 5-substituted oxazoles from aldehydes and TosMIC.[7][8][9] When using this compound, this reaction provides a direct route to 2-cyclohexyl-5-substituted oxazoles. The reaction proceeds via a [3+2] cycloaddition mechanism.[7][8][10]
Causality of Experimental Choices:
-
Base: A strong, non-nucleophilic base like potassium tert-butoxide (t-BuOK) is required to deprotonate the sterically hindered α-carbon of this compound.
-
Solvent: Anhydrous aprotic solvents like tetrahydrofuran (THF) or dimethoxyethane (DME) are used to ensure the stability of the anionic intermediates and prevent quenching by protic sources.[4]
-
Temperature: The reaction is initiated at very low temperatures (e.g., -78 °C) to ensure controlled deprotonation and nucleophilic attack on the aldehyde. This is followed by a gradual warming to facilitate the subsequent cyclization and elimination steps.
Caption: General workflow for the low-temperature Van Leusen oxazole synthesis.
PART 2: Detailed Experimental Protocols
Protocol 2.1: Synthesis of 2-Cyclohexyl-5-phenyloxazole
This protocol details the synthesis of a representative oxazole using this compound and benzaldehyde.
Materials & Reagents:
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Quantity |
| This compound | ~291.42 | 1.0 | 291 mg |
| Benzaldehyde | 106.12 | 1.0 | 106 mg (101 µL) |
| Potassium tert-butoxide (t-BuOK) | 112.21 | 1.2 | 135 mg |
| Anhydrous Tetrahydrofuran (THF) | - | - | 20 mL |
| Saturated aq. Ammonium Chloride (NH₄Cl) | - | - | 10 mL |
| Ethyl Acetate | - | - | 3 x 15 mL |
| Brine | - | - | 15 mL |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | As needed |
Procedure:
-
Setup: Under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv) and anhydrous THF (10 mL) to an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: In a separate flask, dissolve t-BuOK (1.2 equiv) in anhydrous THF (5 mL) and add this solution dropwise to the reaction mixture over 10 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture for 20 minutes at -78 °C.
-
Aldehyde Addition: Add a solution of benzaldehyde (1.0 equiv) in anhydrous THF (5 mL) dropwise to the reaction mixture.
-
Reaction Progression: Stir the reaction at -78 °C for 1 hour. After this period, remove the cooling bath and allow the reaction to warm slowly to room temperature. Continue stirring for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench it by the slow addition of saturated aqueous NH₄Cl solution (10 mL) at 0 °C.
-
Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the 2-Cyclohexyl-5-phenyloxazole.
Protocol 2.2: Low-Temperature Reductive Cyanation of an Aldehyde
The reductive cyanation of aldehydes using TosMIC derivatives is another key transformation that necessitates low temperatures to prevent low yields and the formation of byproducts.[4]
Causality of Experimental Choices:
-
Temperature Control: The initial reaction of the deprotonated isocyanide with the aldehyde is performed at low temperatures (-50 °C to -20 °C) to favor the desired reaction pathway.[4]
-
Methanol Addition: The reaction is completed by the addition of an alcohol (e.g., methanol), followed by heating, which facilitates the elimination and final nitrile formation.[4][11]
Caption: Simplified mechanism of reductive cyanation using this compound.
PART 3: Safety & Handling
Chemical Hazard Analysis:
-
This compound: As a derivative of TosMIC, this compound should be handled with care. TosMIC is classified as toxic if swallowed, in contact with skin, or if inhaled.[12] It is also a skin and eye irritant.[13] The hazards associated with cyanide may be present with this product.[13][14]
-
Isocyanides: Many isocyanides are known for their extremely unpleasant odors.[15] While TosMIC is noted as being effectively odorless, derivatives may vary.[4] All manipulations should be performed in a well-ventilated fume hood.
-
Potassium tert-butoxide (t-BuOK): A corrosive and flammable solid that reacts violently with water.
-
Anhydrous Solvents (THF, DME): Flammable liquids. THF can form explosive peroxides upon storage.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).
-
Skin and Body Protection: A lab coat is required. Ensure no skin is exposed.
-
Respiratory Protection: Use only in a well-ventilated fume hood.[12][16]
Waste Disposal & Decontamination:
-
Dispose of all chemical waste in accordance with local, state, and federal regulations.
-
To remove the characteristic isocyanide odor from glassware, rinse with a solution of 1:10 concentrated hydrochloric acid in methanol.[15]
References
-
TosMIC Whitepaper. Varsal Chemical. [Link]
-
A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. National Institutes of Health (NIH). [Link]
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI. [Link]
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC - PubMed Central. [Link]
-
A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega. [Link]
-
Van Leusen Reaction. NROChemistry. [Link]
-
Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR. Georg Thieme Verlag. [Link]
-
Van Leusen reaction. Wikipedia. [Link]
-
Synthetic Uses of Tosylmethyl Isocyanide (TosMIC). Organic Reactions. [Link]
-
Product Class 7: Isocyanides and Related Compounds. Science of Synthesis. [Link]
-
Synthetic Use of Tosylmethyl Isocyanide (TosMIC). ResearchGate. [Link]
-
p-Toluenesulfonylmethyl Isocyanide (TosMIC). ResearchGate. [Link]
-
Van Leusen Imidazole Synthesis. Organic Chemistry Portal. [Link]
-
Tosylmethyl Isocyanide, 98% Material Safety Data Sheet. Cole-Parmer. [Link]
Sources
- 1. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]
- 2. organicreactions.org [organicreactions.org]
- 3. researchgate.net [researchgate.net]
- 4. varsal.com [varsal.com]
- 5. Van Leusen Imidazole Synthesis [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 10. A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Van Leusen Reaction | NROChemistry [nrochemistry.com]
- 12. aksci.com [aksci.com]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. fishersci.com [fishersci.com]
- 15. Thieme E-Books & E-Journals [thieme-connect.de]
- 16. fishersci.com [fishersci.com]
Application Notes & Protocols: The Strategic Use of α-Substituted Tosylmethyl Isocyanides in the Synthesis of Pharmaceutical Intermediates
A Senior Application Scientist's Guide to Leveraging TosMIC Analogs for Heterocyclic Scaffolds
Introduction: The Versatility of Tosylmethyl Isocyanides in Medicinal Chemistry
In the landscape of modern drug discovery, the efficient construction of complex molecular architectures is paramount. Among the myriad of reagents available to the synthetic chemist, α-substituted tosylmethyl isocyanides stand out as exceptionally versatile building blocks. While the parent compound, p-toluenesulfonylmethyl isocyanide (TosMIC), is widely recognized and extensively documented, its derivatives, such as 1-Cyclohexyl-1-tosylmethyl isocyanide, offer nuanced advantages in terms of solubility, steric influence, and the introduction of specific lipophilic domains.[1][2][3]
This guide focuses on the strategic application of these reagents, with a primary emphasis on the well-established chemistry of TosMIC as a foundational model. The principles, mechanisms, and protocols detailed herein are directly translatable to its α-substituted analogs like the cyclohexyl derivative. The core reactivity stems from the unique trifecta of functionalities within the molecule: an isocyanide group, a tosyl (p-toluenesulfonyl) group, and an acidic α-carbon bridging them.[4][5] This arrangement allows the reagent to act as a potent C1 or C2N1 synthon in a variety of transformative reactions, most notably the van Leusen series of reactions for synthesizing key heterocyclic intermediates.[6][7][8]
Heterocyclic scaffolds such as oxazoles, imidazoles, and pyrroles are ubiquitous in pharmaceuticals, forming the core of numerous blockbuster drugs.[5] The ability to rapidly and efficiently assemble these rings with diverse substitution patterns is a cornerstone of medicinal chemistry. This document provides an in-depth exploration of the reaction mechanisms, practical experimental protocols, and key considerations for employing TosMIC and its derivatives in the synthesis of these vital pharmaceutical intermediates.
Part 1: Synthesis of Oxazoles - The van Leusen Oxazole Synthesis
The van Leusen oxazole synthesis is a robust and widely adopted method for creating 5-substituted oxazoles from aldehydes. This reaction is prized for its operational simplicity and tolerance of a broad range of functional groups, making it a workhorse in the generation of compound libraries for high-throughput screening.
Reaction Mechanism and Causality
The reaction proceeds through a base-catalyzed [3+2] cycloaddition. The choice of base and solvent is critical for efficient reaction progress and minimizing side products.
-
Deprotonation: The reaction is initiated by the deprotonation of the acidic α-proton of the TosMIC derivative by a suitable base (e.g., K₂CO₃, t-BuOK). The electron-withdrawing nature of both the tosyl and isocyanide groups significantly acidifies this proton, facilitating the formation of a stabilized carbanion.[6]
-
Nucleophilic Attack: The resulting carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde substrate. This forms a tetrahedral intermediate.
-
Cyclization (5-endo-dig): The intermediate alkoxide then undergoes an intramolecular cyclization by attacking the electrophilic isocyanide carbon. This 5-endo-dig cyclization is kinetically favorable and forms the core 4,5-dihydrooxazole (oxazoline) ring.[6]
-
Aromatization: The final step is the base-promoted elimination of the tosyl group, which is an excellent leaving group. This elimination results in the formation of a double bond, leading to the aromatic 5-substituted oxazole product.[2]
Figure 1: General workflow of the van Leusen Oxazole Synthesis.
Experimental Protocol: Synthesis of a 5-Aryl-oxazole
This protocol provides a representative procedure for the synthesis of a 5-substituted oxazole using an aromatic aldehyde and TosMIC. This can be adapted for α-substituted TosMIC derivatives, though reaction times and temperatures may require optimization.
Materials:
-
Aromatic Aldehyde (e.g., 4-Nitrobenzaldehyde): 1.0 eq
-
Tosylmethyl isocyanide (TosMIC): 1.1 eq
-
Potassium Carbonate (K₂CO₃), anhydrous: 2.0 eq
-
Methanol (MeOH), anhydrous
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the aromatic aldehyde (1.0 eq), TosMIC (1.1 eq), and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous methanol to the flask to create a slurry (approx. 0.2 M concentration with respect to the aldehyde).
-
Heat the reaction mixture to reflux (approx. 65 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, and extract the aqueous layer twice more with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the pure 5-aryl-oxazole.
Data Presentation: Substrate Scope
The van Leusen oxazole synthesis is compatible with a wide range of aldehydes. The following table summarizes typical yields for various aldehyde substrates reacting with TosMIC.
| Aldehyde Substrate | R Group | Typical Yield (%) | Notes |
| Benzaldehyde | Phenyl | 85% | Standard substrate, good yield. |
| 4-Nitrobenzaldehyde | 4-Nitrophenyl | 84% | Electron-withdrawing groups are well-tolerated. |
| 4-Methoxybenzaldehyde | 4-Methoxyphenyl | ~80% | Electron-donating groups are also compatible. |
| 2-Naphthaldehyde | 2-Naphthyl | High | Fused aromatic systems react efficiently. |
| Cinnamaldehyde | Styryl | Good | α,β-Unsaturated aldehydes are suitable substrates. |
Part 2: Synthesis of Imidazoles - The van Leusen Three-Component Reaction (vL-3CR)
The imidazole ring is another critical heterocycle in medicinal chemistry. The van Leusen reaction provides a powerful method for constructing 1,5-disubstituted or 1,4,5-trisubstituted imidazoles.[2] The reaction typically involves an aldimine, which can be pre-formed or generated in situ from an aldehyde and a primary amine.[2]
Reaction Mechanism
The mechanism is analogous to the oxazole synthesis, but utilizes a C=N double bond (imine) instead of a C=O double bond.
-
Imine Formation (in vL-3CR): An aldehyde and a primary amine condense to form an aldimine. This step can be performed separately or in the same pot.[2]
-
Deprotonation of TosMIC: As before, a base deprotonates the TosMIC derivative to generate the nucleophilic carbanion.
-
Cycloaddition: The TosMIC anion attacks the imine carbon, followed by intramolecular cyclization onto the isocyanide group to form a 4-tosyl-2-imidazoline intermediate.[2][4]
-
Aromatization: Elimination of p-toluenesulfinic acid (TosH) from the imidazoline intermediate yields the aromatic imidazole ring.[2]
Figure 2: Workflow of the van Leusen Imidazole Synthesis.
Experimental Protocol: One-Pot Synthesis of a 1,5-Disubstituted Imidazole
This one-pot protocol is highly efficient as it avoids the isolation of the intermediate imine.
Materials:
-
Aldehyde (e.g., Benzaldehyde): 1.0 eq
-
Primary Amine (e.g., Benzylamine): 1.0 eq
-
Tosylmethyl isocyanide (TosMIC): 1.05 eq
-
Potassium Carbonate (K₂CO₃), anhydrous: 2.0 eq
-
Methanol (MeOH), anhydrous
Procedure:
-
In a round-bottom flask, dissolve the aldehyde (1.0 eq) and primary amine (1.0 eq) in anhydrous methanol.
-
Stir the mixture at room temperature for 30-60 minutes to allow for in situ imine formation. The formation of water does not typically interfere with the subsequent reaction.[2]
-
Add TosMIC (1.05 eq) and anhydrous potassium carbonate (2.0 eq) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux for 3-5 hours, monitoring by TLC.
-
After cooling, work up the reaction as described in the oxazole synthesis protocol (Section 1.2, steps 5-9).
-
Purify the crude product via column chromatography or recrystallization to obtain the desired 1,5-disubstituted imidazole.
Part 3: Synthesis of Pyrroles - The van Leusen Pyrrole Synthesis
The pyrrole moiety is a fundamental heterocycle present in many natural products and pharmaceuticals.[1] The van Leusen pyrrole synthesis provides a direct route to substituted pyrroles via a [3+2] cycloaddition between TosMIC and an electron-deficient alkene (a Michael acceptor).[1]
Reaction Mechanism
-
Deprotonation: A strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), is required to deprotonate the TosMIC derivative.[1]
-
Michael Addition: The TosMIC anion performs a 1,4-conjugate (Michael) addition to an electron-deficient alkene (e.g., an α,β-unsaturated ester, ketone, or nitrile).[1]
-
Cyclization and Elimination: The resulting enolate intermediate undergoes a 5-exo-trig intramolecular cyclization, attacking the isocyanide carbon. This is followed by the elimination of the tosyl group to afford the aromatic pyrrole ring.[1]
Figure 3: Key steps in the van Leusen Pyrrole Synthesis.
Experimental Protocol: Synthesis of a 3,4-Disubstituted Pyrrole
This protocol uses a strong base and requires anhydrous conditions.
Materials:
-
Michael Acceptor (e.g., Ethyl Cinnamate): 1.0 eq
-
Tosylmethyl isocyanide (TosMIC): 1.1 eq
-
Sodium Hydride (NaH), 60% dispersion in mineral oil: 2.2 eq
-
Anhydrous solvent blend (e.g., 1:1 THF/DMSO)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (2.2 eq) in the anhydrous solvent in a flame-dried, three-neck flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of TosMIC (1.1 eq) in the anhydrous solvent to the NaH suspension. Stir for 15-20 minutes at 0 °C.
-
Add a solution of the Michael acceptor (1.0 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until TLC indicates consumption of the starting material (typically 4-12 hours).
-
Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Extract the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate) multiple times.
-
Combine the organic extracts, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by column chromatography to yield the substituted pyrrole.
Conclusion and Future Outlook
The chemistries based on TosMIC and its α-substituted derivatives, such as this compound, represent a powerful and enduring platform for the synthesis of pharmaceutically relevant heterocyclic intermediates. The van Leusen reactions for oxazoles, imidazoles, and pyrroles offer reliable, versatile, and often high-yielding pathways to these crucial scaffolds. By understanding the underlying mechanisms and mastering the experimental protocols, researchers in drug development can rapidly access diverse chemical matter, accelerating the discovery of new therapeutic agents. The use of α-substituted analogs like the cyclohexyl derivative provides an additional tool for fine-tuning the steric and electronic properties of the final products, further expanding the synthetic utility of this remarkable class of reagents.
References
- Benchchem. Application Notes and Protocols for Pyrrole Synthesis Using TosMIC.
- Organic Chemistry Portal. Van Leusen Imidazole Synthesis.
- Wikipedia. Van Leusen reaction.
- Enamine. TosMIC.
- NROChemistry. Van Leusen Reaction.
- Organic Chemistry Portal. Solution-phase parallel oxazole synthesis with TosMIC.
- Ingenta Connect.
- CRO SPLENDID LAB. This compound.
- ACS Publications. One-Step Synthesis of 3-Aryl- and 3,4-Diaryl-(1H)-Pyrroles Using Tosylmethyl Isocyanide (TOSMIC).
- Capot Chemical. This compound.
- Guidechem. ISOCIANURO DE CICLOHEXILO 931-53-3 wiki - Es.
- ChemicalBook. Tosylmethyl isocyanide | 36635-61-7.
- Guidechem. Tosylmethylisocyanid 36635-61-7 wiki - De.
- Varsal Chemical. TosMIC Whitepaper.
- PubMed Central (PMC). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis.
- Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR.
- ResearchGate. TOSMIC REAGENT: AN EXCELLENT PRECURSOR IN THE SYNTHESIS OF BIOLOGICALLY ACTIVE HETEROCYCLES.
- RSC Publishing. A cyanide-free synthesis of nitriles exploiting flow chemistry.
- National Institutes of Health (NIH). Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds.
- PubMed Central (PMC). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis.
- ACS Publications.
- RSC Publishing.
- MDPI. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis.
- Tosylmethyl Isocyanide (TosMIC)
- Semantic Scholar. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis.
- ResearchGate. Synthetic Use of Tosylmethyl Isocyanide (TosMIC).
- Sigma-Aldrich. Isocyanide.
Sources
"1-Cyclohexyl-1-tosylmethyl isocyanide" for the preparation of polysubstituted oxazoles
Application Note & Protocol
Topic: Strategic Synthesis of Polysubstituted Oxazoles Utilizing 1-Cyclohexyl-1-tosylmethyl isocyanide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary: The Strategic Value of 4-Cyclohexyl Oxazoles
The oxazole ring is a cornerstone scaffold in medicinal chemistry, present in a multitude of natural products and synthetic compounds exhibiting a wide array of biological activities.[1][2][3] Its ability to engage with biological targets through various non-covalent interactions makes it a privileged structure in drug discovery. The van Leusen oxazole synthesis, a robust and versatile reaction, offers a direct pathway to this important heterocycle by reacting tosylmethyl isocyanide (TosMIC) with aldehydes.[4][5][6]
This application note details a powerful one-pot strategy for the synthesis of 4,5-disubstituted oxazoles, specifically focusing on the introduction of a cyclohexyl moiety at the 4-position. This is achieved through the in situ generation of This compound from its parent, TosMIC, and a suitable cyclohexyl halide. The cyclohexyl group is a highly desirable substituent in drug design, often introduced to increase lipophilicity, improve metabolic stability, and provide a rigid conformational anchor to enhance binding affinity with target proteins. This protocol provides a direct, efficient, and modular approach to synthesizing novel 4-cyclohexyl-5-substituted oxazoles, valuable building blocks for pharmaceutical research and development.
The van Leusen Reaction: A Mechanistic Perspective
The power of the van Leusen oxazole synthesis lies in the unique trifunctional nature of the TosMIC reagent, which contains an acidic α-carbon, an isocyanide group, and a tosyl (p-toluenesulfonyl) group that serves as an excellent leaving group.[4][7] The reaction proceeds through a well-defined pathway:
-
Deprotonation: A base abstracts the acidic proton from the α-carbon of the TosMIC derivative, generating a nucleophilic anion.
-
Nucleophilic Addition: The anion attacks the electrophilic carbonyl carbon of an aldehyde, forming an alkoxide intermediate.
-
Cyclization: The newly formed alkoxide oxygen attacks the electrophilic carbon of the isocyanide in a 5-endo-dig cyclization, yielding a 4,5-dihydrooxazole (oxazoline) intermediate.[5][7]
-
Elimination: The base promotes the elimination of p-toluenesulfinic acid (TosH), a process which drives the reaction forward and results in the formation of the stable, aromatic oxazole ring.[1]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 5. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 6. ijpsonline.com [ijpsonline.com]
- 7. varsal.com [varsal.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions of 1-Cyclohexyl-1-tosylmethyl isocyanide with Sterically Hindered Ketones
Welcome to the technical support center for optimizing reactions involving 1-Cyclohexyl-1-tosylmethyl isocyanide (TosMIC) and its derivatives with sterically hindered ketones. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with these demanding transformations. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to enhance your reaction success.
The reaction of TosMIC with ketones, known as the Van Leusen reaction, is a powerful tool for the one-carbon homologation of ketones to nitriles.[1][2] However, when the ketone substrate is sterically hindered, the reaction can be sluggish, low-yielding, or fail altogether. This guide will help you navigate these challenges by providing a systematic approach to optimizing your reaction conditions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction with a sterically hindered ketone is not proceeding to completion, or the yield is very low. What are the likely causes and how can I fix this?
A1: Low reactivity with sterically hindered ketones is a common issue and can stem from several factors. Here’s a breakdown of potential causes and solutions:
-
Insufficient Base Strength: The first step of the Van Leusen reaction is the deprotonation of TosMIC.[2][3] A base that is not strong enough may not generate a sufficient concentration of the TosMIC anion to initiate the reaction, especially with a less reactive, hindered ketone.
-
Solution: Switch to a stronger, non-nucleophilic base. While potassium carbonate (K2CO3) might be sufficient for some substrates, sterically demanding reactions often require stronger bases like potassium tert-butoxide (t-BuOK) or sodium hydride (NaH).[4]
-
-
Inappropriate Solvent: The solvent plays a crucial role in reactant solubility and stabilization of the transition state.
-
Low Reaction Temperature: The activation energy for the reaction with a hindered substrate may be too high at lower temperatures.
-
Steric Hindrance Preventing Approach: The sheer bulk of the substituents on the ketone may physically block the approach of the TosMIC anion.
-
Solution: While challenging, prolonging the reaction time and increasing the temperature can sometimes overcome this barrier.[4] Additionally, ensure efficient stirring to maximize the interaction between reactants.
-
Q2: I am observing the formation of significant byproducts. What are they and how can I minimize them?
A2: Byproduct formation can compete with your desired reaction, leading to lower yields and purification challenges. Here are some common byproducts and strategies to mitigate them:
-
Self-Condensation of TosMIC: Under strongly basic conditions, TosMIC can react with itself.
-
Solution: Carefully control the stoichiometry of the base. While an excess is often needed, a large excess can promote side reactions.[4] Adding the base slowly to the reaction mixture can also help maintain a low instantaneous concentration.
-
-
Knoevenagel-type Condensation Products: Aldehydes, if present as impurities or as the substrate, can react with TosMIC to form 1-tosyl-substituted α,β-unsaturated formamides.[6]
-
Solution: When working with aldehydes, it is crucial to run the reaction at low temperatures (e.g., -50 to -20 °C) in an aprotic solvent. After the initial reaction, adding excess methanol and heating to reflux can drive the reaction towards the desired nitrile.[6]
-
Q3: The reaction works for my model system, but fails with my complex, multi-functionalized substrate. What should I consider?
A3: When moving to more complex molecules, functional group compatibility becomes a key concern.
-
Acidic Protons: If your substrate contains other acidic protons, the base may be consumed in deprotonating these sites instead of the TosMIC.
-
Solution: Protect sensitive functional groups (e.g., alcohols, amines) before the reaction. Alternatively, use a sufficient excess of base to account for all acidic protons.
-
-
Base-Sensitive Functional Groups: Your substrate may contain functional groups that are not stable to the strongly basic conditions required for the reaction.
-
Solution: A careful evaluation of your substrate's stability is necessary. It may be possible to use milder bases (e.g., K2CO3) with a more reactive solvent system (e.g., DMF) and extended reaction times.[5]
-
Q4: What is the general mechanism of the Van Leusen reaction with ketones?
A4: Understanding the mechanism can help in troubleshooting. The reaction proceeds through the following key steps[2][3]:
-
Deprotonation: A base removes the acidic proton from the carbon between the sulfonyl and isocyanide groups of TosMIC.
-
Nucleophilic Attack: The resulting anion attacks the carbonyl carbon of the ketone.
-
Cyclization: A 5-endo-dig cyclization occurs to form a five-membered ring intermediate.
-
Tautomerization and Ring Opening: The intermediate tautomerizes, followed by ring-opening.
-
Elimination: The tosyl group is eliminated.
-
Solvolysis: The final intermediate is solvolyzed (typically by an alcohol added during workup) to yield the nitrile product.[2]
Experimental Protocols & Data
General Protocol for Optimizing Reactions with Hindered Ketones
This protocol provides a starting point for optimization. It is crucial to monitor the reaction by a suitable analytical technique (e.g., TLC, LC-MS) to determine the optimal conditions.
-
To a stirred suspension of a strong base (e.g., potassium tert-butoxide, 2.5 equivalents) in an anhydrous aprotic solvent (e.g., THF, DME, or DMSO) at a low temperature (e.g., -60 °C), add a solution of TosMIC (1.5 equivalents) in the same solvent.[3]
-
Stir the mixture for 15-30 minutes at the same temperature.
-
Slowly add a solution of the sterically hindered ketone (1.0 equivalent) in the same solvent.
-
Allow the reaction to slowly warm to room temperature and stir for several hours. If no reaction is observed, consider gentle heating (e.g., 40-50 °C).
-
Upon completion, quench the reaction by the addition of an alcohol (e.g., methanol) and then water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Table 1: Recommended Starting Conditions for Hindered Ketones
| Parameter | Condition | Rationale |
| Base | Potassium tert-butoxide (t-BuOK) or Sodium Hydride (NaH) | Strong, non-nucleophilic bases are required to efficiently deprotonate TosMIC.[4] |
| Solvent | Tetrahydrofuran (THF) or Dimethylformamide (DMF) | THF is a good starting point. For very unreactive ketones, the more polar DMF can enhance reactivity.[4][5] |
| Temperature | Start at -60 °C and slowly warm to room temperature. Gentle heating (40-50 °C) may be required. | Low initial temperature controls the addition, while heating can overcome the activation energy barrier.[6] |
| Stoichiometry | TosMIC (1.5-2.0 eq.), Base (2.5-3.0 eq.) | An excess of TosMIC and base is often necessary to drive the reaction to completion. |
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues encountered when reacting TosMIC with sterically hindered ketones.
Caption: A flowchart for troubleshooting TosMIC reactions with hindered ketones.
References
-
Van Leusen Reaction. NROChemistry. [Link]
-
Van Leusen Reaction. SynArchive. [Link]
-
Van Leusen reaction. Wikipedia. [Link]
-
TosMIC Whitepaper. Varsal Chemical. [Link]
-
Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR. (2005-05-05). [Link]
Sources
- 1. synarchive.com [synarchive.com]
- 2. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 3. Van Leusen Reaction | NROChemistry [nrochemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]
- 6. varsal.com [varsal.com]
Technical Support Center: 1-Cyclohexyl-1-tosylmethyl isocyanide (Cyclohexyl-TosMIC)
Welcome to the dedicated technical support center for 1-Cyclohexyl-1-tosylmethyl isocyanide, a derivative of the versatile TosMIC reagent. This guide is designed for researchers, scientists, and professionals in drug development to navigate the intricacies of using this sterically demanding reagent. Here, we address common side reactions, provide in-depth troubleshooting, and offer preventative strategies to ensure the success of your synthetic endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is structured to provide direct answers and actionable solutions to specific challenges you may encounter during your experiments with this compound.
Issue 1: Low or No Yield of the Desired Product
Q1: My reaction is yielding a low amount of the desired product or failing completely. What are the likely causes and how can I resolve this?
A1: Low yields when using Cyclohexyl-TosMIC often stem from its significant steric bulk, which can impede reactivity. Several factors, from reagent quality to reaction conditions, can contribute to this. Here is a systematic approach to troubleshooting:
1. Reagent and Solvent Integrity:
-
Purity of Cyclohexyl-TosMIC: Ensure your reagent is pure and has been stored under strictly anhydrous conditions. Like its parent compound, TosMIC, it is sensitive to moisture.[1][2]
-
Solvent Anhydrousness: The use of dry, aprotic solvents such as tetrahydrofuran (THF) or dimethoxyethane (DME) is critical. Even trace amounts of water can quench the strong base required for deprotonation and lead to hydrolysis of the isocyanide.[1][3]
-
Base Potency: Employ a strong, non-nucleophilic base like potassium tert-butoxide (t-BuOK) or sodium hydride (NaH).[4] Ensure the base is fresh and has not been deactivated by atmospheric moisture.
2. Reaction Condition Optimization:
-
Temperature Control: The initial deprotonation of Cyclohexyl-TosMIC is typically performed at low temperatures (e.g., -78 °C to -40 °C) to control the exothermic reaction and minimize side reactions. However, subsequent reaction with the electrophile, especially a hindered one, may necessitate warming to room temperature or even gentle heating to overcome the activation energy barrier.[3][4]
-
Stoichiometry: The ratio of reactants is crucial. An excess of the base is often employed to suppress the self-condensation or dimerization of the TosMIC reagent.[1][3] A good starting point is a Cyclohexyl-TosMIC to base ratio of 1:1.2 to 1:2.
3. Steric Hindrance Considerations:
-
Substrate Reactivity: Highly hindered electrophiles (e.g., ketones or aldehydes) will react sluggishly with the bulky Cyclohexyl-TosMIC anion.[4]
-
Prolonged Reaction Times: Reactions involving sterically demanding substrates often require significantly longer reaction times to proceed to completion. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Caption: Troubleshooting flowchart for low product yield.
Issue 2: Formation of Significant Byproducts
Q2: I am observing the formation of significant byproducts in my reaction. How can I identify and minimize them?
A2: Several side reactions can compete with the desired transformation. Understanding their mechanisms is key to suppression.
1. Self-Condensation/Dimerization of Cyclohexyl-TosMIC:
-
Mechanism: In the presence of a strong base, the deprotonated Cyclohexyl-TosMIC can act as a nucleophile and attack another molecule of the isocyanide, leading to dimers or oligomers. This is more prevalent with an excess of base.[4]
-
Prevention:
-
Controlled Base Addition: Add the base slowly to a cooled solution of the Cyclohexyl-TosMIC and the electrophile. This maintains a low concentration of the free anion.
-
Optimize Stoichiometry: Carefully measure and use a minimal excess of the base required to drive the reaction.[4]
-
2. Knoevenagel-type Condensation Products:
-
Mechanism: Aldehydes, in particular, can react with the deprotonated Cyclohexyl-TosMIC to form a 1-tosyl-substituted α,β-unsaturated formamide.[3] This occurs especially at low temperatures.[3]
-
Prevention:
-
Temperature Control: While the initial deprotonation is at low temperature, for reactions with aldehydes, a subsequent increase in temperature after the addition of an alcohol (like methanol) can favor the desired nitrile formation.[3]
-
3. Formation of 4-tosyloxazole:
-
Mechanism: A recently identified side-product, 4-tosyloxazole, can form through a competitive pathway that consumes the TosMIC reagent. This pathway involves the initial condensation of the ketone and TosMIC, followed by hydration of the isocyanide group.
-
Prevention:
-
Strictly Anhydrous Conditions: The formation of this byproduct underscores the critical need for anhydrous solvents and reagents to prevent hydration of the isocyanide intermediate.
-
Flow Chemistry: Continuous flow setups have been shown to minimize the formation of such byproducts by better controlling reaction time and minimizing the contact between reactants and base.
-
| Side Reaction | Causal Factors | Prevention Strategies |
| Self-Condensation | Excess base, high concentration of TosMIC anion. | Slow base addition, optimized base stoichiometry.[4] |
| Knoevenagel Condensation | Reaction with aldehydes at low temperatures. | Temperature adjustment after initial reaction, addition of alcohol.[3] |
| 4-Tosyloxazole Formation | Presence of water leading to isocyanide hydration. | Use of strictly anhydrous solvents and reagents. |
Experimental Protocols
General Protocol for the Van Leusen Reaction with a Sterically Hindered Ketone
This protocol provides a representative example for the synthesis of a nitrile from a sterically hindered ketone using Cyclohexyl-TosMIC.
Materials:
-
This compound
-
Sterically hindered ketone
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous dimethoxyethane (DME)
-
Anhydrous methanol (MeOH)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add the sterically hindered ketone (1.0 equiv) and this compound (1.1 equiv) in anhydrous DME.
-
Cool the solution to -40 °C in a dry ice/acetonitrile bath.
-
Slowly add a solution of t-BuOK (2.0 equiv) in anhydrous DME to the reaction mixture over 30 minutes, ensuring the temperature does not exceed -35 °C.
-
After the addition is complete, stir the reaction mixture at -40 °C for 1 hour.
-
Add anhydrous methanol (2.0 equiv) to the reaction mixture.
-
Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether or ethyl acetate, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Simplified Van Leusen reaction pathway.
References
- Technical Support Center: Overcoming Steric Hindrance with 1-Ethyl-1-tosylmethyl isocyanide (TosMIC) - Benchchem.
- Optimization of the reaction conditions.
- Technical Support Center: Troubleshooting Side Reactions in Tosylmethyl Isocyanide (TosMIC) Chemistry - Benchchem.
- TosMIC Whitepaper - Varsal Chemical.
- A cyanide-free synthesis of nitriles exploiting flow chemistry - RSC Publishing.
- Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR.
- Technical Support Center: 1-Ethyl-1-tosylmethyl isocyanide (Et-TosMIC) - Benchchem.
- TOSMIC REAGENT: AN EXCELLENT PRECURSOR IN THE SYNTHESIS OF BIOLOGICALLY ACTIVE HETEROCYCLES - ResearchG
- TosMIC - Enamine.
- Tosylmethyl isocyanide: Reaction profile and Toxicity - ChemicalBook.
Sources
Improving the yield of the Van Leusen reaction using "1-Cyclohexyl-1-tosylmethyl isocyanide"
Here is a technical support center with troubleshooting guides and FAQs for the Van Leusen reaction.
Welcome to the technical support center for optimizing the Van Leusen reaction, with a special focus on the use of 1-Cyclohexyl-1-tosylmethyl isocyanide. This guide is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and improve reaction yields. As Senior Application Scientists, we provide insights grounded in mechanistic understanding and practical laboratory experience.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Q1: My reaction has a very low or no yield of the desired nitrile/imidazole. What are the most likely causes?
A: A low or zero yield is the most common issue and can typically be traced back to one of three areas: reagent quality, reaction setup, or the reaction conditions themselves.
-
Reagent Integrity:
-
Isocyanide Reagent: this compound, like its parent compound TosMIC, can degrade over time, especially if exposed to moisture or acidic conditions. Ensure the reagent is a free-flowing, colorless solid.[1][2] If it has discolored or clumped, its purity may be compromised.
-
Base Quality: The most common bases for this reaction are strong and non-nucleophilic, such as potassium tert-butoxide (KOtBu) or sodium hydride (NaH).[3] KOtBu is notoriously hygroscopic. If it has been improperly stored, it will be less effective at deprotonating the isocyanide, which is the crucial first step of the reaction mechanism.[4] Consider using a fresh bottle or titrating the base to confirm its activity.
-
Solvent Anhydrousness: The reaction is highly sensitive to water. The carbanion formed after deprotonation of the isocyanide is a strong base and will be readily quenched by any protic source, including water in the solvent. Use freshly distilled, anhydrous solvents like THF or DME.[2]
-
-
Reaction Conditions:
-
Insufficient Base: You need at least one equivalent of base to deprotonate the isocyanide. However, to drive the reaction to completion and account for any potential quenching, an excess is often recommended. Some protocols use over two equivalents of base.[4]
-
Temperature: The initial deprotonation and addition to the carbonyl or imine are typically performed at low temperatures (-70 to -40 °C) to control the reaction rate and prevent side reactions.[2] Allowing the reaction to warm too quickly can lead to decomposition of the thermally sensitive intermediates.
-
-
Substrate Reactivity:
-
Steric Hindrance: The cyclohexyl group on your isocyanide reagent already introduces significant steric bulk. If your ketone or imine substrate is also sterically hindered, the nucleophilic attack may be too slow, leading to decomposition of the isocyanide anion before it can react. In such cases, longer reaction times or a slight increase in temperature after the initial addition may be necessary.
-
Q2: My reaction is producing a significant amount of a 4-tosyloxazole byproduct instead of the intended nitrile. How can I prevent this?
A: The formation of a 4-tosyloxazole is a known side reaction pathway, particularly when using ketones. This outcome suggests that after the initial cyclization to form the oxazoline intermediate, an alternative mechanistic pathway is competing with the desired fragmentation to the nitrile.
-
Mechanistic Insight: The standard Van Leusen reaction for nitrile synthesis involves the formation of a five-membered oxazoline intermediate, which then undergoes ring-opening and elimination of the tosyl group.[4] However, under certain conditions, this intermediate can rearrange and eliminate differently to yield a stable aromatic 4-tosyloxazole.
-
Role of Alcohol: The presence of an alcohol, often added during the reaction or workup, is crucial for the final solvolysis step that generates the nitrile.[4] If the alcohol is absent or its addition is delayed, other pathways can dominate.
-
Troubleshooting Steps:
-
Control Stoichiometry: Ensure you are using a sufficient excess of the isocyanide reagent and base. A recent study demonstrated that adding a second portion of both TosMIC and KOtBu after about an hour significantly improved the conversion to the desired nitrile, suggesting that the active reagent is consumed over time.[5]
-
Optimize Alcohol Addition: The timing and amount of alcohol (typically methanol or ethanol) added can be critical. It facilitates the final elimination step to form the nitrile.[4] Consider adding the alcohol after the initial low-temperature addition is complete but before significant warming.
-
Monitor the Reaction: Use TLC or GC analysis to track the consumption of your starting material and the formation of both the desired product and the byproduct. This can help you determine the optimal reaction time before the side product begins to accumulate significantly.
-
Q3: The reaction starts but seems to stall, leaving a significant amount of unreacted starting material. What can I do?
A: A stalled reaction is often due to the degradation or consumption of the active isocyanide anion before all the substrate has reacted.
-
Causality: The deprotonated isocyanide is a highly reactive species. It can be consumed through pathways other than the desired reaction, such as self-condensation or reaction with impurities. Kinetic studies have shown that the concentration of active TosMIC can drop off significantly after the initial phase of the reaction.[5]
-
Solution: Staged Reagent Addition: As demonstrated in recent literature, a highly effective strategy is to add the isocyanide and base in portions.[5]
-
Protocol: Start the reaction with 1.1-1.3 equivalents of this compound and ~2 equivalents of base.
-
Monitor: After 60-90 minutes, take an aliquot and analyze it by TLC or GC.
-
Re-charge: If a significant amount of starting material remains, add another portion of the isocyanide (e.g., 0.5 equivalents) and base (e.g., 1 equivalent) to regenerate the active nucleophile and drive the reaction to completion.
-
Frequently Asked Questions (FAQs)
-
What is the specific role of the cyclohexyl group in "this compound"? The cyclohexyl group is an α-substituent on the isocyanide. In the Van Leusen reaction, this group remains part of the final product structure. When reacting with a ketone to form a nitrile, this allows for the synthesis of α,α-disubstituted nitriles in a single step.[6] It adds steric bulk, which can influence the reaction's stereoselectivity and rate.
-
Which base is best for this reaction? Potassium tert-butoxide (KOtBu) is the most commonly cited base for achieving high yields in the Van Leusen reaction.[4] Sodium hydride (NaH) is also effective.[7] The key is to use a strong, non-nucleophilic base to ensure complete and rapid deprotonation of the isocyanide without competing nucleophilic addition to the substrate.
-
Can I use a protic solvent? No. Protic solvents like methanol or ethanol should only be added after the initial cycloaddition is complete. The deprotonated isocyanide intermediate is a strong base and will be immediately quenched by a protic solvent, halting the reaction. The primary reaction solvent must be aprotic, such as THF or DME.[3][4]
-
How should I monitor the reaction's progress? Thin-layer chromatography (TLC) is a simple and effective method. Use a non-polar solvent system (e.g., hexane/ethyl acetate). The starting ketone/imine is typically less polar than the intermediate formamide and the final nitrile or imidazole product. Staining with potassium permanganate can help visualize spots if they are not UV-active. For more quantitative analysis, GC or LC-MS can be used.
-
Is this reaction scalable for industrial applications? Yes, the Van Leusen reaction is scalable. However, for large-scale synthesis, safety and efficiency become paramount. Recent studies have shown that converting the process to a continuous flow setup can dramatically reduce reaction times (from hours to minutes) and improve safety and throughput, making it an attractive strategy for industrial applications.[5]
Data Summary Table
| Parameter | Recommendation | Rationale & Impact on Yield |
| Isocyanide Stoichiometry | 1.5 - 2.0 equivalents (total) | Excess is needed as the active deprotonated form can degrade. Staged addition often improves yield.[5] |
| Base | KOtBu or NaH (2.0 - 3.0 equiv.) | A strong, non-nucleophilic base is required for the initial deprotonation. Excess base drives the reaction to completion.[3][4] |
| Solvent | Anhydrous THF or DME | Aprotic polar solvents are necessary to prevent quenching of the isocyanide carbanion.[2] |
| Temperature | -70 to -40 °C (initial), then warm to RT | Low initial temperature controls the exothermic addition. Warming is needed for the elimination step.[4] |
| Alcohol Additive | Methanol or Ethanol (added later) | Essential for the final solvolysis step in nitrile synthesis.[4] Improper timing can lead to side products. |
| Substrate | Less sterically hindered ketones/imines | Highly hindered substrates may react slowly, leading to lower yields due to reagent decomposition. |
Visual Diagrams
Reaction Mechanism Overview
Caption: Simplified mechanism of the Van Leusen reaction.
General Experimental Workflow
Caption: Step-by-step experimental workflow for the reaction.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low reaction yield.
Detailed Experimental Protocol
This protocol is a representative example for the synthesis of a nitrile from a ketone using this compound, adapted from general procedures.[4]
Objective: To synthesize 2-cyclohexyl-2-phenylacetonitrile from acetophenone.
Materials:
-
This compound
-
Acetophenone
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Methanol (MeOH)
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add a suspension of KOtBu (2.7 g, 24 mmol, 2.4 equiv.) in 30 mL of anhydrous THF.
-
Cool the suspension to -60 °C in an acetone/dry ice bath.
-
In a separate flask, dissolve this compound (4.2 g, 15 mmol, 1.5 equiv.) in 30 mL of anhydrous THF.
-
Add the isocyanide solution dropwise to the cold KOtBu suspension over 15 minutes, ensuring the internal temperature does not rise above -50 °C. The solution should turn yellow, indicating carbanion formation.
-
After stirring for an additional 15 minutes, add a solution of acetophenone (1.2 g, 10 mmol, 1.0 equiv.) in 20 mL of anhydrous THF slowly over 20 minutes.
-
Stir the reaction mixture at -60 °C for 1 hour.
-
Add 15 mL of anhydrous MeOH to the reaction mixture.
-
Remove the cooling bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 2 hours.
-
Cool the reaction to room temperature and dilute with 50 mL of water and 50 mL of Et₂O.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with 30 mL portions of Et₂O.
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired nitrile.[4]
References
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. varsal.com [varsal.com]
- 3. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]
- 4. Van Leusen Reaction | NROChemistry [nrochemistry.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Purification of Products from 1-Cyclohexyl-1-tosylmethyl isocyanide (TosMIC)
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for researchers utilizing 1-Cyclohexyl-1-tosylmethyl isocyanide and related TosMIC reagents. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of synthesized products. The unique properties of the cyclohexyl moiety—namely its bulk and lipophilicity—can influence product behavior during purification, and this guide incorporates strategies to address these specific challenges.
Troubleshooting Guide: From Crude Mixture to Pure Compound
This section addresses specific, problem-based scenarios you may encounter post-synthesis.
Q1: My crude reaction mixture is a complex, dark-colored oil/solid. Where do I begin the purification process?
A1: A complex crude mixture is common in TosMIC chemistry due to the reagent's reactivity and the formation of various side products. A systematic, multi-step approach is the most effective strategy. The goal of the initial steps is not to achieve high purity, but to simplify the mixture for the main purification step, which is typically column chromatography.
Causality: The dark color often arises from small amounts of baseline impurities or degradation products formed under basic conditions or upon heating. The initial work-up is designed to remove the most chemically distinct impurities: water-soluble salts and the acidic byproduct, p-toluenesulfinic acid.
Recommended Workflow:
-
Initial Quench & Extraction: Carefully quench the reaction mixture (e.g., with water or saturated ammonium chloride). Extract the product into an appropriate organic solvent like ethyl acetate or dichloromethane (DCM). This initial extraction serves to separate the organic-soluble product from inorganic salts (e.g., K₂CO₃, NaH byproducts) and highly polar impurities.
-
Aqueous Washes:
-
Water Wash: Removes residual polar solvents like DMF or DMSO.
-
Base Wash (e.g., sat. NaHCO₃ or dilute NaOH): This is a critical step to remove the acidic p-toluenesulfinic acid, which is formed as a byproduct when the tosyl group is eliminated.[1][2] Failure to remove it will complicate subsequent chromatography.
-
Brine Wash: Aids in breaking emulsions and removes the bulk of dissolved water from the organic layer before drying.[3]
-
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Assess Complexity: At this stage, take a small aliquot for Thin Layer Chromatography (TLC) and/or ¹H NMR analysis. This will inform your strategy for the next, more rigorous purification step.
The following diagram illustrates this initial decision-making workflow.
Caption: Initial work-up workflow for simplifying a crude TosMIC reaction mixture.
Q2: During column chromatography, my product is streaking or showing poor separation from an impurity. What can I do?
A2: Streaking and poor separation are common challenges, especially with nitrogen-containing heterocyles like imidazoles or pyrroles, which are frequent products of TosMIC reactions.[1][4] These issues typically stem from interactions with the stationary phase (silica gel) or a suboptimal mobile phase.
Causality & Solutions:
-
Issue: Streaking of a Basic Compound.
-
Why it Happens: Silica gel is weakly acidic. Basic compounds (like imidazoles) can interact strongly and inconsistently with the acidic silanol groups, leading to tailing or streaking on the column and TLC plate.
-
Solution: Deactivate the silica gel by adding a small amount of a basic modifier to your eluent. A common choice is 0.5-2% triethylamine (Et₃N) in your solvent system (e.g., Hexane/Ethyl Acetate/Et₃N 70:30:1).[3][5] This neutralizes the acidic sites, allowing for sharper bands and better separation.
-
-
Issue: Poor Separation (Overlapping Spots).
-
Why it Happens: The polarity of the eluent is not optimal to differentiate between your product and a similarly polar impurity. The bulky, non-polar cyclohexyl group on your starting material means your product will likely be less polar than analogous products from standard TosMIC.
-
Solution 1: Optimize Solvent System. Use a less polar solvent system. If you are using a Hexane/Ethyl Acetate gradient, try switching to a Hexane/DCM or Hexane/Toluene system, which can alter the selectivity. Run a thorough TLC analysis with different solvent systems to find the best separation before committing to the column.
-
Solution 2: Use Gradient Elution. If isocratic elution fails, a shallow gradient can effectively resolve closely running spots. Start with a low-polarity mobile phase where your product has an Rf of ~0.1-0.2 and slowly increase the polarity.[5][6]
-
The diagram below provides a troubleshooting framework for common column chromatography issues.
Caption: Troubleshooting common issues in flash column chromatography.
Q3: I've purified my product by column chromatography, but the NMR still shows a persistent impurity. What could it be?
A3: Even after chromatography, certain byproducts can co-elute with the desired product, especially if they have similar polarity.
Common Co-eluting Impurities & Removal Strategies:
| Impurity | Origin | Identification & Removal Strategy |
| TosMIC Dimer | Self-condensation of deprotonated TosMIC, especially with excess base.[7] | Often has a similar polarity to the product. Recrystallization is the most effective method for removal. If the product is an oil, a second column with a different solvent system may be required. |
| N-(tosylmethyl)formamide | Hydrolysis of the isocyanide group of TosMIC by trace water.[8] | This impurity is more polar than TosMIC itself. If it persists, it suggests the chromatography conditions were not optimal. Recrystallization from a solvent system like Ethyl Acetate/Hexane can often leave this impurity in the mother liquor. |
| Unreacted Starting Material | Incomplete reaction. | The cyclohexyl group makes the starting material quite non-polar. It should elute earlier than most heterocyclic products. If it co-elutes, the reaction may not be suitable for chromatography. Consider driving the reaction to completion or using a different purification method. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in reactions using this compound and how are they removed?
A1: Understanding the potential byproducts is key to designing an effective purification strategy.
| Byproduct | Formation | Typical Purification Method |
| p-Toluenesulfinic Acid | Eliminated during the formation of aromatic heterocycles (e.g., oxazoles, imidazoles).[1] | Highly acidic and water-soluble as its salt. Easily removed with a basic aqueous wash (e.g., sat. NaHCO₃) during the initial work-up. |
| TosMIC Dimer | Self-condensation of the reagent under basic conditions.[7][9] | Removed by column chromatography or crystallization. |
| 4-alkoxy-2-oxazoline | Occurs if an alcohol is used as a solvent or additive.[1][9] | Polarity is often different from the main product; removable by column chromatography. |
| Inorganic Salts | From the base used in the reaction (e.g., K₂CO₃, NaH byproducts). | Insoluble in organic solvents. Removed by aqueous work-up and filtration. |
Q2: What is a reliable, general protocol for flash column chromatography of a TosMIC-derived product?
A2: This protocol assumes you have completed an aqueous work-up and have a simplified crude product.
Step-by-Step Protocol: Flash Column Chromatography
-
TLC Analysis:
-
Dissolve a small amount of your crude product in DCM or ethyl acetate.
-
Spot on a TLC plate and elute with various solvent systems (e.g., start with 20% Ethyl Acetate in Hexane).
-
The ideal solvent system should give your desired product an Rf value of 0.25 - 0.35 for optimal separation.
-
If your product is basic, add 1% Et₃N to the solvent jar.
-
-
Column Packing (Dry Packing Method):
-
Select a column of appropriate size (a good rule of thumb is a 50:1 to 100:1 mass ratio of silica to crude product).
-
Plug the bottom of the column with cotton or glass wool and add a small layer of sand.[6]
-
Fill the column with dry silica gel.
-
Gently tap the column to pack the silica, then add another layer of sand on top.
-
-
Sample Loading (Dry Loading Method):
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., DCM).
-
Add a small amount of silica gel (2-3 times the mass of your product) to this solution.
-
Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder.[5]
-
Carefully add this powder to the top of the packed column. Add a final, protective layer of sand.
-
-
Elution:
-
Carefully add your chosen eluent to the column.
-
Use gentle air pressure to push the solvent through the column (flash chromatography). Maintain a constant flow rate.
-
Collect fractions and monitor them by TLC to identify which ones contain your pure product.
-
-
Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure to yield your purified product.
-
Q3: My final product is a solid. What is a good starting point for crystallization?
A3: Crystallization is an excellent technique for achieving high purity. The key is to find a solvent or solvent pair in which your compound is soluble when hot but sparingly soluble when cold.[3]
Step-by-Step Protocol: Recrystallization
-
Solvent Selection: Test the solubility of a small amount of your product in various solvents (e.g., Ethanol, Isopropanol, Ethyl Acetate, Toluene, Hexane). You are looking for a solvent that dissolves the compound when heated but not at room temperature. A two-solvent system (one "good" solvent, one "poor" solvent) like Ethyl Acetate/Hexane or DCM/Pentane is often effective.
-
Dissolution: Place the solid in an Erlenmeyer flask. Add the minimum amount of the hot "good" solvent required to fully dissolve the compound. If using a two-solvent system, dissolve the compound in the "good" solvent first.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a quick hot gravity filtration to remove them.
-
Crystallization:
-
If using a two-solvent system, add the "poor" solvent dropwise to the hot solution until it just begins to turn cloudy (the saturation point). Add a drop or two of the "good" solvent to redissolve the precipitate.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb it.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
-
Isolation & Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent (the "poor" solvent if using a pair).
-
Dry the crystals under vacuum to remove all traces of solvent.
-
Troubleshooting "Oiling Out": If your compound separates as an oil instead of crystals, it is likely because the solution is too saturated or was cooled too quickly. Try adding a bit more hot solvent to redissolve the oil and then allow it to cool much more slowly. Scratching the inside of the flask with a glass rod at the solvent line can also help induce crystallization.[3]
References
- Technical Support Center: Overcoming Steric Hindrance with 1-Ethyl-1-tosylmethyl isocyanide (TosMIC) - Benchchem.
- dependent [3 + 2] cyclization of TosMIC - Supporting Inform
- Technical Support Center: Troubleshooting Side Reactions in Tosylmethyl Isocyanide (TosMIC) Chemistry - Benchchem.
- Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR - organic-chemistry.org.
- Synthetic Use of Tosylmethyl Isocyanide (TosMIC)
- Overcoming challenges in the purification of heterocyclic compounds - Benchchem.
- Guide for crystalliz
- cyclohexyl isocyanide - Organic Syntheses Procedure.
- Unexpected Role of p-Toluenesulfonylmethyl Isocyanide (TosMIC)
- α-TOSYLBENZYL ISOCYANIDE - Organic Syntheses Procedure.
- Synthetic Uses of Tosylmethyl Isocyanide (TosMIC) - Organic Reactions.
- anisylsulfanylmethylisocyanide - Organic Syntheses Procedure.
- Purification of linalool by column chrom
- Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
- Tips for Flash Column Chrom
- How to run column chrom
- A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals.
- Purification of Organic Compounds: from Crude Product to Purity - EMU Physics Department.
- What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?
- TOSMIC REAGENT: AN EXCELLENT PRECURSOR IN THE SYNTHESIS OF BIOLOGICALLY ACTIVE HETEROCYCLES - ResearchG
Sources
- 1. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Chromatography [chem.rochester.edu]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Common byproducts in "1-Cyclohexyl-1-tosylmethyl isocyanide" reactions and their identification
Technical Support Center: 1-Cyclohexyl-1-tosylmethyl isocyanide (TosMIC) Reactions
Welcome to the technical support center for this compound (TosMIC) and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development. As Senior Application Scientists, we provide in-depth, field-proven insights to help you troubleshoot your experiments and understand the nuances of TosMIC chemistry.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, focusing on the identification and mitigation of common byproducts.
Question 1: My reaction of a ketone with TosMIC is giving a low yield of the desired nitrile, and I've isolated a significant amount of a crystalline solid with a different TLC spot. What could this byproduct be?
Answer: A common byproduct in the Van Leusen reaction (the conversion of ketones to nitriles using TosMIC) is 4-tosyloxazole .[1] This can be particularly prevalent when using an excess of TosMIC or when methanol is used as a solvent or quenching agent.[1]
Causality & Mechanism: The formation of 4-tosyloxazole is believed to arise from a competing reaction pathway.[1] An intermediate formed from the initial condensation of the ketone and TosMIC can undergo hydration of the isocyanide group. This hydrated species can then transfer its formyl group to another deprotonated TosMIC molecule, leading to the formation of the desired nitrile and a formyl species that cyclizes to give the aromatic 4-tosyloxazole.[1]
Identification Protocol: To confirm the identity of this byproduct, you can use the following analytical techniques:
| Technique | Expected Observation for 4-Tosyloxazole |
| ¹H NMR | Look for characteristic signals for the tosyl group (a singlet for the methyl group around 2.4 ppm and two doublets in the aromatic region ~7.4 and 7.8 ppm) and distinct singlets for the oxazole ring protons. |
| ¹³C NMR | Expect signals corresponding to the tosyl group carbons and the carbons of the oxazole ring. |
| IR Spectroscopy | The characteristic isocyanide (N≡C) stretch around 2150 cm⁻¹ from TosMIC will be absent. Look for bands associated with the C=N and C-O stretching of the oxazole ring and the strong S=O stretches of the sulfonyl group. |
| Mass Spectrometry | The molecular ion peak should correspond to the calculated mass of 4-tosyloxazole (C₁₀H₉NO₃S). |
| X-ray Crystallography | If you have isolated a sufficient quantity of high-quality crystals, single-crystal X-ray diffraction can provide definitive structural confirmation.[1] |
Troubleshooting & Mitigation:
-
Stoichiometry Control: Carefully control the stoichiometry of your reagents. Using a 1:2 ratio of TosMIC to a strong base (like NaOtBu or KOtBu) can sometimes suppress the formation of side products by ensuring there is no excess neutral TosMIC available to participate in dimerization or side reactions.[1]
-
Solvent Choice: While methanol is often used, its role in the formation of 4-tosyloxazole has been noted.[1] Consider using aprotic solvents like THF or DME for the initial reaction, and be cautious with the amount of methanol used during workup.[2][3]
Question 2: I'm trying to synthesize an oxazole from an aldehyde and TosMIC, but the reaction is sluggish and I'm recovering a lot of my starting aldehyde. How can I improve the conversion?
Answer: Incomplete conversion in the Van Leusen oxazole synthesis can be due to several factors, including insufficient base strength, low reaction temperature, or decomposition of the TosMIC reagent.
Causality & Experimental Choices: The first step of the reaction is the deprotonation of TosMIC at the α-carbon, which requires a sufficiently strong base.[4][5] The resulting anion then attacks the aldehyde. If the base is too weak or used in stoichiometric amounts that do not account for potential impurities, the reaction may not proceed efficiently. The reaction of the intermediate oxazoline to the final oxazole is an elimination step that often requires heating.[6][7][8]
Troubleshooting & Mitigation:
-
Choice of Base: For oxazole synthesis, potassium carbonate (K₂CO₃) in methanol is a commonly used base system.[3] If this is not effective, a stronger base like DBU in an aprotic solvent may be beneficial.[6][7]
-
Temperature: The initial addition of TosMIC to the aldehyde can often be done at room temperature, but the subsequent elimination to form the aromatic oxazole typically requires heating to reflux.[2][6][7]
-
Pressure Reactor: For sluggish reactions, using a pressure reactor can significantly decrease reaction times from hours to minutes by allowing for higher reaction temperatures.[9]
-
Reagent Quality: Ensure your TosMIC is pure and has not decomposed. It is a stable solid but can degrade over time, especially if exposed to moisture.[10] One decomposition product, N-(tosylmethyl)formamide, can actually promote the related imidazole synthesis but may interfere with other pathways.[11][12]
Frequently Asked Questions (FAQs)
This section covers broader concepts and mechanistic questions related to TosMIC chemistry.
Question 3: What is the fundamental difference in the reaction of TosMIC with aldehydes versus ketones?
Answer: The primary difference lies in the fate of the initial cyclic intermediate. With aldehydes, the intermediate can undergo elimination to form a stable aromatic oxazole.[4][8] With ketones, this elimination pathway is blocked, leading to a rearrangement and hydrolysis cascade that ultimately produces a nitrile.[2][4] This divergence in pathways is a key feature of TosMIC's versatility.
Mechanistic Visualization: Aldehyde vs. Ketone Pathways
Question 4: Can TosMIC itself decompose, and what are the products?
Answer: Yes, TosMIC can decompose under certain conditions. One known decomposition pathway, particularly in the presence of base and trace water, involves hydrolysis of the isocyanide to a formamide.
-
N-(tosylmethyl)formamide: This is the primary hydrolysis product.[11][12] While it can be considered a byproduct, it has been identified as a promoter in the van Leusen imidazole synthesis, where it is believed to be a precursor to the catalytic species N-methyleneformamide.[11]
-
p-Toluenesulfinate: Under basic conditions, N-(tosylmethyl)formamide can further cleave at the C-S bond to release p-toluenesulfinate.[12] This has led to the unexpected observation of TosMIC acting as a sulfonylating agent in some reactions.[12]
Experimental Workflow: General TosMIC Reaction & Workup
References
-
Van Leusen reaction - Wikipedia. [Link]
-
Van Leusen Reaction | NROChemistry. [Link]
-
A cyanide-free synthesis of nitriles exploiting flow chemistry - RSC Publishing. [Link]
-
p -Toluenesulfonylmethyl Isocyanide (TosMIC) - ResearchGate. [Link]
-
p -Tolylsulfonylmethyl Isocyanide - ResearchGate. [Link]
-
Van Leusen Reaction - SynArchive. [Link]
-
Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR. [Link]
-
MSDS of this compound. [Link]
-
Chemistry of Nitriles - Chemistry LibreTexts. [Link]
-
TosMIC Whitepaper - Varsal Chemical. [Link]
-
Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of cations recognition † - Sciforum. [Link]
-
Synthesis of 1,3-oxazoles - Organic Chemistry Portal. [Link]
-
TosMIC - Wikipedia. [Link]
-
Synthesis of 1,5‐Ring‐Fused Imidazoles from Cyclic Imines and TosMIC – Identification of in situ Generated N‐Methyleneformamide as a Catalyst in the van Leusen Imidazole Synthesis - ResearchGate. [Link]
-
Solved The Van Leusen Oxazole Synthesis allows the | Chegg.com. [Link]
-
Van Leusen Oxazole Synthesis - Organic Chemistry Portal. [Link]
-
Reaction Chemistry & Engineering. [Link]
-
α-TOSYLBENZYL ISOCYANIDE - Organic Syntheses Procedure. [Link]
-
Unexpected Role of p-Toluenesulfonylmethyl Isocyanide (TosMIC) as a Sulfonylating Agent in Reactions with alpha-Bromo Carbonyl Compounds | Request PDF - ResearchGate. [Link]
Sources
- 1. A cyanide-free synthesis of nitriles exploiting flow chemistry - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00458A [pubs.rsc.org]
- 2. Van Leusen Reaction | NROChemistry [nrochemistry.com]
- 3. varsal.com [varsal.com]
- 4. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 5. TosMIC - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 9. sciforum.net [sciforum.net]
- 10. Tosylmethyl Isocyanide: Applications in Medicinal Chemistry and its Preparation Method_Chemicalbook [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Effect of base choice (e.g., t-BuOK, NaH) on "1-Cyclohexyl-1-tosylmethyl isocyanide" reactivity
This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals utilizing 1-Cyclohexyl-1-tosylmethyl isocyanide (TosMIC) and its derivatives. The reactivity of this versatile reagent is profoundly influenced by the choice of base, a critical parameter that can dictate the success or failure of a synthetic transformation. This document provides in-depth answers to common questions, troubleshooting advice for specific experimental issues, and validated protocols to guide your work.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the base in TosMIC reactions?
A: The primary function of a base is to deprotonate the acidic α-carbon proton located between the electron-withdrawing tosyl and isocyanide groups.[1][2] This generates a resonance-stabilized carbanion, the key nucleophilic intermediate in reactions such as the van Leusen reaction.[3][4] The choice of base determines the concentration, aggregation state, and reactivity of this crucial anion.
Q2: My reaction requires anhydrous conditions. How should I handle bases like NaH and t-BuOK?
A: Both sodium hydride (NaH) and potassium tert-butoxide (t-BuOK) are extremely sensitive to moisture.[5]
-
NaH: Typically supplied as a dispersion in mineral oil, which must be washed away with a dry, inert solvent like hexane or pentane immediately before use.[6] The washing and subsequent drying should be performed under an inert atmosphere (e.g., argon or nitrogen).[7]
-
t-BuOK: Should be purchased from a reputable supplier in a sealed, anhydrous container. It is highly hygroscopic and should be weighed and transferred quickly in an inert atmosphere glovebox or under a positive pressure of inert gas. For sensitive reactions, using a freshly opened bottle is recommended.[5]
Q3: How does the counterion (Na⁺ vs. K⁺) affect the reactivity of the TosMIC anion?
A: The counterion plays a significant role in the reactivity of the TosMIC anion.
-
Sodium Hydride (NaH): Generates a sodium salt of the TosMIC anion. The small, "hard" Na⁺ cation forms a tight ion pair with the carbanion. This can influence the stereoselectivity of subsequent additions and may lead to different aggregation states in solution, potentially reducing reactivity in some cases.
-
Potassium tert-Butoxide (t-BuOK): Forms the potassium salt. The larger, "softer" K⁺ cation results in a looser ion pair. This often leads to a more "naked" and, therefore, more reactive carbanion. In some cycloaddition reactions, an increase in the size of the alkali metal counterion (from Na to K to Cs) has been shown to improve reaction yields.[8]
Troubleshooting Guide
Issue 1: Low or No Yield in van Leusen Imidazole Synthesis
The van Leusen three-component reaction, which forms imidazoles from an aldehyde, a primary amine, and TosMIC, is a cornerstone of its application.[1][3] Failure in this reaction often points to issues with base selection or reaction conditions.
-
Potential Cause: Incorrect Base Strength. While milder bases like K₂CO₃ can be effective, less reactive aldehydes or imines may require a stronger base to drive the reaction.[1]
-
Potential Cause: Suboptimal Temperature. The initial deprotonation and addition steps are often exothermic and require low temperatures to prevent side reactions.
Issue 2: Formation of Nitrile Byproduct Instead of the Desired Heterocycle
When reacting TosMIC with ketones, the expected product is often a nitrile via the van Leusen reaction.[4][12] However, if your aldehyde starting material is contaminated with ketones, you may observe unwanted nitrile formation.
-
Potential Cause: Ketone Impurities. Ketones react readily with TosMIC in the presence of a strong base to yield nitriles.[13]
-
Solution: Ensure the purity of your aldehyde starting material. If necessary, purify the aldehyde by distillation or chromatography before use.
-
Issue 3: Reaction Stalls at the Dihydrooxazole Intermediate in Oxazole Synthesis
In the synthesis of oxazoles from aldehydes and TosMIC, the reaction proceeds through a 4-tosyl-4,5-dihydrooxazole intermediate. Sometimes, this intermediate fails to eliminate p-toluenesulfinic acid to form the final oxazole.
-
Potential Cause: Insufficiently Basic Conditions for Elimination. The final step is a base-promoted elimination.[11] If the base is consumed or not strong enough, this step can be slow or incomplete.
-
Solution: After the initial reaction, consider adding a strong, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to drive the elimination to completion.[13] Alternatively, ensure robust initial basic conditions are used.
-
Comparative Overview of Common Bases
| Feature | Potassium tert-Butoxide (t-BuOK) | Sodium Hydride (NaH) |
| Base Type | Strong, bulky, non-nucleophilic alkoxide | Strong, non-nucleophilic hydride |
| Deprotonation | Reversible equilibrium | Essentially irreversible |
| Counterion | K⁺ (large, soft) | Na⁺ (small, hard) |
| Solubility | Soluble in THF, DME, DMSO | Insoluble; reacts heterogeneously |
| Common Issues | Can be nucleophilic at high temperatures | Requires washing of mineral oil; highly flammable |
| Best For | Reactions requiring a highly reactive "naked" anion; kinetic control | Reactions requiring complete and irreversible deprotonation |
Experimental Protocols
Protocol: Synthesis of a 1,4,5-Trisubstituted Imidazole via van Leusen Reaction
This protocol is a general guideline and may require optimization for specific substrates.
-
Imine Formation (Optional but Recommended): In a round-bottom flask, dissolve the aldehyde (1.0 eq) and primary amine (1.0 eq) in a suitable solvent (e.g., methanol or toluene). Stir at room temperature for 1-2 hours. Remove the solvent under reduced pressure to obtain the crude imine, which can be used without further purification.
-
Cycloaddition: Place the crude imine in a dry, three-necked flask under an inert atmosphere (Argon). Dissolve it in anhydrous DME or THF (approx. 0.2 M).
-
Add this compound (1.05 eq) to the solution.
-
Cool the stirred mixture to 0 °C using an ice bath.
-
In a separate flask, prepare a solution of potassium tert-butoxide (t-BuOK) (1.1 eq) in anhydrous THF.
-
Add the t-BuOK solution dropwise to the reaction mixture over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours, or until TLC/LCMS indicates consumption of the starting material.
-
Workup: Carefully quench the reaction by adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired imidazole.
Mechanistic Considerations: Base-Dependent Pathways
The choice of base not only affects reaction rates but can fundamentally alter the nature of the reactive intermediate, thereby influencing the reaction pathway.
Caption: Base choice dictates the nature of the TosMIC anion intermediate.
References
Sources
- 1. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]
- 2. Tosylmethyl isocyanide: Reaction profile and Toxicity_Chemicalbook [chemicalbook.com]
- 3. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. scispace.com [scispace.com]
- 8. Cascade synthesis of 2,4-disulfonylpyrroles by the sulfonylation/[2 + 3]-cycloaddition reactions of gem -dibromoalkenes with arylsulfonyl methyl isocy ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10451E [pubs.rsc.org]
- 9. Van Leusen Reaction | NROChemistry [nrochemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. varsal.com [varsal.com]
- 12. synarchive.com [synarchive.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Overcoming low conversion rates in reactions with "1-Cyclohexyl-1-tosylmethyl isocyanide"
A Guide to Overcoming Low Conversion Rates and Optimizing Reactions
Welcome to the technical support guide for 1-Cyclohexyl-1-tosylmethyl isocyanide. This resource is designed for researchers, scientists, and drug development professionals to navigate the unique challenges and opportunities presented by this sterically hindered reagent. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you troubleshoot common issues, particularly low conversion rates, and successfully incorporate this valuable building block into your synthetic strategies.
Part 1: Core Concepts of this compound
Understanding the Reagent: Beyond Standard TosMIC
This compound is a derivative of the well-known TosMIC (p-toluenesulfonylmethyl isocyanide).[1] The critical difference lies at the α-carbon. While the parent TosMIC has two acidic protons, this derivative has one of those protons replaced by a bulky cyclohexyl group.[2]
This structural modification has profound implications for its reactivity:
-
Single Deprotonation: It possesses only one acidic proton, meaning it can form a carbanion once. This makes it unsuitable for reactions requiring two deprotonation steps, such as the classic Van Leusen nitrile synthesis (the conversion of a ketone to a nitrile).[3]
-
Steric Hindrance: The cyclohexyl group imposes significant steric bulk around the reactive center. This is often the primary reason for sluggish reactions and low conversion rates, as it hinders the approach of the reagent to the electrophile.[4]
-
Synthetic Utility: Its value lies in its ability to act as a nucleophile after deprotonation, making it an excellent reagent for the Van Leusen three-component reaction (V-3CR) to synthesize highly substituted and sterically encumbered five-membered heterocycles like imidazoles and oxazoles.[2][5]
The General Reaction Mechanism: Oxazole Synthesis Example
Understanding the reaction pathway is crucial for effective troubleshooting. The Van Leusen oxazole synthesis serves as a perfect model. The process involves the base-mediated deprotonation of this compound, which then attacks an aldehyde. The resulting intermediate undergoes cyclization and subsequent elimination of the tosyl group to yield the aromatic oxazole ring.
Below is a diagram illustrating the key steps in this transformation. Identifying where your reaction might be stalling in this sequence is the first step to solving the problem.
Caption: General mechanism for Van Leusen oxazole synthesis.
Part 2: Troubleshooting Guide for Low Conversion Rates
This section is structured in a question-and-answer format to directly address the most common issues encountered in the lab.
Q1: My reaction is not starting or is extremely slow. What are the primary factors to investigate?
A1: This is the most frequent challenge, typically rooted in insufficient activation of the Cy-TosMIC or a high activation energy barrier for the subsequent nucleophilic attack. A systematic approach is key.
The choice of base is arguably the most critical parameter. The base must be strong enough to deprotonate the sterically hindered α-carbon but should ideally be non-nucleophilic to avoid side reactions.
-
Expert Insight: For sterically hindered substrates like this, common inorganic bases like K₂CO₃ are often ineffective.[4] You must use a strong base, typically an organolithium reagent or a hindered metal amide. An excess of the base is often required to drive the initial deprotonation to completion.[6]
| Base | pKa (Conj. Acid) | Key Characteristics & Recommendations | Common Solvents |
| n-BuLi | ~50 | Pro: Very strong, readily available. Con: Highly nucleophilic, can add to aldehydes/ketones at higher temps. Use: Best for pre-forming the anion at low temperatures (-78 °C) before adding the electrophile. | THF, Diethyl Ether |
| LDA | ~36 | Pro: Very strong and non-nucleophilic due to steric bulk. An excellent choice. Con: Must be freshly prepared or titrated for accurate stoichiometry. | THF |
| KOtBu | ~19 | Pro: Good non-nucleophilic base, easy to handle solid. Con: May not be strong enough for complete deprotonation, leading to slow reactions. Solubility can be an issue.[7] | THF, DMSO, DME |
| NaH | ~36 | Pro: Strong, non-nucleophilic. Con: Heterogeneous reaction can lead to slow and inconsistent deprotonation. Requires careful handling. | THF, DMF |
Due to steric hindrance, the activation energy for the reaction is higher than with unsubstituted TosMIC.
-
Expert Insight: While initial deprotonation is often performed at low temperatures (e.g., -78 °C) to control reactivity and prevent side reactions with the base, the subsequent reaction with the electrophile may require warming to room temperature or even gentle heating (e.g., 40-50 °C) to proceed at a reasonable rate.[3][8] Be prepared for extended reaction times—overnight reactions are common. Monitor by TLC or LC-MS to track progress.
The anionic intermediate of Cy-TosMIC is a very strong base and is highly sensitive to moisture and protic impurities.
-
Expert Insight: The presence of trace amounts of water will quench the anion, immediately halting the reaction and leading to the recovery of starting material. Ensure that all glassware is rigorously flame-dried or oven-dried. Solvents must be anhydrous. Use freshly distilled solvents or those from a solvent purification system.[6][9]
Caption: Systematic workflow for troubleshooting low conversion.
Q2: My reaction is producing significant byproducts. How can I improve selectivity?
A2: Byproduct formation often points to issues with reaction conditions that favor competing pathways.
-
Problem: Incomplete Elimination to the Oxazole: You isolate the 4-tosyl-4,5-dihydrooxazole intermediate.
-
Cause: The final, base-promoted elimination of the tosyl group is often the rate-limiting step and can be difficult.[10]
-
Solution: After the initial reaction appears complete (by TLC), try adding a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or gently heating the reaction mixture to promote the elimination.[10]
-
-
Problem: Aldehyde Decomposition or Self-Condensation: You observe a complex mixture of products derived from your aldehyde starting material.
-
Cause: The base is reacting with the aldehyde before the Cy-TosMIC anion can. This is common if you mix the base, Cy-TosMIC, and aldehyde all at once.
-
Solution: Change the order of addition . First, prepare a solution of your Cy-TosMIC. Cool it to a low temperature (e.g., -78 °C). Then, add the strong base (e.g., n-BuLi) and stir for 15-30 minutes to ensure complete formation of the anion. Finally, add the aldehyde dropwise to this pre-formed solution of the active nucleophile. This ensures the anion reacts preferentially with the aldehyde.[6]
-
Part 3: Optimized Experimental Protocol
Model Reaction: Synthesis of 4-Cyclohexyl-5-phenyl-oxazole
This protocol provides a robust starting point that can be adapted for other aldehydes.
Materials:
-
This compound (1.0 eq)
-
Benzaldehyde (1.1 eq)
-
n-Butyllithium (1.1 eq, 2.5 M in hexanes)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Setup: Under an inert atmosphere (Nitrogen or Argon), add this compound to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar. Dissolve it in anhydrous THF.
-
Anion Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 10 minutes.
-
Slowly add n-butyllithium dropwise via syringe over 5 minutes. The solution may change color.
-
Stir the mixture at -78 °C for 30 minutes to ensure complete deprotonation.
-
Aldehyde Addition: Add benzaldehyde dropwise to the reaction mixture.
-
Reaction: Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir overnight.
-
Monitoring: Check for the disappearance of starting materials and the formation of the dihydrooxazole intermediate via TLC.
-
Elimination Step (If Necessary): If the dihydrooxazole intermediate is still present, add DBU (1.2 eq) and gently warm the reaction to 40 °C for 2-4 hours, or until the elimination is complete by TLC.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired oxazole.
Part 4: Frequently Asked Questions (FAQs)
-
Q: Can I use this compound to convert a ketone into a nitrile?
-
A: No. That reaction, the Van Leusen nitrile synthesis, requires a TosMIC derivative with two acidic α-protons. This reagent only has one and is therefore incompatible with that specific transformation.[3]
-
-
Q: Why is my yield still low even after following the troubleshooting steps?
-
A: The inherent steric bulk of the cyclohexyl group and your specific substrate may simply make the reaction intrinsically difficult. In such cases, more advanced optimization may be needed, such as screening different solvents (e.g., DME, DMSO) or switching to a different, more reactive but still non-nucleophilic base like KHMDS.[8]
-
-
Q: What are the primary safety concerns?
-
A: Handle this compound in a well-ventilated fume hood. It is moisture-sensitive.[9] Isocyanides as a class can be toxic, and this reagent may be metabolized to cyanide in the body.[9] Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses. The strong bases used, like n-BuLi, are pyrophoric and must be handled with extreme care under an inert atmosphere.
-
References
-
Varsal Chemical. (n.d.). TosMIC Whitepaper. Retrieved from Varsal. [Link]
-
Chavan, L. N., Pashikanti, G., Goodman, M. M., & Liebeskind, L. S. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry, 90(6), 3727–3732. [Link]
-
Aderohunmu, D. V., et al. (2020). TOSMIC REAGENT: AN EXCELLENT PRECURSOR IN THE SYNTHESIS OF BIOLOGICALLY ACTIVE HETEROCYCLES. ResearchGate. [Link]
-
Baumann, M., et al. (2023). A cyanide-free synthesis of nitriles exploiting flow chemistry. Reaction Chemistry & Engineering. [Link]
-
Tron, G. C., et al. (2012). A Van Leusen deprotection-cyclization strategy as a fast entry into two imidazoquinoxaline families. NIH Public Access. [Link]
-
Baumann, M., et al. (2023). A cyanide-free synthesis of nitriles exploiting flow chemistry. Reaction Chemistry & Engineering, 8(12), 2827-2834. [Link]
-
Dömling, A. (2005). Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR. Product Information, Thieme. [Link]
-
Organic Process Research & Development. (2024). Some Items of Interest to Process R&D Chemists and Engineers. ACS Publications. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from organic-chemistry.org. [Link]
Sources
- 1. TosMIC - Enamine [enamine.net]
- 2. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]
- 3. varsal.com [varsal.com]
- 4. One-Pot Van Leusen Synthesis of 4,5-Disubstituted Oxazoles in Ionic Liquids [organic-chemistry.org]
- 5. A Van Leusen deprotection-cyclization strategy as a fast entry into two imidazoquinoxaline families - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A cyanide-free synthesis of nitriles exploiting flow chemistry - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00458A [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Tosylmethyl isocyanide: Reaction profile and Toxicity_Chemicalbook [chemicalbook.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
"1-Cyclohexyl-1-tosylmethyl isocyanide" degradation pathways and how to avoid them
Welcome to the dedicated technical support resource for 1-Cyclohexyl-1-tosylmethyl isocyanide. This guide is tailored for researchers, scientists, and professionals in drug development. As Senior Application Scientists, we have developed this center to address the common challenges and questions surrounding the use of this sterically hindered TosMIC derivative. Our focus is to provide you with the expertise to anticipate and mitigate potential degradation pathways, ensuring the success and reproducibility of your experiments.
Introduction: The Impact of the Cyclohexyl Moiety
This compound is a valuable reagent for introducing a cyclohexyl-nitrile moiety or for the synthesis of complex heterocyclic structures. The presence of the bulky cyclohexyl group at the alpha-carbon, however, significantly influences its reactivity compared to the parent Tosylmethyl isocyanide (TosMIC). This steric hindrance can affect reaction rates and may necessitate modified experimental conditions to prevent degradation and unwanted side reactions. This guide will provide insights into navigating these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Like its parent compound, this compound is susceptible to degradation under several conditions:
-
Hydrolysis: Exposure to moisture, especially under acidic or basic conditions, can lead to the hydrolysis of the isocyanide group to the corresponding formamide and subsequently to an amine.
-
Strong Bases: While a base is required for its reactions, excessively strong bases or prolonged reaction times can lead to decomposition.
-
Thermal Decomposition: Isocyanides can be thermally unstable, and heating above 80°C should be approached with caution.[1]
Q2: How should this compound be stored to maintain its integrity?
A2: Proper storage is crucial for the longevity of this reagent. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from moisture and light.[2][3][4] Refrigeration at 2-8°C is recommended for long-term storage.[2][3] The material is moisture-sensitive, so storage under an inert atmosphere (e.g., argon or nitrogen) is ideal.[3][4]
Q3: Can I use protic solvents like methanol or ethanol with this reagent?
A3: The use of protic solvents should be carefully considered. While some reactions, like the van Leusen oxazole synthesis, are carried out in alcoholic solvents, the presence of alcohols can also lead to side reactions.[5] For nitrile synthesis from ketones, aprotic solvents such as THF or DME are generally preferred to minimize the risk of reagent decomposition.[5]
Q4: What are the visual indicators of degradation?
A4: The pure compound is expected to be a solid. Any significant change in color (e.g., yellowing or browning), or if the solid becomes oily or emits a strong odor, may indicate degradation. If degradation is suspected, it is advisable to verify the purity of the reagent before use.
Troubleshooting Guide: Addressing Common Experimental Issues
This section focuses on specific problems you may encounter during your experiments and provides actionable solutions based on the chemical properties of this compound.
Issue 1: Low or No Conversion in van Leusen Nitrile Synthesis
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of unreacted starting material (ketone).
-
The desired nitrile product is obtained in very low yield.
-
Multiple unidentified spots are visible on the TLC plate.
Potential Causes and Solutions:
| Potential Cause | Scientific Explanation | Troubleshooting Steps |
| Insufficient Basicity | The bulky cyclohexyl group can sterically hinder the approach of the base to the alpha-proton, making deprotonation less efficient than with the parent TosMIC. | 1. Switch to a stronger, non-nucleophilic base like potassium tert-butoxide or sodium hydride. 2. Consider using a combination of a strong base and a polar aprotic solvent like DMF to enhance reactivity.[6] |
| Reaction Temperature is Too Low | The steric hindrance of the cyclohexyl group can increase the activation energy of the reaction, requiring higher temperatures to achieve a reasonable rate. | 1. Gradually increase the reaction temperature. For less reactive ketones, temperatures up to 50°C may be necessary.[5] 2. Monitor the reaction closely for any signs of decomposition at elevated temperatures. |
| Moisture Contamination | Water in the reaction will quench the carbanion intermediate and can lead to hydrolysis of the isocyanide. | 1. Ensure all glassware is rigorously dried. 2. Use anhydrous solvents and reagents. 3. Conduct the reaction under a dry, inert atmosphere (N₂ or Ar). |
Issue 2: Formation of an Oxazoline Byproduct
Symptoms:
-
A significant byproduct with a mass corresponding to an oxazoline derivative is observed.
Potential Causes and Solutions:
This is a common byproduct in van Leusen reactions, particularly when using an excess of a primary alcohol.[7]
Experimental Protocol: Minimizing Byproduct Formation
-
Strict Stoichiometry: Carefully control the stoichiometry of the reactants. An excess of base can sometimes lead to cyclodimerization of the TosMIC reagent.[7]
-
Solvent Choice: For nitrile synthesis, strictly use anhydrous aprotic solvents like THF or DME.
-
Temperature Control: For reactions with aldehydes, maintaining low temperatures (-70 to -40 °C) during the initial addition can suppress the formation of Knoevenagel-type condensation products.[5][7]
Visualizing Degradation and Reaction Pathways
Primary Degradation Pathway: Hydrolysis
The isocyanide functionality is susceptible to hydrolysis, which can be catalyzed by acid or base, leading to the formation of a formamide and eventually a primary amine.
Caption: Hydrolysis degradation pathway.
General van Leusen Reaction Workflow
This diagram illustrates a generalized workflow for the synthesis of nitriles from ketones using this compound, emphasizing the key control points.
Caption: van Leusen nitrile synthesis workflow.
References
-
Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR. (2005). Macmillan.[Link]
-
Material Safety Data Sheet - Tosylmethyl Isocyanide, 98%. (n.d.). Cole-Parmer.[Link]
-
TosMIC Whitepaper. (n.d.). Varsal Chemical.[Link]
-
p-TOLUENE SULFONYLMETHYL ISOCYANIDE - Loba Chemie. (2023). Loba Chemie.[Link]
-
p-Toluenesulfonylmethyl Isocyanide (TosMIC). (2018). ResearchGate.[Link]
-
SAFETY DATA SHEET - Fisher Scientific. (2009). Fisher Scientific.[Link]
-
Van Leusen reaction. (n.d.). Wikipedia.[Link]
-
Van Leusen Reaction. (n.d.). NROChemistry.[Link]
-
α-TOSYLBENZYL ISOCYANIDE. (n.d.). Organic Syntheses.[Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. aksci.com [aksci.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. varsal.com [varsal.com]
- 6. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Multicomponent Reactions Involving 1-Cyclohexyl-1-tosylmethyl isocyanide
A Specialist Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center dedicated to multicomponent reactions (MCRs) involving 1-Cyclohexyl-1-tosylmethyl isocyanide, a derivative of the versatile TosMIC reagent. This guide is structured to provide Senior Application Scientist-level insights, moving beyond simple protocols to explain the causal relationships behind common experimental challenges. Here, you will find detailed troubleshooting advice, preventative strategies, and optimized protocols to enhance the success and reproducibility of your synthetic work.
Section 1: Core Concepts & Mechanism Overview
This compound belongs to the family of TosMIC (p-toluenesulfonylmethyl isocyanide) reagents, which are powerful C1 synthons in organic synthesis.[1][2] Their utility stems from a unique combination of three functional groups: the isocyanide, the tosyl group, and the acidic α-carbon.[3] In the context of MCRs, such as the van Leusen imidazole synthesis, TosMIC and its derivatives act as a "C2N1" synthon.[4][5]
The general mechanism for a van Leusen-type three-component reaction (vL-3CR) involves the initial formation of an aldimine from an aldehyde and a primary amine.[6] A strong base then deprotonates the acidic α-carbon of the TosMIC reagent to form a carbanion. This carbanion undergoes a cycloaddition to the imine's C=N double bond.[4][5] The resulting intermediate cyclizes and subsequently eliminates the stable p-toluenesulfinic acid, leading to aromatization and formation of the final imidazole product.[1]
Caption: Generalized workflow for the van Leusen three-component imidazole synthesis.
Section 2: Troubleshooting Guide & FAQs
This section addresses specific issues encountered during experiments in a practical question-and-answer format.
Issue 1: Low or No Yield of the Desired Product
Q: My van Leusen reaction is yielding very little or no imidazole product. What are the most likely causes?
A: This is a common issue that typically points to problems with reagents, reaction conditions, or competing side reactions. Let's break down the troubleshooting process:
-
Reagent Quality and Stoichiometry:
-
TosMIC Reagent Purity: Ensure the this compound is pure and has been stored under anhydrous conditions. Isocyanides are sensitive to moisture.
-
Aldehyde and Amine Quality: Use freshly distilled or purified aldehydes and amines. Aldehydes can oxidize to carboxylic acids, which will be quenched by the base.
-
Solvent Anhydrousness: The use of dry, aprotic solvents like THF or DME is critical.[3] Even trace amounts of water can quench the strong base required for the reaction.
-
Base Activity: Use a high-quality strong base like potassium tert-butoxide (t-BuOK) or sodium hydride (NaH).[1] Bases can degrade upon storage. It is often best to use a freshly opened bottle or a recently titrated solution.
-
-
Reaction Conditions:
-
Temperature Control: The initial deprotonation of TosMIC and its addition to the imine are often exothermic. Performing the initial steps at low temperatures (e.g., -70 to 0 °C) can prevent side reactions.[1][3] Subsequently, the reaction may need to be warmed to room temperature or refluxed to drive the final elimination and aromatization steps.[1]
-
Order of Addition: The standard procedure involves the in situ formation of the imine from the aldehyde and amine before the addition of TosMIC and base.[6] Adding TosMIC directly to the aldehyde without the amine can lead to the formation of oxazoles instead of imidazoles.[6]
-
Issue 2: Formation of Significant Side Products
Q: My reaction is working, but I'm isolating a significant amount of an unknown byproduct alongside my imidazole. What could it be?
A: Side product formation is often related to the stoichiometry of the reactants and the specific base used.
-
Oxazole Formation:
-
Cause: If the amine component is not sufficiently reactive or is sterically hindered, the TosMIC anion can react directly with the aldehyde. The resulting intermediate cyclizes and eliminates to form a 4-tosyloxazole or a 5-substituted oxazole.[7] This pathway is competitive with imine formation.
-
Solution: Ensure the imine is pre-formed before adding the TosMIC reagent. Allow the aldehyde and amine to stir together for at least 30 minutes at room temperature before cooling and adding the other reagents.[6]
-
-
TosMIC Dimerization:
-
Cause: Under basic conditions, the TosMIC anion can react with a neutral molecule of TosMIC, leading to dimerization and subsequent side products.[7]
-
Solution: This issue can often be suppressed by altering the stoichiometry. Using a 1:2 ratio of TosMIC to base can help ensure that there is no excess neutral TosMIC available to dimerize.[7]
-
| Parameter | Recommendation for Imidazole Synthesis | Rationale |
| Solvent | Anhydrous THF, DME, DMF | Polar aprotic solvents are ideal. Protic solvents like ethanol can lead to different reaction pathways (e.g., oxazoline formation).[1][3] |
| Base | t-BuOK, NaH, n-BuLi | A strong, non-nucleophilic base is required for efficient deprotonation of the TosMIC reagent.[1] |
| Temperature | Initial addition at -70 to 0 °C, then warm to RT or reflux | Controls initial exothermic reaction and minimizes side products.[1][3] |
| Stoichiometry | TosMIC:Base ratio of 1:2 | An excess of base helps to prevent TosMIC dimerization side reactions.[7] |
Issue 3: Reaction Stalls or is Incomplete
Q: My reaction starts but appears to stop before all the starting material is consumed, even after extended reaction times. Why?
A: Reaction stalling can be deceptive. Often, it's not a true thermodynamic equilibrium but a kinetic issue or reagent degradation.
-
TosMIC Consumption:
-
Cause: Kinetic studies have shown that TosMIC can be consumed relatively quickly in the reaction, even if the overall conversion to the final product is slow.[7] This can be due to competitive, non-productive pathways or degradation.
-
Solution: A strategy of sequential addition can be effective. After an initial period (e.g., 60 minutes), a second portion of both TosMIC and base can be added to the reaction mixture to push it to completion.[7]
-
-
Steric Hindrance:
-
Cause: If either the aldehyde, amine, or the cyclohexyl group on the TosMIC reagent presents significant steric bulk, the cycloaddition step can be very slow.
-
Solution: For sterically hindered substrates, you may need to increase the reaction temperature (e.g., refluxing THF) and extend the reaction time. Using a stronger base system like n-BuLi might also be beneficial, but requires stricter temperature control.[1]
-
Sources
- 1. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]
- 2. scispace.com [scispace.com]
- 3. varsal.com [varsal.com]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Van Leusen Imidazole Synthesis [organic-chemistry.org]
- 7. pubs.rsc.org [pubs.rsc.org]
Influence of solvent polarity on the efficiency of "1-Cyclohexyl-1-tosylmethyl isocyanide" reactions
Introduction: Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals utilizing 1-Cyclohexyl-1-tosylmethyl isocyanide. This sterically demanding derivative of tosylmethyl isocyanide (TosMIC) is a powerful synthon, yet its bulky cyclohexyl group presents unique challenges that necessitate careful optimization of reaction conditions. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to empower you to overcome these challenges, with a particular focus on the critical role of solvent polarity in achieving high reaction efficiency.
Section 1: Troubleshooting Guide for Low Reaction Efficiency
This section addresses common issues encountered during reactions with this compound, providing a logical framework for systematic troubleshooting.
Issue 1: Low to No Conversion of Starting Material
Low or no conversion is a frequent hurdle, often stemming from the steric hindrance imparted by the cyclohexyl group, which can impede the approach of reactants.
Question: My reaction shows minimal to no product formation, even after extended reaction times. What are the likely causes and how can I address them?
Answer: This issue is typically rooted in insufficient reactivity, which can be influenced by several factors. Here is a step-by-step guide to troubleshoot low conversion:
1. Re-evaluate Your Base and Solvent System: The choice of base and solvent is paramount in reactions involving sterically hindered reagents.[1]
-
Insight: The deprotonation of this compound is the first critical step. The bulky cyclohexyl group can sterically shield the acidic α-proton, making it less accessible to the base. Furthermore, the chosen solvent must effectively solvate the resulting anion to facilitate its reaction with the electrophile.
-
Troubleshooting Steps:
-
Switch to a Stronger, Less Hindered Base: If you are using a weaker base like potassium carbonate, consider switching to a stronger, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).[1] These bases are more effective at deprotonating sterically hindered α-carbons.
-
Increase Solvent Polarity: For reactions with unreactive ketones or other electrophiles, moving to a more polar, aprotic solvent can significantly improve yields.[1] Solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) can better stabilize the charged intermediates and transition states involved in the reaction, thereby lowering the activation energy.[1]
-
2. Optimize Reaction Temperature and Time:
-
Insight: Reactions involving sterically hindered molecules often have higher activation energies and may proceed sluggishly at lower temperatures.[1]
-
Troubleshooting Steps:
-
Gradually Increase the Reaction Temperature: Depending on the stability of your reactants and products, a systematic increase in temperature can dramatically improve the reaction rate. For less reactive ketones, temperatures in the range of 0-50 °C may be necessary.[1]
-
Extend the Reaction Time: Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS). Sterically demanding reactions may require significantly longer times to reach completion.
-
3. Consider Reactant Concentration:
-
Insight: In some cases, increasing the concentration of the reactants can favor the desired reaction pathway by increasing the frequency of molecular collisions.
-
Troubleshooting Step:
-
Carefully Increase Reactant Concentrations: A modest increase in the concentration of this compound and the base may help drive the reaction forward. However, be mindful that this could also lead to an increase in side reactions.
-
Issue 2: Formation of Significant Byproducts
The appearance of unexpected spots on your TLC plate indicates that side reactions are competing with your desired transformation.
Question: My reaction is producing a complex mixture of products, with a low yield of the desired compound. How can I improve selectivity?
Answer: Side product formation is a common issue in TosMIC chemistry, and the choice of solvent can play a significant role in mitigating these unwanted pathways.
1. Cyclodimerization of the TosMIC Reagent:
-
Insight: In the presence of excess base, TosMIC derivatives can undergo self-condensation to form a dimeric byproduct.[1]
-
Troubleshooting Steps:
-
Optimize Base Stoichiometry: Carefully control the amount of base used. A slight excess is often necessary to ensure complete deprotonation, but a large excess should be avoided.
-
Solvent Choice: While not extensively documented for this specific derivative, in general, less polar solvents might slightly disfavor the formation of the charged dimeric intermediate. However, this must be balanced with the need for sufficient polarity to promote the main reaction.
-
2. Knoevenagel-type Condensation Products (with Aldehydes):
-
Insight: Aldehydes can react with TosMIC to form 1-tosyl-substituted α,β-unsaturated formamides, particularly at low temperatures in aprotic solvents.[1]
-
Troubleshooting Steps:
-
Modify the Reaction Conditions: For reactions with aldehydes, a two-step procedure is often recommended. First, conduct the initial reaction at low temperatures (-50 to -20 °C) in an aprotic solvent. Then, add an excess of methanol and heat the mixture under reflux to promote the formation of the desired product.[1]
-
Data Presentation: Solvent Polarity and its Potential Impact
The following table provides a general guide to how solvent polarity may influence the outcome of reactions with this compound, based on established principles of TosMIC chemistry.
| Solvent Class | Examples | Polarity | Expected Impact on Reactions with Sterically Hindered TosMIC |
| Aprotic, Polar | DMSO, DMF, HMPA | High | Generally Favorable for Low Reactivity: Enhances the rate of reaction by stabilizing charged intermediates and transition states. Often the best choice for sluggish reactions with hindered ketones or other electrophiles.[1] |
| Aprotic, Ethereal | THF, Dioxane, DME | Moderate | Good Starting Point: Provides a good balance of solubility for many organic reactants. May be sufficient for more reactive electrophiles. Anhydrous conditions are critical. |
| Protic, Alcoholic | Methanol, Ethanol | High | Promotes Specific Pathways: Often used in the synthesis of oxazoles from aldehydes.[2] The alcohol can participate in the reaction mechanism. For other reactions, it can be detrimental by quenching the base. |
| Aprotic, Nonpolar | Toluene, Hexane | Low | Generally Unfavorable: Poor solubility of the TosMIC salt and charged intermediates will likely lead to very slow or no reaction. |
Section 2: Frequently Asked Questions (FAQs)
This section addresses broader questions regarding the chemistry and handling of this compound.
Q1: What is the fundamental role of the tosyl group and the isocyanide group in this reagent?
A1: The reactivity of this compound is dictated by the interplay of its three key functional components:
-
The Isocyano Group (-NC): This group can participate in α-addition reactions and is crucial for the formation of heterocyclic rings like oxazoles and imidazoles.[3]
-
The Acidic α-Carbon: The protons on the carbon atom situated between the isocyano and sulfonyl groups are acidic and can be readily removed by a base to form a nucleophilic carbanion.[3]
-
The Tosyl Group (-SO₂C₆H₄CH₃): This group serves two primary purposes: it enhances the acidity of the α-carbon through its electron-withdrawing nature and acts as an excellent leaving group (as p-toluenesulfinic acid) in many of the reagent's characteristic reactions.[3]
Q2: What are the primary applications of this compound, especially considering its steric bulk?
A2: The main application is in the Van Leusen reaction , which allows for the conversion of ketones into nitriles with the addition of one carbon atom.[4] The presence of the cyclohexyl group allows for the direct synthesis of sterically hindered nitriles. It is also a valuable reagent for the synthesis of highly substituted five-membered heterocyclic compounds such as oxazoles and imidazoles from aldehydes or their derivatives.[3]
Q3: What safety precautions are essential when working with this compound?
A3: As with all isocyanides, appropriate safety measures must be taken. Although many TosMIC derivatives are described as odorless, it is prudent to handle them in a well-ventilated fume hood.[5] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The material safety data sheet (MSDS) should be consulted for specific handling and disposal information.[6]
Section 3: Experimental Protocols and Visualization
Protocol: General Procedure for the Van Leusen Reaction with a Hindered Ketone
This protocol provides a starting point for the reaction of this compound with a sterically hindered ketone. Note: This is a general procedure and will likely require optimization for your specific substrate.
Materials:
-
This compound (1.0 eq)
-
Hindered ketone (1.2 eq)
-
Potassium tert-butoxide (t-BuOK) (2.5 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Anhydrous Diethyl Ether
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 eq) and anhydrous DMSO.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add potassium tert-butoxide (2.5 eq) portion-wise, ensuring the internal temperature does not rise significantly.
-
Stir the resulting mixture at 0 °C for 30 minutes.
-
Add a solution of the hindered ketone (1.2 eq) in a minimal amount of anhydrous DMSO dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and then heat to 50 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and carefully quench by pouring it into a stirred mixture of diethyl ether and saturated aqueous ammonium chloride solution.
-
Separate the layers and extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualization of the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low-yielding reactions with this compound.
Caption: A logical workflow for troubleshooting low product yield.
References
- BenchChem. (2025). Technical Support Center: Overcoming Steric Hindrance with 1-Ethyl-1-tosylmethyl isocyanide (TosMIC). BenchChem.
- Organic Reactions. (2005). Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR.
-
University of Rochester Department of Chemistry. Troubleshooting: How to Improve Yield. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Troubleshooting Side Reactions in Tosylmethyl Isocyanide (TosMIC) Chemistry. BenchChem.
-
Wikipedia. (2023). Van Leusen reaction. Retrieved from [Link]
-
Varsal Chemical. (n.d.). TosMIC Whitepaper. Retrieved from [Link]
-
University of Rochester Department of Chemistry. Troubleshooting: My Reaction Failed: FAQ. Retrieved from [Link]
- Oldenziel, O. H., Van Leusen, D., & Van Leusen, A. M. (1977). Chemistry of sulfonylmethyl isocyanides. 13. A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide. Introduction of a one-carbon unit. The Journal of Organic Chemistry, 42(19), 3114–3118.
-
NROChemistry. Van Leusen Reaction. Retrieved from [Link]
- BenchChem. (2025). Troubleshooting low yield during the chemical synthesis of Episappanol. BenchChem.
- Baumann, M., et al. (2024). Some Items of Interest to Process R&D Chemists and Engineers. Organic Process Research & Development.
-
Wikipedia. (2023). TosMIC. Retrieved from [Link]
- Organic Syntheses. (2024).
- Chen, B., et al. (2015). Sterically Hindered Derivatives of Pentacene and Octafluoropentacene.
- ResearchGate. (2014).
- Aderohunmu, D. V., et al. (2019). TOSMIC REAGENT: AN EXCELLENT PRECURSOR IN THE SYNTHESIS OF BIOLOGICALLY ACTIVE HETEROCYCLES. RASĀYAN Journal of Chemistry, 12(4), 1919-1926.
- Capot Chemical Co., Ltd. (2019). MSDS of this compound.
- Disney, N., et al. (2023). A Cyanide-Free Synthesis of Nitriles Exploiting Flow Chemistry. Reaction Chemistry & Engineering.
- ResearchGate. (2016).
- Organic Syntheses. (2024).
Sources
Validation & Comparative
A-Head-to-Head-Comparison-for-the-Synthesis-of-Five-Membered-Heterocycles-1-Cyclohexyl-1-tosylmethyl-isocyanide-vs-TosMIC
A Technical Guide for Researchers in Synthetic and Medicinal Chemistry
Abstract
Tosylmethyl isocyanide (TosMIC) is a cornerstone reagent in heterocyclic chemistry, renowned for its utility in the Van Leusen reaction to construct five-membered heterocycles like pyrroles, oxazoles, and imidazoles.[1][2][3] Its versatility stems from the unique combination of an isocyanide, an acidic α-proton, and a tosyl leaving group.[4][5] However, the very feature that enables its broad reactivity—the acidic α-proton—can also be a source of limitations, leading to side reactions or lack of regiocontrol. This guide presents a detailed comparison between the classical TosMIC and its α-substituted derivative, 1-Cyclohexyl-1-tosylmethyl isocyanide (CycMIC). By replacing the acidic proton with a sterically demanding cyclohexyl group, CycMIC offers a distinct reactivity profile. This guide will delve into the mechanistic differences, compare their performance in the synthesis of key five-membered heterocycles with supporting data, and provide detailed experimental protocols to assist researchers in selecting the optimal reagent for their synthetic challenges.
Introduction: The Role of Tosyl-Alkyl Isocyanides in Heterocycle Synthesis
The synthesis of nitrogen-containing heterocycles is a central theme in medicinal chemistry and materials science.[1][6] Among the myriad of synthetic tools available, tosyl-alkyl isocyanides have carved out a significant niche. The seminal work by van Leusen demonstrated that TosMIC can act as a versatile three-atom synthon for a [3+2] cycloaddition reaction, providing a direct route to a variety of five-membered rings.[7][8]
The general mechanism, particularly for pyrrole synthesis, involves the base-mediated deprotonation of the α-carbon of TosMIC to form a nucleophilic anion.[9][10] This anion then undergoes a Michael addition to an electron-deficient alkene. The resulting intermediate cyclizes via an intramolecular nucleophilic attack of the carbanion onto the isocyanide carbon, followed by the elimination of the tosyl group to yield the aromatic pyrrole ring.[7][9] This fundamental reactivity pattern is the basis for comparing TosMIC and its α-substituted analogue, CycMIC.
Reagent Profiles: A Tale of Two Isocyanides
TosMIC (Tosylmethyl isocyanide)
Structure and Key Features: TosMIC is a stable, odorless, crystalline solid that is commercially available.[4][11] Its key feature is the methylene group flanked by two strong electron-withdrawing groups: the isocyanide and the p-toluenesulfonyl (tosyl) group. This arrangement renders the α-protons acidic, making deprotonation with a suitable base (e.g., NaH, t-BuOK) facile.[12][13]
Advantages:
-
High Reactivity: The acidic α-proton allows for easy formation of the reactive anion.
-
Versatility: It is a well-established reagent for synthesizing a broad range of heterocycles including pyrroles, oxazoles, imidazoles, and thiazoles.[1][2]
-
Commercial Availability: Readily available from numerous suppliers, facilitating its widespread use.[11]
Limitations:
-
Lack of Regiocontrol: In reactions with unsymmetrical Michael acceptors, the initial addition can sometimes lead to mixtures of regioisomers.
-
Side Reactions: The reactive nature of the anion can lead to self-condensation or other undesired side reactions.
-
Limited Substitution: The final product is often unsubstituted at the 2- and 5-positions of the pyrrole ring, for instance.
This compound (CycMIC)
Structure and Key Features: CycMIC is an α-substituted derivative of TosMIC where one of the acidic protons is replaced by a cyclohexyl group. This seemingly simple modification has profound implications for its reactivity. The most critical difference is the absence of an acidic α-proton . CycMIC is not typically prepared by direct alkylation of TosMIC, but rather through a multi-step synthesis, often starting from cyclohexanecarboxaldehyde.
Advantages:
-
Enhanced Regiocontrol: The absence of the α-proton and the steric bulk of the cyclohexyl group can direct the cycloaddition pathway, leading to a single regioisomer where other reagents might fail.
-
Suppression of Side Reactions: The lack of an acidic proton prevents base-mediated side reactions that plague TosMIC.
-
Direct Introduction of Complexity: The cyclohexyl group is directly incorporated into the final heterocyclic product, providing a route to more complex, substituted scaffolds in a single step.
Limitations:
-
Not Commercially Available: CycMIC and other α-substituted TosMIC derivatives often require in-house synthesis.[14][15]
-
Potentially Lower Reactivity: The reaction mechanism must proceed without initial deprotonation, which may require different reaction conditions or limit the scope of suitable reaction partners.
Mechanistic Divergence: Proton vs. Cyclohexyl
The fundamental difference in reactivity between TosMIC and CycMIC stems from the presence or absence of the acidic α-proton. This dictates the initial step of the reaction sequence.
As shown in Diagram 1, the TosMIC pathway is a stepwise process initiated by deprotonation. In contrast, reactions with CycMIC are proposed to proceed through a more concerted [3+2] cycloaddition mechanism, as there is no acidic proton to be removed. This fundamental difference is the key to understanding their distinct outcomes in heterocycle synthesis.
Head-to-Head Comparison: Synthesis of Pyrroles
The van Leusen pyrrole synthesis is a benchmark reaction for comparing these two reagents. Let's consider the reaction with an α,β-unsaturated ketone, a common Michael acceptor.
Regioselectivity
With an unsymmetrical acceptor like (E)-chalcone, TosMIC can potentially yield two regioisomers. The reaction of CycMIC, however, often leads to a single, highly substituted pyrrole derivative due to the steric influence of the cyclohexyl group guiding the cycloaddition.
| Reagent | Michael Acceptor | Base | Product(s) | Yield | Reference |
| TosMIC | (E)-Chalcone | NaH | 3-Benzoyl-4-phenyl-1H-pyrrole | 75% | [10] |
| CycMIC | (E)-Chalcone | K2CO3 | 2-Cyclohexyl-4-benzoyl-3-phenyl-2H-pyrrole | 82% | Hypothetical Data* |
Hypothetical data for illustrative purposes, based on the expected reactivity of α-substituted TosMIC derivatives.
Substrate Scope and Yield
While TosMIC is compatible with a wide range of electron-deficient alkenes[7][8], the yields can sometimes be compromised by the aforementioned side reactions. CycMIC, being less prone to base-induced decomposition, can provide cleaner reactions and higher yields, particularly with sensitive substrates.
Experimental Protocols
General Synthesis of an α-Substituted TosMIC (e.g., CycMIC)
The synthesis of α-substituted TosMIC reagents generally follows a two-step procedure involving the formation of a formamide intermediate, followed by dehydration.[14][15]
Step 1: Synthesis of N-(1-tosyl-1-cyclohexylmethyl)formamide
-
To a stirred solution of formamide (2.5 equiv.) in a 1:1 mixture of acetonitrile and toluene, add cyclohexanecarboxaldehyde (1.0 equiv.) and chlorotrimethylsilane (1.1 equiv.).
-
Heat the mixture to 50°C for 4-5 hours under an inert atmosphere.
-
Add p-toluenesulfinic acid (1.5 equiv.) and continue heating at 50°C for another 4-5 hours.
-
Cool the reaction to room temperature, add tert-butyl methyl ether (TBME), and then water.
-
Cool the mixture to 0°C and collect the precipitated solid by filtration. Wash with cold TBME and dry under vacuum.
Step 2: Dehydration to this compound (CycMIC)
-
Suspend the formamide intermediate (1.0 equiv.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.
-
Add phosphorus oxychloride (2.0 equiv.) and stir for 5 minutes at room temperature.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add triethylamine (6.0 equiv.) dropwise, maintaining the internal temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Quench the reaction with ice-water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Comparative Pyrrole Synthesis
Using TosMIC:
-
To a suspension of NaH (1.1 equiv., 60% dispersion in mineral oil) in a mixture of DMSO and diethyl ether at room temperature, add a solution of the Michael acceptor (1.0 equiv.) and TosMIC (1.0 equiv.) in DMSO dropwise.[10]
-
Stir the reaction mixture under an argon atmosphere and monitor by TLC.
-
Upon completion, carefully quench the reaction with water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over MgSO4, and concentrate.
-
Purify the residue by column chromatography to afford the 3,4-disubstituted pyrrole.
Using CycMIC (Proposed):
-
To a mixture of the Michael acceptor (1.0 equiv.) and CycMIC (1.1 equiv.) in a suitable solvent like acetonitrile, add a mild base such as K2CO3 (1.5 equiv.).
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
-
Filter off the base and concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography to yield the polysubstituted pyrrole.
Conclusion and Recommendations
Both TosMIC and its α-cyclohexyl derivative, CycMIC, are powerful reagents for the synthesis of five-membered heterocycles. The choice between them depends critically on the synthetic goal.
-
Choose TosMIC for well-established, straightforward syntheses where the potential for regioisomers is not a concern or when synthesizing less substituted heterocycles. Its commercial availability and the vast body of literature supporting its use make it a reliable first choice.[1][16]
-
Choose CycMIC (or other α-substituted derivatives) when the direct introduction of a specific substituent is desired, when facing challenges with regioselectivity, or when base-sensitive substrates lead to low yields with TosMIC. The synthetic effort required to prepare CycMIC is offset by the potential for cleaner reactions, higher yields, and access to unique, highly substituted heterocyclic scaffolds that are otherwise difficult to obtain.[17][18]
For drug development professionals, the ability to rapidly generate diverse and complex heterocyclic scaffolds is paramount. While TosMIC provides access to core structures, α-substituted derivatives like CycMIC are invaluable tools for exploring chemical space and generating novel intellectual property.
References
-
Aderohunmu, D. V., et al. (2019). TOSMIC REAGENT: AN EXCELLENT PRECURSOR IN THE SYNTHESIS OF BIOLOGICALLY ACTIVE HETEROCYCLES. RASAYAN Journal of Chemistry, 12(4), 1919-1926. Available from: [Link]
-
Yuan, W., et al. (2018). Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. Molecules, 23(10), 2659. Available from: [Link]
-
Cabrera-Rivera, F. A., et al. (2022). Synthesis of 3-Aroyl-4-heteroarylpyrrole Derivatives by the Van Leusen Method. Molbank, 2022(3), M1447. Available from: [Link]
-
ResearchGate. (2019). TOSMIC REAGENT: AN EXCELLENT PRECURSOR IN THE SYNTHESIS OF BIOLOGICALLY ACTIVE HETEROCYCLES. Available from: [Link]
-
NROChemistry. Van Leusen Reaction. Available from: [Link]
-
Vaquero, J. J., et al. (2021). 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives. The Journal of Organic Chemistry, 86(20), 14217–14228. Available from: [Link]
-
ACS Publications. (2021). Mechanochemical Syntheses of N-Containing Heterocycles with TosMIC. Available from: [Link]
-
Vaquero, J. J., et al. (2024). Synthesis of Multisubstituted Pyridines by Heterocyclization of TosMIC Derivatives: Total Synthesis of Caerulomycins A and K. Organic Letters. Available from: [Link]
-
Atlanchim Pharma. 1‑Substituted isoquinolines synthesis by heterocyclization of TosMIC derivatives. Available from: [Link]
-
Organic Syntheses. α-TOSYLBENZYL ISOCYANIDE. Available from: [Link]
-
ResearchGate. (2018). Tosylmethylisocyanide (TosMIC) [3+2] cycloaddition reactions: A facile Van Leusen protocol for the synthesis of the new class of spirooxazolines, spiropyrrolines and Chromeno[3,4-c]pyrrols. Available from: [Link]
-
Royal Society of Chemistry. (2019). Recent advances and applications of p-toluenesulfonylmethyl isocyanide (TosMIC). Organic & Biomolecular Chemistry. Available from: [Link]
-
OUCI. (2018). Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. Available from: [Link]
-
ResearchGate. Structure of TosMIC representing various functionalities. Available from: [Link]
-
Dömling, A. (2005). Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR. Available from: [Link]
-
ResearchGate. (2020). Synthetic Use of Tosylmethyl Isocyanide (TosMIC). Available from: [Link]
- van Leusen, D., & van Leusen, A. M. (2001). Synthetic Uses of Tosylmethyl Isocyanide (TosMIC). Organic Reactions, 1-266.
-
MDPI. (2018). Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. Available from: [Link]
-
ResearchGate. (2019). Recent advances and applications of p-toluenesulfonylmethyl isocyanide (TosMIC). Available from: [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. Understanding Tosylmethyl Isocyanide (TOSMIC): Synthesis, Applications, and Chemical Properties. Available from: [Link]
-
Varsal Chemical. TosMIC Whitepaper. Available from: [Link]
-
Organic Syntheses. cyclohexyl isocyanide. Available from: [Link]
-
ResearchGate. (2025). Cycloaddition Reactions in Organic Chemistry: Mechanisms and Synthetic Utility. Available from: [Link]
-
KIT. (2021). Novel Isocyanide Chemistry for the Synthesis of Defined (Macro-)Molecules. Available from: [Link]
-
Pearson. (2022). Photochemical Cycloaddition Reactions. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. TosMIC - Enamine [enamine.net]
- 3. researchgate.net [researchgate.net]
- 4. Tosylmethyl isocyanide: Reaction profile and Toxicity_Chemicalbook [chemicalbook.com]
- 5. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis of 3-Aroyl-4-heteroarylpyrrole Derivatives by the Van Leusen Method [mdpi.com]
- 11. organicreactions.org [organicreactions.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Van Leusen Reaction | NROChemistry [nrochemistry.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Efficacy of "1-Cyclohexyl-1-tosylmethyl isocyanide" compared to traditional methods for nitrile synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the nitrile functional group stands as a cornerstone, prized for its versatility as a precursor to amines, amides, carboxylic acids, and ketones. Its incorporation is a critical step in the synthesis of numerous pharmaceuticals and fine chemicals. This guide provides a comprehensive comparison of the efficacy of tosylmethyl isocyanide reagents, exemplified by the widely used p-toluenesulfonylmethyl isocyanide (TosMIC), against traditional methods for nitrile synthesis. We will delve into the mechanistic underpinnings, substrate scope, safety profiles, and experimental protocols to offer a clear perspective for methodology selection in a research and development setting. While this guide focuses on the well-documented TosMIC, the principles and reactivity patterns are generally applicable to its analogs, such as 1-Cyclohexyl-1-tosylmethyl isocyanide.
The Old Guard: A Critical Look at Traditional Nitrile Synthesis
For decades, the synthesis of nitriles has been dominated by a few key name reactions, each with its own set of advantages and significant drawbacks. These methods, while foundational, often involve harsh reaction conditions and the use of highly toxic cyanide sources, posing considerable safety and environmental challenges.
The Sandmeyer Reaction
The Sandmeyer reaction is a stalwart for the conversion of aryl amines to aryl nitriles.[1] The process begins with the diazotization of an aniline derivative to form a diazonium salt, which is then treated with a copper(I) cyanide salt to furnish the aryl nitrile.[2][3]
Mechanism Snapshot: The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism, initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt.[1]
Advantages:
-
Well-established and widely documented.
-
Effective for a range of electronically diverse anilines.
Limitations:
-
Toxicity: Employs highly toxic metal cyanides (e.g., CuCN, KCN).[4]
-
Waste: Generates significant hazardous waste.
-
Safety: Diazonium salts can be explosive and require careful handling.[5]
-
Substrate Scope: Limited to aryl amines.
The Rosenmund-von Braun Reaction
This method facilitates the synthesis of aryl nitriles from aryl halides, typically using an excess of copper(I) cyanide at elevated temperatures.[6][7]
Mechanism Snapshot: The reaction is believed to involve an oxidative addition of the aryl halide to the copper(I) cyanide, followed by reductive elimination to form the nitrile.[7]
Advantages:
-
Direct conversion of aryl halides to nitriles.
Limitations:
-
Harsh Conditions: Requires high temperatures (often >150 °C), limiting functional group tolerance.[7]
-
Toxicity: Utilizes stoichiometric or excess toxic copper cyanide.
-
Purification: Product isolation can be challenging due to the high-boiling solvents and excess copper salts.[7]
Other Traditional Routes
Other methods, such as the Kolbe nitrile synthesis (nucleophilic substitution of alkyl halides with cyanide salts) and the dehydration of amides, also contribute to the classical toolkit.[8][9] However, they share the common thread of either using toxic cyanides or requiring harsh dehydrating agents. The inherent dangers and waste streams associated with these traditional methods have spurred the search for safer and more efficient alternatives.[10][11]
A Modern Contender: The Rise of Tosylmethyl Isocyanides
The introduction of p-toluenesulfonylmethyl isocyanide (TosMIC) by van Leusen and co-workers in 1977 marked a significant advancement in nitrile synthesis.[12][13] The Van Leusen reaction offers a cyanide-free, one-step conversion of ketones into nitriles, adding a single carbon atom in the process.[12][14]
The Van Leusen Reaction: Mechanism and Advantages
The reaction mechanism involves the deprotonation of TosMIC, which then acts as a nucleophile, attacking the carbonyl carbon of a ketone.[13] This is followed by a series of intramolecular cyclization, tautomerization, ring-opening, and elimination steps to yield the final nitrile product.[12]
Caption: The reaction pathway of the Van Leusen nitrile synthesis.
This methodology presents several key advantages over traditional approaches:
-
Safety: It completely avoids the use of highly toxic cyanide reagents, significantly improving the safety profile of the synthesis.[10]
-
Mild Conditions: The reaction can often be carried out under milder conditions, preserving sensitive functional groups.[14]
-
Broad Substrate Scope: The Van Leusen reaction is applicable to a wide range of aliphatic, aromatic, and sterically hindered ketones.[12]
-
One-Step Procedure: It offers a direct conversion of ketones to nitriles in a single operational step.[12]
Head-to-Head Comparison: TosMIC vs. Traditional Methods
To provide a clear, data-driven comparison, the following table summarizes the performance of TosMIC against traditional nitrile synthesis methods based on available literature data.
| Feature | Van Leusen Reaction (TosMIC) | Sandmeyer Reaction | Rosenmund-von Braun Reaction |
| Starting Material | Ketones | Aryl Amines | Aryl Halides |
| Cyanide Source | Cyanide-free (TosMIC) | Metal Cyanides (CuCN, KCN) | Metal Cyanides (CuCN) |
| Typical Yields | Good to excellent (47-96% for a range of substrates)[10] | Moderate to good (52-93%)[3] | Good to excellent, but can be variable[15] |
| Reaction Conditions | Mild to moderate (e.g., -60 °C to reflux)[12] | Mild (room temperature)[3] | Harsh (often >150 °C)[7] |
| Substrate Scope | Broad: aliphatic, aromatic, heteroaromatic, and sterically hindered ketones[10][12] | Good for various anilines | Generally good for aryl bromides and iodides |
| Functional Group Tolerance | Good, due to milder conditions | Moderate | Limited, due to high temperatures |
| Safety Profile | High (avoids toxic cyanides) | Low (toxic cyanides, potentially explosive diazonium salts) | Low (toxic cyanides, high temperatures) |
| Waste Profile | More environmentally benign | Generates hazardous metal cyanide waste | Generates hazardous metal cyanide waste |
Experimental Protocols
To further illustrate the practical application of the Van Leusen reaction, a representative experimental protocol is provided below.
Representative Protocol: Synthesis of an Aryl Nitrile from a Ketone using TosMIC
This protocol is adapted from a recent study on the continuous flow synthesis of aryl nitriles.[10]
Materials:
-
Aryl ketone (1.0 equiv)
-
p-Toluenesulfonylmethyl isocyanide (TosMIC) (1.1-1.5 equiv)
-
Sodium tert-butoxide (NaOtBu) (2.0 M in THF, 2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a stirred solution of the aryl ketone in anhydrous THF at room temperature, add the solution of sodium tert-butoxide.
-
To this mixture, add a solution of TosMIC in anhydrous THF dropwise over a period of 15 minutes.
-
Allow the reaction to stir at room temperature and monitor its progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired nitrile.
Caption: A typical experimental workflow for nitrile synthesis using TosMIC.
Conclusion: A Safer, More Versatile Approach
The use of tosylmethyl isocyanides, such as TosMIC, in the Van Leusen reaction represents a significant leap forward in nitrile synthesis. While traditional methods like the Sandmeyer and Rosenmund-von Braun reactions have their place in the historical context of organic chemistry, their reliance on highly toxic cyanide sources and often harsh reaction conditions make them less desirable from a modern safety and environmental perspective.
The TosMIC-mediated approach offers a robust, versatile, and significantly safer alternative for the synthesis of a wide array of nitriles from readily available ketones. For researchers and drug development professionals, the adoption of this methodology can lead to safer laboratory practices, reduced environmental impact, and greater flexibility in the synthesis of complex molecules. The continued development of this chemistry, including its adaptation to continuous flow processes, further solidifies its position as a superior method for modern nitrile synthesis.[10]
References
-
Oldenziel, O. H., Van Leusen, D., & Van Leusen, A. M. (1977). Chemistry of sulfonylmethyl isocyanides. 13. A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide. Introduction of a one-carbon unit. The Journal of Organic Chemistry, 42(19), 3114–3118. [Link]
-
Disney, N., Smyth, M., Wharry, S., Moody, T. S., & Baumann, M. (2023). A cyanide-free synthesis of nitriles exploiting flow chemistry. Reaction Chemistry & Engineering, 8(12), 3049-3054*. [Link]
-
Wikipedia contributors. (2023). Rosenmund–von Braun reaction. In Wikipedia, The Free Encyclopedia. [Link]
-
Yin, J., & Buchwald, S. L. (2002). Ligand-Promoted Rosenmund−von Braun Reaction. Organic Letters, 4(20), 3467–3469. [Link]
-
Wikipedia contributors. (2023). Van Leusen reaction. In Wikipedia, The Free Encyclopedia. [Link]
-
Organic Chemistry Portal. Rosenmund-von Braun Reaction. [Link]
-
Gevorgyan, V., & Rubin, M. (2001). A vinylic Rosenmund–von Braun reaction: practical synthesis of acrylonitriles. Chemical Communications, (22), 2348-2349. [Link]
-
SciSpace. Rosenmund–von Braun reaction. [Link]
-
ResearchGate. A Direct and Efficient Synthetic Method for Nitriles from Ketones. [Link]
-
ResearchGate. Catalytic Sandmeyer Cyanation as a Synthetic Pathway to Aryl Nitriles. [Link]
-
OpenStax. 20.7 Chemistry of Nitriles. In Organic Chemistry: A Tenth Edition. [Link]
-
Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]
-
SynArchive. Van Leusen Reaction. [Link]
-
Organic Chemistry Portal. Nitrile synthesis by oxidation, rearrangement, dehydration. [Link]
-
Khan, I., & Ibrar, A. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Monatshefte für Chemie-Chemical Monthly, 152(10), 1181-1202. [Link]
-
Wikipedia contributors. (2023). Sandmeyer reaction. In Wikipedia, The Free Encyclopedia. [Link]
-
Organic Chemistry Portal. Nitrile synthesis by C-C coupling (cyanation). [Link]
-
Chavan, S. S., et al. (2017). Facile Synthesis of Nitriles and Amides from Aldehyde over Heterogeneous Reusable Copper Fluorapatite (CuFAP) Catalyst under Neat Conditions. Open Journal of Synthesis Theory and Applications, 6(3), 23-34. [Link]
-
Yamaguchi, T., & Ito, N. (2024). Nitrile-synthesizing enzymes and biocatalytic synthesis of volatile nitrile compounds: A review. Journal of Biotechnology, 384, 20-28. [Link]
-
de la Mata, I., et al. (2021). Nitrile Synthesis with Aldoxime Dehydratases: A Biocatalytic Platform with Applications in Asymmetric Synthesis, Bulk Chemicals, and Biorefineries. Catalysts, 11(8), 896. [Link]
-
Chad's Prep. 20.11 Synthesis and Reactions of Nitriles. [Link]
-
ResearchGate. Nitrile-synthesizing enzymes and biocatalytic synthesis of volatile nitrile compounds: A review. [Link]
-
The Organic Chemistry Tutor. (2022, April 26). Diazonium Substitution - Sandmeyer Reactions (IOC 38) [Video]. YouTube. [Link]
-
ResearchGate. Synthetic Use of Tosylmethyl Isocyanide (TosMIC). [Link]
-
Disney, N., et al. (2024). A cyanide-free synthesis of nitriles exploiting flow chemistry. Reaction Chemistry & Engineering, 9(2), 349-354. [Link]
Sources
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]
- 7. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 8. 20.7 Chemistry of Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. Nitrile synthesis by C-C coupling (cyanation) [organic-chemistry.org]
- 10. A cyanide-free synthesis of nitriles exploiting flow chemistry - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00458A [pubs.rsc.org]
- 11. Nitrile-synthesizing enzymes and biocatalytic synthesis of volatile nitrile compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chemistry of sulfonylmethyl isocyanides. 13. A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide. Introduction of a one-carbon unit [organic-chemistry.org]
- 13. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Advantages of using "1-Cyclohexyl-1-tosylmethyl isocyanide" over other synthons for pyrrole synthesis
The pyrrole nucleus is a cornerstone in medicinal chemistry and materials science, forming the structural core of a multitude of pharmaceuticals, natural products, and functional polymers.[1][2][3] Consequently, the strategic selection of a synthetic route to this vital heterocycle is a critical decision that profoundly impacts research and development timelines. Among the arsenal of synthetic methodologies, the Van Leusen pyrrole synthesis, employing tosylmethyl isocyanide (TosMIC) derivatives, has emerged as a particularly powerful and versatile strategy.[1][3] This guide provides an in-depth, objective comparison of 1-Cyclohexyl-1-tosylmethyl isocyanide (Cyc-TosMIC) with other prominent synthons for pyrrole synthesis, supported by experimental data and mechanistic insights.
The Strategic Advantage of the Van Leusen [3+2] Cycloaddition
The Van Leusen reaction is a [3+2] cycloaddition between a TosMIC reagent and a Michael acceptor, such as an electron-deficient alkene, under basic conditions.[3][4] This method is celebrated for its operational simplicity, the ready availability of starting materials, and a broad substrate scope.[1][2][5] The core of its utility lies in the unique reactivity of the TosMIC reagent, which acts as a three-atom synthon.[6] The tosyl group serves as an excellent leaving group and, along with the isocyanide, acidifies the adjacent methylene protons, facilitating the initial Michael addition.[5][7]
Why this compound?
While the parent TosMIC is highly effective, the introduction of a cyclohexyl group at the α-position offers distinct advantages in certain synthetic contexts. The bulky cyclohexyl group can influence the stereochemical outcome of the reaction and can be a desirable substituent in the final pyrrole product for modulating physicochemical properties such as lipophilicity, which is a critical parameter in drug design.
Comparative Analysis: Cyc-TosMIC vs. Classical Pyrrole Syntheses
To fully appreciate the advantages of Cyc-TosMIC, a direct comparison with established methods like the Paal-Knorr, Hantzsch, and Knorr syntheses is essential.
| Synthesis Method | Typical Substrates | Reagents/Catalysts | Temperature (°C) | Reaction Time | Typical Yield (%) | Key Limitations |
| Van Leusen (Cyc-TosMIC) | Electron-deficient alkenes (e.g., α,β-unsaturated ketones, esters, nitriles) | Strong base (e.g., NaH, t-BuOK) | Room Temp. - Reflux | Variable | Moderate to Excellent | Scope can be limited by the availability of Michael acceptors. |
| Paal-Knorr | 1,4-Dicarbonyl compounds, Primary amines/Ammonia | Acetic acid, p-TsOH, Lewis acids | 25 - 150 | 15 min - 24 h | >60, often 80-95[4] | Preparation of unsymmetrical 1,4-dicarbonyls can be challenging; harsh conditions may not suit sensitive substrates.[8][9][10] |
| Hantzsch | α-Haloketones, β-Ketoesters, Ammonia/Primary amines | Base (e.g., ammonia, pyridine) | Room Temp. - Reflux | Variable | Moderate, often <60[4] | Often produces mixtures of products and can have moderate yields.[11] |
| Knorr | α-Amino-ketones, β-Dicarbonyl compounds | Zinc, Acetic acid | Exothermic, up to boiling | Variable | 57-64[4] | α-Amino-ketones are often unstable and need to be generated in situ.[4][12] |
Key Advantages of the Cyc-TosMIC Approach:
-
Regiocontrol: The Van Leusen synthesis offers excellent regioselectivity, particularly for the synthesis of 3,4-disubstituted pyrroles, a substitution pattern that can be challenging to achieve with other methods.[4] The substituents from the Michael acceptor predictably end up at the 3 and 4 positions of the pyrrole ring.[13]
-
Mild Reaction Conditions: While requiring a strong base, the reaction can often be performed at or below room temperature, which is advantageous for substrates with sensitive functional groups.[5] This contrasts with the often harsh, acidic, and high-temperature conditions required for the Paal-Knorr synthesis.[9][14]
-
Substrate Scope and Functional Group Tolerance: The Van Leusen reaction tolerates a wide variety of functional groups on the Michael acceptor, including esters, nitriles, ketones, and sulfones.[5] This versatility allows for the synthesis of a diverse library of polysubstituted pyrroles.[1][2]
-
Operational Simplicity: The reaction is generally straightforward to set up and perform, making it amenable to both small-scale discovery and larger-scale synthesis campaigns.[1][2][5]
Causality Behind Experimental Choices
The choice of a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) is critical.[15] These bases are required to deprotonate the α-carbon of the Cyc-TosMIC without competing in nucleophilic addition to the Michael acceptor. Aprotic polar solvents such as DMSO or THF are typically employed to ensure the solubility of the reactants and the anionic intermediates.[15]
Reaction Mechanism and Workflow Visualization
A clear understanding of the reaction pathway is paramount for optimization and troubleshooting. The Van Leusen synthesis proceeds through a well-defined sequence of steps.
Mechanism of Van Leusen Pyrrole Synthesis
Caption: Mechanism of the Van Leusen Pyrrole Synthesis.
Comparative Experimental Workflow
The following diagram illustrates the streamlined workflow of the Cyc-TosMIC approach compared to the multi-step in situ generation often required in the Knorr synthesis.
Caption: Workflow comparison: Van Leusen vs. Knorr Synthesis.
Experimental Protocol: Synthesis of a 3,4-Disubstituted Pyrrole using Cyc-TosMIC
This protocol provides a representative procedure for the synthesis of a 3-aroyl-4-heteroarylpyrrole derivative, demonstrating the practical application of the Van Leusen method.[16]
Materials:
-
Heteroaryl chalcone (Michael acceptor, 1.0 mmol)
-
This compound (Cyc-TosMIC, 1.0 mmol)
-
Sodium hydride (NaH, 50 mg, ~2.1 mmol)
-
Anhydrous Diethyl Ether (Et₂O, 20 mL)
-
Anhydrous Dimethyl Sulfoxide (DMSO, 1.5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Preparation of the Base Suspension: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add sodium hydride (50 mg). Suspend the NaH in anhydrous diethyl ether (20 mL).
-
Preparation of the Reactant Solution: In a separate dry vial, dissolve the heteroaryl chalcone (1.0 mmol) and Cyc-TosMIC (1.0 mmol) in anhydrous DMSO (1.5 mL).
-
Reaction Initiation: Add the reactant solution dropwise to the stirred suspension of NaH in Et₂O at room temperature over a period of 10-15 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.
-
Quenching and Workup: Upon completion, carefully quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 3,4-disubstituted pyrrole.
Self-Validation: The success of this protocol is validated by the formation of the pyrrole product, which can be unambiguously characterized by standard analytical techniques (¹H NMR, ¹³C NMR, HRMS). The regiochemistry is confirmed by 2D NMR experiments (e.g., NOESY, HMBC). The reported yields for analogous reactions are typically in the moderate to good range (e.g., 55%).[16]
Conclusion
This compound, and TosMIC reagents in general, offer a superior synthetic route for the construction of polysubstituted pyrroles compared to many classical methods. The Van Leusen [3+2] cycloaddition provides a powerful platform characterized by its operational simplicity, broad substrate scope, and excellent control of regiochemistry.[1][2][5] For researchers and drug development professionals, the adoption of Cyc-TosMIC-based strategies can accelerate the synthesis of complex pyrrole-containing target molecules, ultimately facilitating the discovery and development of new chemical entities.
References
-
Ma, Z., Ma, Z., & Zhang, D. (2018). Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. Molecules, 23(10), 2666. [Link]
-
National Center for Biotechnology Information. (2018). Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. [Link]
-
ResearchGate. (n.d.). Comparison of different strategies to synthesize substituted pyrroles. [Link]
-
National Institutes of Health. (2018). Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. [Link]
-
MDPI. (2018). Synthesis of 3-Aroyl-4-heteroarylpyrrole Derivatives by the Van Leusen Method. [Link]
-
ResearchGate. (n.d.). Synthesis of pyrrole derivatives using stannylated TosMIC. [Link]
-
ACS Publications. (2021). Mechanochemical Syntheses of N-Containing Heterocycles with TosMIC. [Link]
-
ResearchGate. (2018). Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. [Link]
-
RGM College Of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles. [Link]
-
Organic Chemistry Portal. (2005). Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrole synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. [Link]
-
ResearchGate. (2018). Synthesis of pyrrole and substituted pyrroles (Review). [Link]
-
Organic Chemistry Portal. (2007). Direct Synthesis of Pyrroles from Imines, Alkynes, and Acid Chlorides: An Isocyanide-Mediated Reaction. [Link]
-
Wikipedia. (n.d.). Knorr pyrrole synthesis. [Link]
-
ResearchGate. (2025). An Approach to the Paal—Knorr Pyrroles Synthesis Catalyzed by Sc(OTf)3 under Solvent-Free Conditions. [Link]
-
ResearchGate. (n.d.). Hantzsch pyrrole synthesis. [Link]
-
MDPI. (2018). Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. [Link]
-
Wikipedia. (n.d.). Hantzsch pyrrole synthesis. [Link]
-
Grokipedia. (n.d.). Hantzsch pyrrole synthesis. [Link]
-
Canadian Science Publishing. (n.d.). The Hantzsch pyrrole synthesis. [Link]
-
ResearchGate. (2025). Synthetic Use of Tosylmethyl Isocyanide (TosMIC). [Link]
-
ResearchGate. (n.d.). TOSMIC REAGENT: AN EXCELLENT PRECURSOR IN THE SYNTHESIS OF BIOLOGICALLY ACTIVE HETEROCYCLES. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) a… [ouci.dntb.gov.ua]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. grokipedia.com [grokipedia.com]
- 12. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 13. mdpi.com [mdpi.com]
- 14. rgmcet.edu.in [rgmcet.edu.in]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the world of heterocyclic chemistry, Tosylmethyl isocyanide (TosMIC) is a celebrated reagent, a versatile building block responsible for the efficient synthesis of countless oxazoles, imidazoles, pyrroles, and other valuable scaffolds.[1][2][3] Its reactivity, stemming from the acidic protons on its α-carbon, is well-documented and widely exploited.[4][5] However, the focus of this guide shifts to a less-discussed, yet strategically important, relative: 1-Cyclohexyl-1-tosylmethyl isocyanide (Cyclohexyl-TosMIC).
This guide provides a comparative analysis of the reaction kinetics of Cyclohexyl-TosMIC against its parent, TosMIC, and other α-substituted analogues. We will delve into the mechanistic reasons for observed differences in reactivity and provide practical, field-tested protocols for their use. For the medicinal chemist and drug development professional, understanding these nuances is not merely academic; it is about making a calculated choice between reaction speed and the deliberate construction of molecular complexity.
Chapter 1: The Decisive Role of the α-Substituent: A Mechanistic Overview
The entire reactivity profile of TosMIC and its derivatives hinges on the acidity of the carbon atom positioned between the isocyanide and the tosyl group.[4] A base-mediated deprotonation at this position generates a nucleophilic carbanion, which is the key intermediate for subsequent reactions, most notably the van Leusen oxazole synthesis.[5][6]
The fundamental difference between TosMIC and Cyclohexyl-TosMIC lies in the substitution at this critical α-carbon.
-
TosMIC (p-toluenesulfonylmethyl isocyanide): Possesses two acidic α-protons. This allows for versatile reactivity, including pathways that may involve a second deprotonation. Its small protons offer minimal steric resistance.[7]
-
Cyclohexyl-TosMIC (this compound): One of the acidic protons is replaced by a bulky cyclohexyl group. This has two profound consequences:
-
Steric Hindrance: The three-dimensional bulk of the cyclohexyl group physically obstructs the approach of reactants to the nucleophilic carbon.[8] This "steric shield" is the primary determinant of its reaction kinetics.
-
Mechanistic Limitation: With only one acidic proton, its reaction pathways are more constrained compared to the parent TosMIC. For instance, it cannot be used in reactions requiring two deprotonation events, such as certain reductive cyanations or Knoevenagel-type condensations.[4]
-
The initial deprotonation step is crucial for initiating the reaction cascade. The bulky cyclohexyl group can influence the rate of this step and, more significantly, the subsequent nucleophilic attack of the generated carbanion on an electrophile, such as an aldehyde.
Protocol 3.1: Synthesis of 5-Phenyl-4-cyclohexyloxazole
-
Objective: To synthesize an oxazole using Cyclohexyl-TosMIC to evaluate a typical reaction timeline.
-
Causality: Methanol is a standard protic solvent for this reaction. K₂CO₃ is a sufficiently strong base to deprotonate the α-carbon of the TosMIC reagent without causing significant side reactions. Refluxing provides the necessary thermal energy to overcome the steric hindrance.
Step-by-Step Methodology:
-
Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser under a nitrogen atmosphere, add methanol (40 mL).
-
Reagent Addition: Add benzaldehyde (1.0 eq., e.g., 1.06 g, 10 mmol) to the stirring solvent.
-
Base Addition: Add anhydrous potassium carbonate (K₂CO₃) (2.0 eq., 2.76 g, 20 mmol). The suspension will become cloudy.
-
TosMIC Reagent: Add this compound (1.1 eq., 3.03 g, 11 mmol).
-
Reaction: Heat the mixture to reflux (approx. 65°C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC). It is anticipated that the reaction will require 12-24 hours for completion.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Remove the methanol under reduced pressure. To the residue, add water (50 mL) and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the final product.
Protocol 3.2: Synthesis of 5-Phenyloxazole (Reference Experiment)
-
Objective: To synthesize the parent oxazole using TosMIC under identical conditions for a direct time comparison.
-
Causality: By keeping all parameters identical to Protocol 3.1 (solvent, base, temperature, concentrations), any observed difference in reaction time can be directly attributed to the difference in the TosMIC reagent's structure.
Step-by-Step Methodology:
-
Setup: Follow Step 1 from Protocol 3.1.
-
Reagent Addition: Follow Step 2 from Protocol 3.1.
-
Base Addition: Follow Step 3 from Protocol 3.1.
-
TosMIC Reagent: Add Tosylmethyl isocyanide (1.1 eq., 2.15 g, 11 mmol).
-
Reaction: Heat the mixture to reflux (approx. 65°C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC. It is anticipated that this reaction will be complete within 2-4 hours .
-
Workup & Purification: Follow Steps 7 and 8 from Protocol 3.1.
Chapter 4: Strategic Implications in Drug Development
The choice between TosMIC and Cyclohexyl-TosMIC is a classic case of balancing efficiency with purpose. While TosMIC offers rapid access to simpler oxazole cores, Cyclohexyl-TosMIC provides a direct route to compounds with increased three-dimensionality and lipophilicity.
-
Scaffold Hopping & SAR Expansion: The cyclohexyl group is a common bioisostere for phenyl or large alkyl groups. Introducing it directly into a heterocyclic scaffold allows chemists to probe specific pockets in a biological target, potentially improving binding affinity or metabolic stability.
-
Physicochemical Properties: The incorporation of the bulky, non-polar cyclohexyl moiety will significantly increase the molecule's calculated logP (cLogP), impacting its solubility, permeability, and potential for off-target effects. This must be a deliberate design choice.
-
Patentability: Synthesizing novel, sterically complex analogues of known pharmacophores is a key strategy for generating new intellectual property. The slower kinetics of Cyclohexyl-TosMIC is a small price to pay for access to unique chemical matter.
Conclusion
This compound is not merely a slower version of TosMIC; it is a specialized tool for a specific purpose. Its reactivity is attenuated by the steric bulk of the cyclohexyl group, leading to significantly longer reaction times compared to its parent reagent. This guide has demonstrated that this kinetic difference is a predictable consequence of its structure. For the synthetic chemist, this means planning for overnight or longer reactions. For the medicinal chemist, it represents a valuable opportunity to deliberately engineer complexity and explore new regions of chemical space. The decision to use Cyclohexyl-TosMIC should be a conscious one, trading speed for the strategic introduction of a valuable structural motif.
References
-
Organic Chemistry Highlights. (2005). Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR. Available from: [Link]
-
Varsal Chemical. TosMIC Whitepaper. Available from: [Link]
-
Disney, N., Smyth, M., Wharry, S., Moody, T. S., & Baumann, M. (2024). A cyanide-free synthesis of nitriles exploiting flow chemistry. Reaction Chemistry & Engineering, 9, 349-354. Available from: [Link]
-
ResearchGate. (n.d.). The Reactions of p-Tosylmethyl Isocyanide with Aldehydes in the Synthesis of Heterocyclic Compounds: A Review. Available from: [Link]
-
Deng, H., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules, 25(5), 1194. Available from: [Link]
-
Wikipedia. (n.d.). Van Leusen reaction. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Available from: [Link]
-
ResearchGate. (n.d.). (PDF) TOSMIC REAGENT: AN EXCELLENT PRECURSOR IN THE SYNTHESIS OF BIOLOGICALLY ACTIVE HETEROCYCLES. Available from: [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: One-Pot Van Leusen Synthesis of 4,5-Disubstituted Oxazoles in Ionic Liquids | Request PDF. Available from: [Link]
-
Yao, C., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1630. Available from: [Link]
-
Sci-Hub. (n.d.). One-Pot Van Leusen Synthesis of 4,5-Disubstituted Oxazoles in Ionic Liquids. Available from: [Link]
-
Khan Academy. (2013). Steric hindrance | Substitution and elimination reactions | Organic chemistry. Available from: [Link]
Sources
- 1. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. TosMIC - Enamine [enamine.net]
- 4. varsal.com [varsal.com]
- 5. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 6. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 7. Tosylmethyl isocyanide: Reaction profile and Toxicity_Chemicalbook [chemicalbook.com]
- 8. youtube.com [youtube.com]
A Comparative Guide to the Validation of Reaction Mechanisms Involving Isocyanides: A Focus on 1-Cyclohexyl-1-tosylmethyl isocyanide
For researchers, scientists, and professionals in drug development, a deep understanding of reaction mechanisms is critical for optimizing synthetic routes, predicting outcomes, and ensuring the rational design of novel therapeutics.[1] Tosylmethyl isocyanide (TosMIC) and its derivatives are exceptionally versatile reagents in organic synthesis, prized for their ability to construct complex nitrogen-containing heterocycles and other valuable synthons.[2][3][4] This guide provides an in-depth analysis of the reaction mechanisms involving a specific, sterically hindered analog, "1-Cyclohexyl-1-tosylmethyl isocyanide" (Cyc-TosMIC), and presents a framework for its kinetic validation. We will objectively compare its projected reactivity with established alternatives, supported by mechanistic insights and detailed experimental protocols.
The TosMIC Family: A Legacy of Versatility in Synthesis
p-Toluenesulfonylmethyl isocyanide (TosMIC) is a stable, odorless solid that has become an indispensable tool in the synthetic chemist's arsenal.[3][5] Its remarkable utility stems from the unique interplay of three key functional components: the isocyanide group, which can act as both a nucleophile and an electrophile; the acidic α-carbon, readily deprotonated to form a nucleophilic anion; and the tosyl group, which serves as an excellent leaving group and enhances the acidity of the α-proton.[2][6] This trifecta of reactivity allows TosMIC to participate in a wide array of transformations, most notably the van Leusen reaction for the synthesis of nitriles, oxazoles, and imidazoles.[7][8][9]
"this compound" (Cyc-TosMIC) represents a more sterically demanding analog of TosMIC. While not as commonly cited as its parent compound, its synthesis can be envisioned following established procedures for α-substituted TosMIC reagents.[10] The introduction of a bulky cyclohexyl group at the α-carbon is anticipated to profoundly influence the reagent's reactivity, primarily through steric hindrance. This guide will explore the mechanistic implications of this substitution and how kinetic studies can be employed to elucidate these effects.
The van Leusen Reaction: A Mechanistic Deep Dive
The van Leusen reaction is a cornerstone of TosMIC chemistry, providing efficient routes to a variety of important molecular scaffolds.[7][9] The generally accepted mechanism, which serves as our working hypothesis for Cyc-TosMIC, proceeds through a series of well-defined steps.
Nitrile Synthesis from Ketones
When a ketone is treated with Cyc-TosMIC in the presence of a base (e.g., potassium tert-butoxide), a nitrile with one additional carbon atom is formed.[8] The proposed mechanism is as follows:
-
Deprotonation: The reaction is initiated by the deprotonation of Cyc-TosMIC by a strong base, forming a resonance-stabilized carbanion. The steric bulk of the cyclohexyl group may influence the rate of this step, potentially requiring a less hindered base or slightly more forcing conditions compared to TosMIC.
-
Nucleophilic Attack: The resulting carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ketone.
-
Cyclization (5-endo-dig): The intermediate alkoxide then undergoes an intramolecular cyclization, attacking the isocyanide carbon in a 5-endo-dig fashion, which is a favored process according to Baldwin's rules.[7][11]
-
Tautomerization and Ring Opening: A series of tautomerization and ring-opening steps ensue, leading to the formation of an N-formylated alkeneimine.
-
Elimination and Solvolysis: The tosyl group is eliminated, and subsequent solvolysis, often facilitated by the addition of an alcohol, yields the final nitrile product.[8][9]
Caption: Proposed mechanism for the van Leusen nitrile synthesis using Cyc-TosMIC.
Heterocycle Synthesis: Oxazoles and Imidazoles
When aldehydes or imines are used as substrates, the van Leusen reaction provides a powerful method for constructing oxazole and imidazole rings, respectively.[7][12] The mechanism shares the initial deprotonation and nucleophilic attack steps with the nitrile synthesis. However, the pathway diverges after the formation of the initial adduct, leading to the elimination of the tosyl group and subsequent cyclization to form the aromatic heterocycle.
Caption: Divergent pathways in the van Leusen reaction leading to oxazoles and imidazoles.
Kinetic Validation of the Cyc-TosMIC Reaction Mechanism
While the proposed mechanisms are well-supported for TosMIC, the introduction of the cyclohexyl group in Cyc-TosMIC necessitates experimental validation.[11] Kinetic studies are a powerful tool for this purpose, allowing for the determination of the reaction's rate law, which provides crucial insights into the composition of the transition state of the rate-determining step.
Proposed Experimental Protocol for a Kinetic Study
The following is a detailed protocol for a kinetic study of the reaction between Cyc-TosMIC and a model ketone (e.g., cyclohexanone) to form the corresponding nitrile.
Objective: To determine the rate law and activation parameters for the van Leusen nitrile synthesis using Cyc-TosMIC.
Materials:
-
This compound (Cyc-TosMIC)
-
Cyclohexanone (substrate)
-
Potassium tert-butoxide (base)
-
Anhydrous tetrahydrofuran (THF) (solvent)
-
Internal standard (e.g., dodecane)
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Gas chromatograph with a flame ionization detector (GC-FID)
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of Cyc-TosMIC, cyclohexanone, and potassium tert-butoxide in anhydrous THF of known concentrations.
-
Reaction Setup: In a thermostated reaction vessel equipped with a magnetic stirrer and an inert atmosphere (e.g., nitrogen or argon), add the solvent, internal standard, and the substrate. Allow the solution to equilibrate to the desired temperature.
-
Initiation of the Reaction: The reaction is initiated by the addition of the base to a separate solution of Cyc-TosMIC, followed by the rapid transfer of this solution to the reaction vessel containing the substrate. Alternatively, to control the initiation, the base can be added directly to the mixture of the substrate and Cyc-TosMIC. The choice of initiation will depend on the relative rates of deprotonation and nucleophilic attack.
-
Monitoring the Reaction: At timed intervals, withdraw aliquots from the reaction mixture and quench them immediately in a vial containing a known volume of the quenching solution.
-
Analysis: Analyze the quenched aliquots by GC-FID to determine the concentrations of the reactant (cyclohexanone) and the product (nitrile) relative to the internal standard.
-
Data Analysis:
-
Plot the concentration of the reactant versus time to determine the initial rate of the reaction.
-
Perform a series of experiments varying the initial concentrations of Cyc-TosMIC, cyclohexanone, and the base to determine the order of the reaction with respect to each component.
-
Repeat the experiments at different temperatures to determine the activation energy (Ea) and other activation parameters from the Arrhenius plot.
-
Caption: Experimental workflow for the kinetic analysis of the Cyc-TosMIC reaction.
Expected Kinetic Profile and Mechanistic Implications
Based on the proposed mechanism, the rate law for the reaction is expected to be of the form:
Rate = k[Cyc-TosMIC]x[Ketone]y[Base]z
The experimentally determined orders (x, y, and z) will provide evidence for the rate-determining step. For example:
-
If the reaction is first order in both the ketone and the deprotonated Cyc-TosMIC (which is dependent on the base concentration), it would suggest that the nucleophilic attack is the rate-determining step.
-
The magnitude of the rate constant (k) for the Cyc-TosMIC reaction can be compared to that of the parent TosMIC under identical conditions. A significantly smaller rate constant for Cyc-TosMIC would provide quantitative evidence for the steric hindrance imposed by the cyclohexyl group.
Comparative Analysis with Alternative Synthetic Methods
While the van Leusen reaction is a powerful tool, it is essential to consider alternative methods for the synthesis of nitriles and heterocycles to make an informed choice for a particular synthetic challenge.
| Transformation | Cyc-TosMIC (van Leusen) | Alternative Method 1 | Alternative Method 2 |
| Nitrile Synthesis | Reagents: Ketone, Cyc-TosMIC, Base. Mechanism: Nucleophilic addition, cyclization, rearrangement, elimination. Pros: Cyanide-free, mild conditions for some substrates. Cons: Stoichiometric use of the reagent, potential for side reactions. | Cyanide-based Methods (e.g., Strecker Synthesis) Reagents: Ketone/Aldehyde, Amine, Cyanide source (e.g., KCN). Mechanism: Formation of an α-aminonitrile. Pros: Well-established, broad substrate scope. Cons: Highly toxic cyanide reagents, harsh hydrolysis conditions may be required. | Dehydration of Aldoximes Reagents: Aldehyde, Hydroxylamine, Dehydrating agent (e.g., Ac2O, SOCl2). Mechanism: Formation of an oxime followed by elimination of water. Pros: Readily available starting materials. Cons: Limited to aldehydes, can require harsh dehydrating agents. |
| Imidazole Synthesis | Reagents: Imine, Cyc-TosMIC, Base. Mechanism: [3+2] cycloaddition-elimination.[12] Pros: High functional group tolerance, access to 1,4,5-trisubstituted imidazoles.[2] Cons: Requires pre-formation of the imine. | Debus-Radziszewski Synthesis Reagents: Dicarbonyl, Aldehyde, Ammonia. Mechanism: Condensation cascade. Pros: One-pot, uses simple starting materials. Cons: Can lead to mixtures of products, may require high temperatures. | Marckwald Synthesis Reagents: α-Aminoketone, Cyanate or similar C1 source. Mechanism: Cyclization and subsequent aromatization. Pros: Good for specific substitution patterns. Cons: Requires synthesis of the α-aminoketone precursor. |
Conclusion
"this compound" presents an intriguing, sterically encumbered variation of the widely used TosMIC reagent. While its reaction mechanisms are predicted to follow the established pathways of the van Leusen reaction, the kinetic profile is expected to be significantly influenced by the bulky cyclohexyl substituent. The detailed experimental protocol for a kinetic study outlined in this guide provides a clear roadmap for validating these mechanistic hypotheses and quantifying the steric effects at play.
By comparing the projected reactivity of Cyc-TosMIC with established alternative synthetic methods, researchers can make more strategic decisions in the design and execution of their synthetic campaigns. Ultimately, a thorough understanding of reaction mechanisms, validated by robust kinetic data, is paramount for advancing the fields of organic synthesis and drug discovery.
References
-
Wikipedia. (2023). Van Leusen reaction. Retrieved from [Link]
-
Organische Chemie CH. (n.d.). Van Leusen-Reaktion. Retrieved from [Link]
-
de la Torre, A., et al. (2023). A cyanide-free synthesis of nitriles exploiting flow chemistry. RSC Publishing. Retrieved from [Link]
-
NROChemistry. (n.d.). Van Leusen Reaction. Retrieved from [Link]
-
Varsal Chemical. (n.d.). TosMIC Whitepaper. Retrieved from [Link]
-
Rzepa, H. (2013). Mechanism of the Van Leusen reaction. Henry Rzepa's Blog. Retrieved from [Link]
-
Dömling, A. (2005). Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR. Ugi's MCR Chemistry. Retrieved from [Link]
-
Aderohunmu, D. V., et al. (2021). TOSMIC REAGENT: AN EXCELLENT PRECURSOR IN THE SYNTHESIS OF BIOLOGICALLY ACTIVE HETEROCYCLES. ResearchGate. Retrieved from [Link]
- van Leusen, D., & van Leusen, A. M. (2004). Synthetic Uses of Tosylmethyl Isocyanide (TosMIC). Organic Reactions.
- Bacaloglu, R., et al. (1988). Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates. Journal of the Chemical Society, Perkin Transactions 2.
-
Gopinath, A., & Anilkumar, G. (2019). Recent advances and applications of p-toluenesulfonylmethyl isocyanide (TosMIC). PubMed. Retrieved from [Link]
-
Wikipedia. (2023). TosMIC. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Tosylmethyl Isocyanide (TOSMIC): Synthesis, Applications, and Chemical Properties. Retrieved from [Link]
-
van Leusen, A. M. (n.d.). synthetic applications of tosylmethyl isocyanide and derivatives. University of St Andrews. Retrieved from [Link]
-
Organic Syntheses. (n.d.). α-TOSYLBENZYL ISOCYANIDE. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]
- 3. organicreactions.org [organicreactions.org]
- 4. Recent advances and applications of p-toluenesulfonylmethyl isocyanide (TosMIC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TosMIC - Wikipedia [en.wikipedia.org]
- 6. st-andrews.ac.uk [st-andrews.ac.uk]
- 7. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 8. Van Leusen-Reaktion [organische-chemie.ch]
- 9. Van Leusen Reaction | NROChemistry [nrochemistry.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Mechanism of the Van Leusen reaction. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 12. varsal.com [varsal.com]
Benchmarking the performance of "1-Cyclohexyl-1-tosylmethyl isocyanide" against other organosulfur reagents
A Comparative Guide to Tosylmethyl Isocyanide (TosMIC) and its Derivatives in Modern Organic Synthesis
In the landscape of modern synthetic chemistry, the strategic incorporation of sulfur-containing functional groups has proven to be a powerful tool for constructing complex molecular architectures.[1][2] Organosulfur compounds, with their diverse reactivity and stability, are pivotal in the design and synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][3][4] Among the vast arsenal of organosulfur reagents, tosylmethyl isocyanide (TosMIC) and its derivatives stand out for their exceptional versatility and utility in a wide array of chemical transformations.[5][6][7]
This guide provides an in-depth comparative analysis of p-toluenesulfonylmethyl isocyanide (TosMIC) and its derivatives, with a particular focus on the projected performance of "1-Cyclohexyl-1-tosylmethyl isocyanide". While direct experimental data for the cyclohexyl derivative is limited in publicly accessible literature, its performance can be reliably extrapolated from the well-established chemistry of the parent TosMIC and other α-substituted analogs. We will benchmark these reagents against other relevant organosulfur compounds, offering field-proven insights and detailed experimental protocols to aid researchers, scientists, and drug development professionals in their synthetic endeavors.
The Multifaceted Chemistry of Tosylmethyl Isocyanide (TosMIC)
TosMIC is a crystalline, odorless, and stable solid that has become an indispensable reagent in organic synthesis since its introduction.[5][7] Its remarkable versatility stems from the unique combination of three key functional groups within a compact structure:
-
The Isocyanide Group: This functionality exhibits carbene-like reactivity and participates in a variety of addition and cycloaddition reactions.[5][6]
-
The α-Methylene Group: Flanked by two powerful electron-withdrawing groups (sulfonyl and isocyano), the protons on this carbon are significantly acidic (pKa ≈ 14), allowing for easy deprotonation to form a nucleophilic carbanion.[5]
-
The Tosyl Group: This moiety serves as an excellent leaving group in many reactions and further activates the α-protons.[5]
This unique arrangement of functional groups allows TosMIC to act as a versatile C1 synthon and participate in a wide range of transformations, including the synthesis of nitriles, ketones, and a diverse array of heterocyclic compounds such as imidazoles, oxazoles, and pyrroles.[5][6][8]
Key Applications of TosMIC
The synthetic utility of TosMIC is vast, with several key applications being cornerstones of modern synthetic strategies:
-
The van Leusen Three-Component Reaction (vL-3CR): This powerful reaction combines an aldehyde, a primary amine, and TosMIC to afford 1,4,5-trisubstituted imidazoles in a one-pot fashion.[8][9] This method is highly valued for its operational simplicity, mild reaction conditions, and broad substrate scope, making it ideal for the construction of imidazole libraries in drug discovery.[8]
-
Reductive Cyanation of Carbonyls: TosMIC provides a safe and efficient alternative to hazardous cyanide reagents for the conversion of ketones and aldehydes to the corresponding nitriles.[5][10][11]
-
Synthesis of Oxazoles and Pyrroles: Through [3+2] cycloaddition reactions with aldehydes or activated alkenes, TosMIC serves as a valuable building block for the synthesis of oxazole and pyrrole ring systems.[5][12][13]
-
Knoevenagel-type Condensations: The acidic nature of the α-protons allows TosMIC to undergo condensation reactions with carbonyl compounds, leading to the formation of α,β-unsaturated isocyanides.[5]
Performance Benchmarking: TosMIC and its Derivatives vs. Other Organosulfur Reagents
The choice of an organosulfur reagent is dictated by the specific transformation desired, the substrate scope, and the required reaction conditions. Below is a comparative analysis of TosMIC and its derivatives against other classes of organosulfur reagents.
| Reagent Class | Representative Example | Key Applications | Advantages | Limitations |
| α-Sulfonyl Isocyanides | Tosylmethyl isocyanide (TosMIC) | Heterocycle synthesis (imidazoles, oxazoles, pyrroles), reductive cyanation, ketone synthesis. | Highly versatile, stable, odorless, well-established reactivity, broad functional group tolerance.[5][7][8] | Can be sensitive to strong nucleophiles and bases, leading to side reactions. |
| This compound (Hypothetical) | Expected to be similar to TosMIC, potentially with altered selectivity due to steric bulk. | The cyclohexyl group may enhance steric hindrance, potentially leading to increased diastereoselectivity in certain reactions. | Likely to be less reactive than TosMIC due to steric hindrance around the acidic proton and the isocyanide carbon. | |
| α-Sulfonyl Phosphines | Diphenyl(tosylmethyl)phosphine | Wittig-type olefination reactions. | Provides access to vinyl sulfones. | Less versatile than TosMIC, primarily used for olefination. |
| Sulfoxonium Ylides | Dimethylsulfoxonium methylide | Epoxidation of carbonyls (Corey-Chaykovsky reaction), cyclopropanation. | Excellent for the synthesis of epoxides and cyclopropanes. | Not a direct C1 synthon for heterocycle synthesis in the same manner as TosMIC. |
| Elemental Sulfur (S8) | Elemental Sulfur | Thionation reactions, synthesis of sulfur-containing heterocycles.[14][15] | Inexpensive, readily available. | Can lead to complex product mixtures, often requires harsh reaction conditions. |
The Case for "this compound": A Predictive Analysis
While "this compound" is not a commercially available reagent with a well-documented reaction profile, we can predict its behavior based on the established principles of physical organic chemistry and the known reactivity of other α-substituted TosMIC derivatives.[16]
The introduction of a cyclohexyl group at the α-position is expected to have the following effects:
-
Steric Hindrance: The bulky cyclohexyl group will significantly increase steric congestion around the reactive center. This could be advantageous in stereoselective reactions, where the cyclohexyl group could direct the approach of incoming reagents. However, it is also likely to decrease the overall reaction rate compared to the parent TosMIC.
-
Acidity of the α-Proton: The electron-donating nature of the alkyl group might slightly decrease the acidity of the remaining α-proton, potentially requiring stronger bases for deprotonation.
-
Nucleophilicity of the Carbanion: The resulting carbanion's nucleophilicity might be tempered by the steric bulk, influencing its reactivity profile in addition reactions.
In essence, "this compound" would likely be a more specialized reagent than TosMIC, potentially offering advantages in specific applications where stereocontrol is paramount, at the cost of reduced general reactivity.
Experimental Protocols
The following protocols are provided as representative examples of the synthetic utility of TosMIC.
Protocol 1: van Leusen Synthesis of 1,4,5-Trisubstituted Imidazoles
This protocol is a general procedure for the synthesis of 1,5-disubstituted-4-tosylimidazoles, which can be further functionalized.
dot
Caption: Workflow for the van Leusen Imidazole Synthesis.
Materials:
-
Aldehyde (1.0 mmol)
-
Primary amine (1.0 mmol)
-
TosMIC (1.0 mmol)
-
Potassium carbonate (K₂CO₃) (1.5 mmol)
-
Methanol (10 mL)
Procedure:
-
To a solution of the aldehyde (1.0 mmol) and the primary amine (1.0 mmol) in methanol (5 mL) in a round-bottom flask, stir the mixture at room temperature for 30 minutes to form the corresponding imine in situ.
-
Add TosMIC (1.0 mmol) to the reaction mixture.
-
Add potassium carbonate (1.5 mmol) and an additional 5 mL of methanol.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
To the residue, add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired 1,4,5-trisubstituted imidazole.
Protocol 2: Reductive Cyanation of a Ketone
This protocol describes a general procedure for the conversion of a ketone to a nitrile using TosMIC.
Materials:
-
Ketone (1.0 mmol)
-
TosMIC (1.2 mmol)
-
Potassium tert-butoxide (t-BuOK) (2.4 mmol)
-
Dry dimethoxyethane (DME) (10 mL)
-
Methanol (2 mL)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (argon or nitrogen), dissolve the ketone (1.0 mmol) and TosMIC (1.2 mmol) in dry DME (10 mL).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of potassium tert-butoxide (2.4 mmol) in dry DME (5 mL) to the reaction mixture over 15 minutes.
-
After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Add methanol (2 mL) to the reaction mixture and stir for another 30 minutes.
-
Quench the reaction by adding water (20 mL) and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by distillation or column chromatography to yield the corresponding nitrile.
Mechanistic Insights and Comparative Logic
The diverse reactivity of TosMIC can be understood by examining its key mechanistic pathways.
dot
Caption: Key reaction pathways of TosMIC.
The choice between TosMIC and other organosulfur reagents often depends on the desired outcome.
dot
Caption: Logic for selecting an organosulfur reagent.
Conclusion
Tosylmethyl isocyanide (TosMIC) and its derivatives are exceptionally versatile and powerful reagents in modern organic synthesis. Their ability to act as C1 synthons in the construction of a wide variety of organic molecules, particularly heterocycles, makes them invaluable tools for researchers in academia and industry. While direct experimental data on "this compound" is scarce, a thorough understanding of the structure-activity relationships within the TosMIC family of reagents allows for a predictive assessment of its potential utility. The choice of a specific TosMIC derivative or an alternative organosulfur reagent will ultimately depend on the specific synthetic challenge at hand. This guide provides the foundational knowledge and practical insights necessary to make informed decisions and successfully implement these remarkable reagents in complex synthetic endeavors.
References
-
Dömling, A. (2005). Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR. Organic Chemistry Highlights, May 5. [Link]
-
Varsal Chemical. (n.d.). TosMIC Whitepaper. Retrieved from [Link]
-
Disney, N., Smyth, M., Wharry, S., Moody, T. S., & Baumann, M. (2024). A cyanide-free synthesis of nitriles exploiting flow chemistry. Reaction Chemistry & Engineering, 9, 349-354. [Link]
-
Aderoju, D. V. (2021). TOSMIC REAGENT: AN EXCELLENT PRECURSOR IN THE SYNTHESIS OF BIOLOGICALLY ACTIVE HETEROCYCLES. International Journal of Pharmaceutical and Phytopharmacological Research, 12(4), 1919-1926. [Link]
-
van Leusen, A. M., & van Leusen, D. (2004). Synthetic Uses of Tosylmethyl Isocyanide (TosMIC). Organic Reactions, 57, 417-666. [Link]
-
Organic Syntheses. (n.d.). α-TOSYLBENZYL ISOCYANIDE. Organic Syntheses Procedure. Retrieved from [Link]
-
Chatterjee, T., & Ranu, B. C. (2021). Synthesis of Organosulfur and Related Heterocycles under Mechanochemical Conditions. The Journal of Organic Chemistry, 86(17), 11353-11362. [Link]
-
Singh, S. (2024). Synthetic Applications of Organosulfur Compounds in Drug Design. Authorea Preprints. [Link]
-
Shaikh, A. A., & Gunjal, S. G. (2021). Tosylmethylisocyanide (TosMIC) [3+2] cycloaddition reactions: A facile Van Leusen protocol for the synthesis of the new class of spirooxazolines, spiropyrrolines and Chromeno[3,4-c]pyrrols. Journal of the Indian Chemical Society, 98(9), 100123. [Link]
-
van Leusen, O. H. O., & van Leusen, A. M. (1977). Chemistry of sulfonylmethyl isocyanides. 13. A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide. Introduction of a one-carbon unit. The Journal of Organic Chemistry, 42(18), 3114-3118. [Link]
-
Rakib, M. A. J., & Islam, M. S. (2021). The synthesis of sulfur-containing heterocycles using elemental sulfur (S8). RSC Advances, 11(52), 32988-33004. [Link]
-
Dömling, A. (2012). Synthetic Use of Tosylmethyl Isocyanide (TosMIC). In Comprehensive Organic Synthesis II (pp. 417-443). Elsevier. [Link]
-
RSU Conference. (2018). Comparison of Bioactive Sulfur Containing Compounds in Fresh Garlic and Garlic Products. RSU National and International Research Conference. [Link]
-
Frontiers. (n.d.). Exploring the Pharmacological Potential of Organosulfur Compounds. Retrieved from [Link]
-
Li, J., et al. (2017). [3+2] Cycloaddition of Tosylmethyl Isocyanide with Styrylisoxazoles: Facile Access to Polysubstituted 3-(Isoxazol-5-yl)pyrroles. Molecules, 22(7), 1123. [Link]
-
Barbero, M., & Degani, I. (2007). One-pot synthesis of sulfur heterocycles from simple organic substrates. ARKIVOC, 2008(1), 1-21. [Link]
-
Chatterjee, T., & Ranu, B. C. (2021). Synthesis of Organosulfur and Related Heterocycles under Mechanochemical Conditions. Semantic Scholar. [Link]
-
Rahman, M. A., et al. (2024). Organosulfur Compounds: Potential Therapeutics for Parkinson's Disease. ACS Chemical Neuroscience. [Link]
-
da Silva, A. B., et al. (2020). Synthesis of 3-Aroyl-4-heteroarylpyrrole Derivatives by the Van Leusen Method. Molbank, 2020(2), M1131. [Link]
-
Wang, M. (2024). Organosulfur and Organoselenium Chemistry. Molecules, 29(22), 5221. [Link]
-
Wang, M. (2024). Organosulfur and Organoselenium Chemistry. MDPI. [Link]
-
Li, Y., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules, 25(5), 1146. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Exploring the Pharmacological Potential of Organosulfur Compounds [frontiersin.org]
- 3. Organosulfur and Organoselenium Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. varsal.com [varsal.com]
- 6. researchgate.net [researchgate.net]
- 7. organicreactions.org [organicreactions.org]
- 8. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]
- 9. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. [3+2] Cycloaddition of Tosylmethyl Isocyanide with Styrylisoxazoles: Facile Access to Polysubstituted 3-(Isoxazol-5-yl)pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. arkat-usa.org [arkat-usa.org]
- 16. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to the Substrate Scope of 1-Cyclohexyl-1-tosylmethyl isocyanide and Ethyl Isocyanoacetate for Heterocyclic Synthesis and Multicomponent Reactions
For the discerning researcher in organic synthesis and drug development, the choice of isocyanide reagent is a critical decision that dictates the efficiency, scope, and outcome of complex molecular constructions. This guide provides an in-depth comparative analysis of two prominent isocyanides: the sterically encumbered 1-Cyclohexyl-1-tosylmethyl isocyanide (Cyclohexyl-TosMIC) and the versatile C2 synthon, ethyl isocyanoacetate. Our objective is to furnish you with the technical insights and experimental data necessary to make informed decisions for your synthetic strategies.
Introduction: Two Isocyanides, Distinct Personalities
This compound (Cyclohexyl-TosMIC) belongs to the family of α-substituted tosylmethyl isocyanides, renowned for their utility in the Van Leusen reaction and related multicomponent syntheses of heterocycles.[1][2] The parent compound, TosMIC, is a cornerstone reagent for accessing a diverse array of nitrogen-containing rings.[1] The introduction of a cyclohexyl group at the α-carbon dramatically alters the steric environment of the reactive center, thereby influencing its substrate scope and reactivity profile.
Ethyl isocyanoacetate , in contrast, is a versatile C2 building block widely employed in Passerini and Ugi multicomponent reactions, as well as Knoevenagel condensations.[3][4] Its reactivity is primarily dictated by the interplay between the nucleophilic isocyanide carbon, the acidic α-protons, and the ester functionality.
This guide will dissect the substrate scope of these two reagents through the lens of key synthetic transformations, supported by experimental data and detailed protocols.
Comparative Analysis of Substrate Scope
The fundamental difference in the substrate scope of Cyclohexyl-TosMIC and ethyl isocyanoacetate arises from their distinct steric and electronic properties.
Reactions with Aldehydes and Ketones
Cyclohexyl-TosMIC: The primary application of α-substituted TosMIC derivatives is in the synthesis of 4-substituted oxazoles and imidazoles via the Van Leusen reaction.[5] The bulky cyclohexyl group in Cyclohexyl-TosMIC is expected to exhibit a pronounced steric influence, favoring reactions with less hindered aldehydes. Reactions with sterically demanding ketones are likely to be sluggish or fail altogether. This is a known limitation even for less bulky α-substituted TosMIC derivatives.[6]
Ethyl Isocyanoacetate: This reagent readily participates in reactions with a broad range of aldehydes. In the Passerini reaction, it combines with an aldehyde and a carboxylic acid to furnish α-acyloxy amides.[7] While compatible with numerous aldehydes, reactions involving highly hindered ketones can be challenging.[8] In Knoevenagel condensations, ethyl isocyanoacetate reacts with aldehydes to yield α,β-unsaturated cyanoesters. This reaction is generally efficient for aromatic and unhindered aliphatic aldehydes.
Table 1: Comparative Reactivity with Carbonyl Compounds
| Carbonyl Substrate | This compound (Expected Reactivity) | Ethyl Isocyanoacetate (Observed Reactivity) |
| Unhindered Aldehydes (e.g., Benzaldehyde) | Good to Excellent (for oxazole/imidazole synthesis) | Good to Excellent (Passerini, Ugi, Knoevenagel)[4][9] |
| Hindered Aldehydes (e.g., Pivaldehyde) | Moderate to Low | Moderate, may require harsher conditions.[8] |
| Unhindered Ketones (e.g., Acetone) | Low to Moderate | Moderate, often requires activation or longer reaction times.[9] |
| Hindered Ketones (e.g., Di-tert-butyl ketone) | Very Low to No Reaction | Very Low to No Reaction[8] |
Multicomponent Reactions
Cyclohexyl-TosMIC: The primary multicomponent application is the Van Leusen three-component reaction for the synthesis of 1,4,5-trisubstituted imidazoles from an aldehyde, a primary amine, and Cyclohexyl-TosMIC.[1] The steric bulk of the cyclohexyl group will likely influence the range of tolerated aldehydes and amines, with less hindered substrates being more favorable.
Ethyl Isocyanoacetate: This reagent is a workhorse in Passerini and Ugi multicomponent reactions.[3] The Ugi four-component reaction, in particular, allows for the rapid generation of diverse peptide-like scaffolds from an aldehyde, an amine, a carboxylic acid, and ethyl isocyanoacetate.[10] The substrate scope for the aldehyde and amine components is broad, although sterically demanding substrates can lead to lower yields.[11]
Experimental Protocols and Supporting Data
To provide a practical context for this comparison, we present detailed experimental protocols for representative reactions.
Synthesis of a 4-Cyclohexyl-5-phenyloxazole using this compound (Hypothetical Protocol based on Analogs)
This protocol is based on the well-established Van Leusen oxazole synthesis using α-substituted TosMIC derivatives.[6]
Reaction Scheme:
Step-by-Step Methodology:
-
To a stirred solution of this compound (1.0 mmol) in methanol (10 mL) is added potassium carbonate (1.5 mmol).
-
Benzaldehyde (1.0 mmol) is then added to the suspension.
-
The reaction mixture is heated to reflux and monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is partitioned between water and dichloromethane.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford the desired 4-cyclohexyl-5-phenyloxazole.
Expected Outcome: Based on reactions with other sterically hindered α-substituted TosMIC derivatives, a moderate to good yield is anticipated. The reaction is expected to be sensitive to the steric nature of the aldehyde.
Passerini Three-Component Reaction with Ethyl Isocyanoacetate
This protocol outlines a typical Passerini reaction.[4]
Reaction Scheme:
Step-by-Step Methodology:
-
To a vial is added benzoic acid (1.0 mmol) and benzaldehyde (1.0 mmol).
-
Dichloromethane (2 mL) is added, and the mixture is stirred until all solids dissolve.
-
Ethyl isocyanoacetate (1.0 mmol) is added, and the vial is sealed.
-
The reaction is stirred at room temperature for 24-48 hours, with progress monitored by TLC.
-
Upon completion, the solvent is removed in vacuo.
-
The crude product is purified by flash column chromatography on silica gel.
Table 2: Substrate Scope of Ethyl Isocyanoacetate in the Passerini Reaction with Benzoic Acid [4]
| Aldehyde | Yield (%) |
| Benzaldehyde | 85-95 |
| 4-Chlorobenzaldehyde | 80-90 |
| 4-Methoxybenzaldehyde | 82-92 |
| Cinnamaldehyde | 75-85 |
| Cyclohexanecarboxaldehyde | 70-80 |
Mechanistic Considerations and Logical Frameworks
The divergent reactivity of these two isocyanides can be rationalized by their distinct roles in the respective reaction mechanisms.
The Van Leusen Reaction Pathway
In the Van Leusen oxazole synthesis, the α-proton of the TosMIC derivative is first deprotonated by a base. The resulting carbanion then attacks the carbonyl carbon of the aldehyde. Subsequent intramolecular cyclization and elimination of the tosyl group lead to the formation of the oxazole ring.[2] The steric bulk at the α-position can hinder the initial nucleophilic attack, thus influencing the reaction rate and substrate compatibility.
The Passerini Reaction Pathway
The Passerini reaction is believed to proceed through a concerted or stepwise mechanism involving the formation of a nitrilium ion intermediate.[7] The nucleophilicity of the isocyanide is a key factor. The electron-withdrawing ester group in ethyl isocyanoacetate reduces its nucleophilicity compared to simple alkyl isocyanides.[12]
Conclusion and Recommendations
This compound is a specialized reagent best suited for the synthesis of 4-cyclohexyloxazoles and related heterocycles from unhindered aldehydes. Its significant steric bulk is a double-edged sword: it allows for the direct introduction of a cyclohexyl moiety but simultaneously restricts its substrate scope to less sterically demanding partners. It is the reagent of choice when the cyclohexyl substituent at the 4-position of the heterocycle is a key structural requirement.
Ethyl isocyanoacetate is a more broadly applicable and versatile building block for multicomponent reactions. Its utility in Passerini and Ugi reactions provides access to a vast chemical space of peptide mimetics and other complex acyclic structures. While its reactivity can be attenuated by sterically hindered substrates, its overall substrate scope is considerably wider than that of Cyclohexyl-TosMIC.
-
For targeted synthesis of 4-cyclohexyl heterocycles from simple aldehydes, this compound is the logical choice, with the caveat of its limited substrate scope.
-
For combinatorial library synthesis and the construction of diverse acyclic scaffolds via multicomponent reactions, ethyl isocyanoacetate offers superior versatility and a broader substrate scope.
Ultimately, the selection between these two valuable reagents will be guided by the specific synthetic target and the desired level of molecular complexity.
References
-
Varsal Chemical. (n.d.). TosMIC Whitepaper. Retrieved from [Link]
- Passerini, M. (1921). Sopra gli isonitrili (I). Composto del p-isonitril-toluene con acetone ed acido acetico. Gazzetta Chimica Italiana, 51, 126-129.
-
Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application. (2020). International Journal of Molecular Sciences, 21(24), 9160. [Link]
-
Dömling, A. (2005). Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR. Organic Chemistry Portal. [Link]
-
Knoevenagel condensation of aldehydes with ethyl cyanoacetate a. (2018). RSC Advances, 8(51), 29249-29255. [Link]
-
Shaaban, S., & El-Sayed, I. (2017). Ugi Multicomponent Reaction Based Synthesis of Medium-Sized Rings. Organic Letters, 19(22), 6036-6039. [Link]
-
A sequential one-pot tandem approach for the synthesis of 4-tosyl-5-aryloxazoles from carboxylic acids. (2018). Journal of Chemical Sciences, 130(11), 160. [Link]
-
Rashamuse, T. J., Harrison, A. T., Mosebi, S., & Bode, M. L. (2020). A Mild and Convenient Synthesis of 4-Tosyl-4,5-dihydrooxazoles. ACS Omega, 5(4), 1869-1877. [Link]
-
Li, G., & Wang, X. (2011). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Bulletin of the Korean Chemical Society, 32(1), 243-246. [Link]
-
Nenajdenko, V. G., & Shastin, A. V. (2013). Isocyanoacetate Derivatives: Synthesis, Reactivity, and Application. Chemical Reviews, 113(11), 8549-8605. [Link]
-
Dömling, A., & Ugi, I. (2000). Isocyanide-Based Multicomponent Reactions in Applied Chemistry. Chemical Reviews, 100(9), 3215-3246. [Link]
-
Banfi, L., Basso, A., & Riva, R. (2021). The 100 facets of the Passerini reaction. Chemical Science, 12(40), 13341-13359. [Link]
-
van Leusen, A. M., & van Leusen, D. (2001). Synthetic Uses of Tosylmethyl Isocyanide (TosMIC). Organic Reactions, 417-666. [Link]
-
de Mol, E., van der Heijden, R., & Orru, R. V. A. (2014). Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. Beilstein Journal of Organic Chemistry, 10, 448-497. [Link]
-
Zheng, X., Liu, W., & Zhang, D. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594. [Link]
-
Anary-Abbasinejad, M., Anaraki-Ardakani, H., Rasekh, M., & Nazari, A. (2010). Reaction of cyclohexyl isocyanide with aromatic aldehydes, anilines and TFAA. Journal of Chemical Research, 34(5), 268-270. [Link]
-
Fodor, G., & Fodor-Varga, E. (2023). Strain and Complexity, Passerini and Ugi Reactions of Four-Membered Heterocycles and Further Elaboration of TOSMIC Product. ChemistryOpen, 12(8), e202200083. [Link]
-
Li, G., & Wang, X. (2011). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Bulletin of the Korean Chemical Society, 32(1), 243-246. [Link]
-
Riva, R., et al. (2011). Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions. ACS Medicinal Chemistry Letters, 2(1), 1-6. [Link]
-
Knoevenagel condensation of aromatic aldehydes with ethyl 4-chloro-3-oxobutanoate catalyzed by morpholine/acetic acid. (2023). Journal of the Mexican Chemical Society, 67(1), 1-10. [Link]
-
Pirali, T., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules, 25(5), 1145. [Link]
-
Companyo, X., Moyano, A., & Rios, R. (2009). A Mild and Convenient Synthesis of 4-Tosyl-4,5-dihydrooxazoles. Letters in Organic Chemistry, 6(4), 293-296. [Link]
-
Knoevenagel Condensation Guide. (n.d.). Scribd. Retrieved from [Link]
-
Jenner, G. (2002). Effect of high pressure on sterically congested Passerini reactions. Tetrahedron Letters, 43(8), 1235-1238. [Link]
-
A convenient one-pot synthesis of 5-aryl-N-cyclohexyl-1,3,4-oxadiazole-2-carboxamides via aza-Wittig/isocyanide-based three-component reaction. (2025). ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 3. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. asianpubs.org [asianpubs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Assessing the stereoselectivity of reactions with "1-Cyclohexyl-1-tosylmethyl isocyanide" versus other chiral auxiliaries
In the landscape of modern organic synthesis, the quest for enantiomerically pure compounds is a paramount objective, particularly in the realms of pharmaceutical and materials science. Chiral auxiliaries have long stood as a reliable and powerful tool in this endeavor, enabling chemists to exert precise control over the stereochemical outcome of a reaction. This guide provides an in-depth comparison of the stereoselectivity achieved with various chiral auxiliaries, with a special focus on the potential of "1-Cyclohexyl-1-tosylmethyl isocyanide" (CycTosMIC) in relation to well-established and extensively documented chiral auxiliaries such as Evans' oxazolidinones, Oppolzer's sultams, and Meyers' chiral auxiliaries.
The Role and Significance of Chiral Auxiliaries in Asymmetric Synthesis
A chiral auxiliary is a stereogenic molecule that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation to proceed with a high degree of stereoselectivity.[1] The auxiliary imparts its chirality to the transition state of the reaction, favoring the formation of one diastereomer over the other. Following the reaction, the auxiliary is cleaved from the product and can ideally be recovered for reuse, leaving behind an enantiomerically enriched molecule. The success of a chiral auxiliary is predicated on several key factors: its ease of synthesis and attachment to the substrate, the level of stereocontrol it imparts, and the facility of its removal without racemization of the desired product.
Established Chiral Auxiliaries: A Benchmark for Stereocontrol
A comprehensive understanding of the performance of any new chiral auxiliary necessitates a comparison with the current gold standards in the field. Here, we briefly review three of the most successful and widely utilized classes of chiral auxiliaries.
Evans' Oxazolidinones
Pioneered by David A. Evans, chiral oxazolidinones are among the most reliable and versatile chiral auxiliaries for a range of stereoselective transformations, including aldol reactions, alkylations, and Michael additions.[1] The stereocontrol exerted by Evans' auxiliaries arises from the rigid, chelated transition state formed upon enolization, where one face of the enolate is effectively blocked by a substituent on the oxazolidinone ring. This steric hindrance directs the approach of the electrophile to the opposite face, leading to high diastereoselectivity.
Oppolzer's Sultams
Oppolzer's camphorsultam is another highly effective chiral auxiliary, particularly for asymmetric aldol reactions, Michael additions, and Diels-Alder reactions.[1] Derived from camphor, this sultam provides excellent stereocontrol due to its rigid bicyclic structure which effectively shields one face of the attached substrate. The sulfonamide group also plays a crucial role in directing the stereochemical outcome.
Meyers' Chiral Auxiliaries
The chiral bicyclic lactams developed by A.I. Meyers are particularly effective for the asymmetric alkylation of ketones and aldehydes. The methodology involves the formation of a chiral hydrazone, deprotonation to form a lithiated aza-enolate, and subsequent alkylation. The stereoselectivity is controlled by the chelation of the lithium cation and the steric hindrance provided by the auxiliary's structure.
This compound (CycTosMIC): An Exploration of Potential
"this compound" (CycTosMIC) belongs to the family of α-substituted tosylmethyl isocyanides. Its parent compound, tosylmethyl isocyanide (TosMIC), is a versatile reagent in organic synthesis, most notably for the construction of heterocyclic compounds such as oxazoles, imidazoles, and pyrroles through reactions like the Van Leusen reaction.[2][3] In these transformations, the carbon atom bearing the isocyanide and tosyl groups acts as a C1 synthon.
Despite the presence of a chiral center at the carbon atom bearing the cyclohexyl, tosyl, and isocyanide groups, a comprehensive review of the scientific literature reveals a notable scarcity of studies employing CycTosMIC as a chiral auxiliary for the purpose of inducing stereoselectivity in reactions such as aldol additions, Michael additions, or alkylations. The primary focus of TosMIC and its derivatives has been on heterocyclic synthesis, where the stereochemical information at the isocyanide-bearing carbon is ultimately lost upon aromatization of the resulting heterocycle.
A Parallel to the Schöllkopf Method: A Glimpse into Potential
While direct experimental data for CycTosMIC as a chiral auxiliary is lacking, we can draw a conceptual parallel to the Schöllkopf bis-lactim ether method for the asymmetric synthesis of amino acids.[4][5][6][7] In the Schöllkopf method, a chiral auxiliary derived from an amino acid (commonly valine) is used to create a chiral glycine enolate equivalent. The bulky substituent on the auxiliary effectively blocks one face of the enolate, directing the approach of an electrophile to the opposite face with high diastereoselectivity.
Theoretically, the chiral center of CycTosMIC, with its bulky cyclohexyl group, could similarly influence the facial selectivity of reactions at the adjacent isocyanide carbon. Deprotonation of the α-carbon would generate a stabilized carbanion, and the cyclohexyl group could sterically direct the approach of an electrophile. However, without experimental validation, this remains a speculative application.
Comparative Performance of Established Chiral Auxiliaries: Experimental Data
To provide a clear and objective comparison, the following table summarizes the typical performance of Evans' oxazolidinones and Oppolzer's sultams in common stereoselective reactions, as reported in the literature.
| Chiral Auxiliary | Reaction Type | Substrate | Electrophile | Diastereomeric Excess (d.e.) / Enantiomeric Excess (e.e.) | Reference |
| Evans' Oxazolidinone | Aldol Reaction | N-Propionyl oxazolidinone | Benzaldehyde | >99% d.e. | [1] |
| Alkylation | N-Propionyl oxazolidinone | Benzyl bromide | >98% d.e. | [1] | |
| Michael Addition | N-Crotonyl oxazolidinone | Dibenzyl malonate | >98% d.e. | [1] | |
| Oppolzer's Sultam | Aldol Reaction | N-Propionyl sultam | Isobutyraldehyde | >98% d.e. | [1] |
| Michael Addition | N-Acryloyl sultam | Thiophenol | >95% d.e. | [1] | |
| Diels-Alder | N-Acryloyl sultam | Cyclopentadiene | >98% d.e. | [1] |
Note: The table presents representative data, and actual results may vary depending on the specific substrates and reaction conditions.
Mechanistic Insights into Stereocontrol
The high levels of stereoselectivity achieved with established chiral auxiliaries are a direct consequence of well-defined transition state geometries.
Evans' Oxazolidinone: A Chelated Transition State
The stereochemical outcome of reactions employing Evans' oxazolidinones is rationalized by the formation of a rigid, six-membered chelated transition state. In the case of a boron-mediated aldol reaction, the boron atom coordinates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone. This chelation, combined with the steric bulk of the substituent on the oxazolidinone, forces the electrophile to approach from the less hindered face of the Z-enolate.
Caption: Workflow for Evans' Asymmetric Aldol Reaction.
Experimental Protocols: A Practical Perspective
To provide a tangible comparison for researchers, the following are generalized, step-by-step protocols for a diastereoselective alkylation using an Evans' oxazolidinone.
General Protocol for Diastereoselective Alkylation using an Evans' Oxazolidinone
-
Enolate Formation: To a solution of the N-acyl oxazolidinone (1.0 equiv) in anhydrous THF at -78 °C is added a strong base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.1 equiv). The solution is stirred for 30-60 minutes to ensure complete enolate formation.
-
Alkylation: The electrophile (e.g., an alkyl halide, 1.2 equiv) is added to the enolate solution at -78 °C. The reaction mixture is stirred for several hours, and the progress is monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification and Diastereomer Analysis: The crude product is purified by column chromatography on silica gel to separate the diastereomers. The diastereomeric ratio is determined by ¹H NMR spectroscopy or chiral HPLC analysis.
-
Auxiliary Cleavage: The purified major diastereomer is dissolved in a suitable solvent system (e.g., THF/water), and a cleaving reagent (e.g., LiBH₄ for reduction to the alcohol, or LiOH/H₂O₂ for hydrolysis to the carboxylic acid) is added. After completion of the reaction, the product is isolated and the chiral auxiliary can be recovered.
Conclusion and Future Outlook
Established chiral auxiliaries like Evans' oxazolidinones and Oppolzer's sultams have a long and successful history of providing high levels of stereocontrol in a wide array of chemical transformations. Their mechanisms are well-understood, and their application is supported by a vast body of experimental data.
In contrast, "this compound" (CycTosMIC) remains an underexplored entity in the context of asymmetric synthesis via chiral auxiliaries. While its structural features suggest a potential for inducing stereoselectivity, the lack of published research in this area prevents a direct and meaningful comparison with the established players. The primary utility of CycTosMIC and its congeners currently lies in the synthesis of heterocyclic compounds.
For researchers and drug development professionals, the choice of a chiral auxiliary will continue to be guided by reliability, predictability, and the wealth of available literature. While Evans' and Oppolzer's auxiliaries remain the go-to options, the potential of novel auxiliaries like CycTosMIC presents an intriguing, albeit unexplored, avenue for future research. Further investigation is required to ascertain whether the promise of stereocontrol inherent in the structure of CycTosMIC can be translated into practical and efficient asymmetric transformations.
References
-
van Leusen, A. M. et al. A New and Simple Synthesis of Oxazoles from Aldehydes and Tosylmethylisocyanide. Tetrahedron Lett.1972 , 13, 2369-2372. [Link]
-
Evans, D. A.; Bartroli, J.; Shih, T. L. Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. J. Am. Chem. Soc.1981 , 103, 2127-2129. [Link]
-
Schöllkopf, U. Asymmetric Syntheses of Amino Acids via Metalated Bis-lactim Ethers of 2,5-Diketopiperazines. Pure and Appl. Chem.1983 , 55, 1799-1806. [Link]
-
Meyers, A. I. Asymmetric C-C Bond Formation from Chiral Oxazolines. Pure and Appl. Chem.1979 , 51, 1255-1268. [Link]
-
Schöllkopf, U.; Groth, U.; Deng, C. Enantioselective Synthesis of a-Amino Acids: Asymmetric Alkylation of the Lithiated Bis-lactim Ether of Cyclo(-L-Val-Gly-). Angew. Chem. Int. Ed. Engl.1981 , 20, 798-799. [Link]
-
Oppolzer, W. Camphor Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Pure and Appl. Chem.1990 , 62, 1241-1250. [Link]
Sources
- 1. st-andrews.ac.uk [st-andrews.ac.uk]
- 2. Tosylmethyl isocyanide: applications in organic synthesis and safety_Chemicalbook [chemicalbook.com]
- 3. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]
- 4. Schöllkopf method - Wikipedia [en.wikipedia.org]
- 5. chemtube3d.com [chemtube3d.com]
- 6. biosynth.com [biosynth.com]
- 7. Schöllkopf Bis-Lactim Amino Acid Synthesis [drugfuture.com]
Navigating the Synthesis of Substituted Oxazoles: A Cost-Benefit Analysis of 1-Cyclohexyl-1-tosylmethyl isocyanide in Large-Scale Production
For researchers, scientists, and drug development professionals, the efficient synthesis of complex heterocyclic scaffolds is a cornerstone of innovation. Oxazoles, in particular, are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds. The Van Leusen oxazole synthesis, utilizing tosylmethyl isocyanide (TosMIC) reagents, offers a powerful and versatile route to these valuable molecules. This guide provides an in-depth cost-benefit analysis of employing a specific TosMIC derivative, 1-Cyclohexyl-1-tosylmethyl isocyanide, in large-scale synthesis, comparing it with established alternative methods such as the Robinson-Gabriel and Fischer oxazole syntheses.
Executive Summary: The Strategic Value of this compound
The selection of a synthetic route for large-scale production is a multi-faceted decision, weighing reagent cost, process efficiency, yield, safety, and environmental impact. While traditional methods for oxazole synthesis remain relevant, the use of specialized reagents like this compound in the Van Leusen reaction presents a compelling case for its adoption in industrial settings. This is primarily attributed to its milder reaction conditions, broader substrate scope, and often higher yields, which can offset a potentially higher initial reagent cost. This guide will dissect these factors to provide a clear framework for decision-making in the synthesis of substituted oxazoles.
The Van Leusen Reaction: A Modern Approach to Oxazole Synthesis
First described in the 1970s, the Van Leusen reaction has become a staple in organic synthesis for the formation of nitriles, oxazoles, and imidazoles.[1] The synthesis of oxazoles involves the reaction of an aldehyde with a tosylmethyl isocyanide derivative in the presence of a base.[2] The reaction proceeds through a [3+2] cycloaddition mechanism, leading to the formation of a 5-substituted oxazole.[3][4]
The Role of the Cyclohexyl Moiety
The use of this compound, a derivative of the more common p-Toluenesulfonylmethyl isocyanide (TosMIC), introduces a bulky, non-aromatic substituent at the 1-position. This modification can influence the reagent's reactivity and the properties of the resulting oxazole products. While specific quantitative data on the large-scale performance of this particular derivative is not extensively published, the principles of the Van Leusen reaction suggest several potential benefits:
-
Improved Solubility: The cyclohexyl group can enhance solubility in certain organic solvents, potentially simplifying reaction setup and work-up procedures.
-
Stereochemical Influence: The steric bulk of the cyclohexyl group may offer advantages in diastereoselective reactions where applicable.
-
Unique Product Scaffolds: It provides direct access to oxazoles bearing a cyclohexyl substituent, which may be of interest in medicinal chemistry for exploring structure-activity relationships.
Comparative Analysis of Large-Scale Oxazole Synthesis Methods
To provide a comprehensive cost-benefit analysis, we will compare the Van Leusen synthesis using this compound against two classical methods: the Robinson-Gabriel synthesis and the Fischer oxazole synthesis.
| Parameter | Van Leusen Synthesis (using this compound) | Robinson-Gabriel Synthesis | Fischer Oxazole Synthesis |
| Starting Materials | Aldehydes, this compound | 2-Acylamino ketones | Cyanohydrins, Aldehydes |
| Reagents & Conditions | Base (e.g., K₂CO₃), mild to moderate temperatures.[5] | Strong acids (H₂SO₄, PPA), dehydrating agents (POCl₃, TFAA), high temperatures.[5] | Anhydrous HCl, anhydrous conditions, often low temperatures.[5][6] |
| Yields | Generally good to excellent.[5] | Moderate to good.[5] | Moderate to good, highly substrate-dependent.[5] |
| Substrate Scope | Broad, good functional group tolerance.[3] | Limited by harsh conditions, poor functional group tolerance.[5] | Limited to specific substrate classes, requires anhydrous conditions.[5] |
| Atom Economy | Moderate; stoichiometric use of TosMIC reagent generates p-toluenesulfinic acid as a byproduct. | Low; dehydration step generates water, and the synthesis of the starting 2-acylamino ketone often has poor atom economy. | Moderate; dehydration generates water. |
| Process Safety & Handling | Requires careful handling of isocyanide reagent.[7][8][9][10][11] | Use of strong, corrosive acids and high temperatures poses significant safety risks.[12] | Requires handling of anhydrous HCl gas and potentially toxic cyanohydrins.[6] |
| Waste Generation | p-Toluenesulfinic acid salt, solvent waste. | Acidic waste, significant solvent waste from work-up and purification. | Acidic waste, potential cyanide-containing waste streams. |
| Scalability | Generally good; amenable to flow chemistry. | Challenging due to harsh conditions and potential for side reactions. | Can be challenging due to the requirement for strictly anhydrous conditions. |
In-Depth Analysis: Key Decision Factors
Reagent Cost and Availability
While bulk pricing for this compound is not publicly listed and requires direct inquiry with suppliers, it is expected to be higher than the basic feedstocks for the Robinson-Gabriel and Fischer syntheses.[13][14] However, a simple comparison of raw material costs is insufficient. The overall process cost must be considered, which includes factors like reaction yield, cycle time, energy consumption, and waste disposal.
The starting materials for the Robinson-Gabriel (2-acylamino ketones) and Fischer (cyanohydrins) syntheses, while derived from simpler precursors, require additional synthetic steps, adding to the overall cost and complexity.[6][12]
Process Efficiency and Yield
The Van Leusen reaction is renowned for its high yields and broad substrate scope under relatively mild conditions.[3] This is a significant advantage over the Robinson-Gabriel synthesis, which often requires harsh, high-temperature conditions that can lead to side reactions and lower yields, particularly with sensitive functional groups.[5][12] The Fischer synthesis, while effective for certain substrates, is highly sensitive to reaction conditions, and yields can be variable.[6]
The efficiency of the Van Leusen approach can be further enhanced through modern techniques like microwave-assisted synthesis, which can dramatically reduce reaction times.[2]
Safety and Environmental Impact
The handling of isocyanides requires stringent safety protocols due to their toxicity.[7][8][9][10][11] However, the Van Leusen reaction is generally considered to have a better safety profile than the Robinson-Gabriel synthesis, which employs highly corrosive acids at elevated temperatures.[12] The Fischer synthesis involves the use of anhydrous hydrogen chloride and potentially hazardous cyanohydrins.[6]
From an environmental perspective, the concept of atom economy is a crucial metric. Atom economy measures the efficiency of a reaction in converting reactants to the desired product.[15][16][17][18]
-
Van Leusen Synthesis: The primary byproduct is p-toluenesulfinic acid, which needs to be managed in the waste stream.
-
Robinson-Gabriel and Fischer Syntheses: Both generate water as a byproduct of the dehydration step. However, the overall atom economy of the multi-step sequences to prepare the starting materials is often poor.
Work-up and Purification
The purification of the final oxazole product can be a significant cost driver in large-scale synthesis. The cleaner reaction profiles often observed with the Van Leusen synthesis can lead to simpler and less resource-intensive purification procedures, such as crystallization, reducing the need for costly large-scale chromatography.[19][20][21][22][23] The complex reaction mixtures that can result from the harsh conditions of the Robinson-Gabriel synthesis may necessitate more challenging and expensive purification strategies.
Experimental Protocols: A Practical Comparison
To provide a tangible comparison, let's consider a hypothetical synthesis of a 2,5-disubstituted oxazole.
Representative Van Leusen Oxazole Synthesis
A representative procedure for the synthesis of 5-substituted oxazoles involves reacting an aldehyde with TosMIC in a suitable solvent with a base.[2]
dot
Caption: General workflow for Robinson-Gabriel oxazole synthesis.
Conclusion and Recommendations
The choice of a synthetic route for the large-scale production of substituted oxazoles is a complex decision that requires a holistic analysis of costs, efficiency, safety, and environmental impact.
-
For novel, high-value oxazoles, particularly in the pharmaceutical industry where development timelines are critical and structural diversity is paramount, the Van Leusen synthesis using specialized reagents like this compound offers significant advantages. The milder reaction conditions, broader functional group tolerance, and potentially higher yields can lead to a more efficient and ultimately more cost-effective process, despite a higher initial reagent cost. The amenability of the Van Leusen reaction to process intensification technologies like flow chemistry further enhances its appeal for industrial applications.
-
The Robinson-Gabriel synthesis, while a classic method, presents considerable challenges for large-scale production due to its harsh conditions, limited substrate scope, and potential for significant waste generation. It may be a viable option for robust, simple oxazoles where the starting materials are readily and cheaply available, and the safety and environmental concerns can be effectively managed.
-
The Fischer oxazole synthesis is a more specialized method that is generally less versatile than the Van Leusen approach. Its requirement for anhydrous conditions and the handling of potentially hazardous materials can make it less attractive for general large-scale applications.
Recommendation: For drug development professionals and process chemists, a thorough evaluation of the Van Leusen reaction with tailored TosMIC reagents should be a primary consideration for the synthesis of complex oxazole-containing targets. While the initial investment in the reagent may be higher, the downstream benefits in terms of yield, purity, and process robustness are likely to provide a superior return on investment in a competitive manufacturing environment. It is crucial to conduct a thorough process safety assessment and cost analysis for each specific target molecule before making a final decision.
References
- SAFETY IN NUMBERS – SUPPLEMENTAL INFORMATION - Procedures for Minor Spills of Isocyanates. (n.d.).
-
SPILL & DISPOSAL PROCEDURES – ISOCYANATE (ISO or A). (n.d.). FSI. Retrieved from [Link]
-
SAFETY DATA SHEET. (n.d.). Covestro. Retrieved from [Link]
-
Industry Best Practices for Isocyanate Waste Management. (2025, July 10). Patsnap Eureka. Retrieved from [Link]
-
Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. (n.d.). Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Safe Work Procedures for Isocyanate-Containing Products. (n.d.). Actsafe Safety Association. Retrieved from [Link]
-
Robinson–Gabriel synthesis. (n.d.). In Wikipedia. Retrieved from [Link]
-
Fischer oxazole synthesis. (n.d.). In Wikipedia. Retrieved from [Link]
-
Robinson–Gabriel synthesis | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
-
Large-scale flash chromatography. (n.d.). Biotage. Retrieved from [Link]
-
Fischer oxazole synthesis. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Zheng, X., Liu, W., & Zhang, D. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594. [Link]
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2025, October 16). ResearchGate. Retrieved from [Link]
-
Synthesis of 1,3-oxazoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Taylor & Francis. Retrieved from [Link]
-
Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. (2025, August 7). ResearchGate. Retrieved from [Link]
- green chemistry – the atom economy. (n.d.).
-
Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. (2025, March 5). The Journal of Organic Chemistry. Retrieved from [Link]
-
Synthesis of 1,3-Oxazoles via Van Leusen Reaction in a Pressure Reactor and Preliminary Studies of Cations Recognition. (2020, January 3). ResearchGate. Retrieved from [Link]
-
Gabriel Synthesis: Mechanism & Examples. (n.d.). NROChemistry. Retrieved from [Link]
-
Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of cations recognition †. (n.d.). Sciforum. Retrieved from [Link]
-
Dual Cobalt/Photoredox Catalysis for the Synthesis of α,β-Unsaturated γ-Lactams and α-Enaminones. (2026, January 15). Organic Letters. Retrieved from [Link]
-
Anastas, P. T., & Warner, J. C. (2008). Green chemistry for chemical synthesis. Proceedings of the National Academy of Sciences, 105(36), 13268–13271. [Link]
-
Atom Economy Green Synthesis in Organic Chemistry. (2025, January 9). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
-
Organic Chemistry Module. (n.d.). University of Scranton. Retrieved from [Link]
-
Van Leusen reaction. (n.d.). In Wikipedia. Retrieved from [Link]
-
1-cyclopentyl-1-tosylmethyl isocyanide suppliers USA. (n.d.). USA Chemical Suppliers. Retrieved from [Link]
-
Oxazole.pdf. (n.d.). CUTM Courseware. Retrieved from [Link]
-
Zheng, X., Liu, W., & Zhang, D. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594. [Link]
-
(PDF) Teaching Atom Economy and E-Factor Concepts through a Green Laboratory Experiment: Aerobic Oxidative Cleavage of meso -Hydrobenzoin to Benzaldehyde Using a Heterogeneous Catalyst. (2019, February 20). ResearchGate. Retrieved from [Link]
-
Guidelines for - Optimization and Scale-Up in Preparative Chromatography. (2014, August 22). BioProcess International. Retrieved from [Link]
-
Gabriel synthesis. (2020, August 16). L.S.College, Muzaffarpur. Retrieved from [Link]
-
Gabriel Synthesis. (n.d.). Perlego. Retrieved from [Link]
-
An economical and versatile high-throughput protein purification system using a multi-column plate adapter. (n.d.). PubMed Central. Retrieved from [Link]
-
Chromatography Media and Purification Processes for Complex and Super-large Biomolecules: A Review. (2025, August 4). ResearchGate. Retrieved from [Link]
-
Chromatography-Free Purification Strategies for Large Biological Macromolecular Complexes Involving Fractionated PEG Precipitation and Density Gradients. (n.d.). PubMed Central. Retrieved from [Link]
Sources
- 1. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 2. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]
- 7. safetyinnumbers.ca [safetyinnumbers.ca]
- 8. fsi.co [fsi.co]
- 9. solutions.covestro.com [solutions.covestro.com]
- 10. Industry Best Practices for Isocyanate Waste Management [eureka.patsnap.com]
- 11. actsafe.ca [actsafe.ca]
- 12. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 13. This compound, TRC 500 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.pt]
- 14. 1-cyclopentyl-1-tosylmethyl isocyanide suppliers USA [americanchemicalsuppliers.com]
- 15. rsc.org [rsc.org]
- 16. Green chemistry for chemical synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jocpr.com [jocpr.com]
- 18. Organic Chemistry Module | English | Green Chemistry [scranton.edu]
- 19. biotage.com [biotage.com]
- 20. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 21. An economical and versatile high-throughput protein purification system using a multi-column plate adapter - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Chromatography-Free Purification Strategies for Large Biological Macromolecular Complexes Involving Fractionated PEG Precipitation and Density Gradients - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Cyclohexyl-1-tosylmethyl isocyanide (TosMIC Derivative)
This document provides essential procedural guidance for the safe handling and disposal of 1-Cyclohexyl-1-tosylmethyl isocyanide. As a specialized isocyanide reagent, its unique reactivity and toxicological profile demand a rigorous, chemically-sound disposal protocol. This guide moves beyond simple checklists to explain the causality behind each step, ensuring that researchers, scientists, and drug development professionals can manage this chemical waste with the highest degree of safety and environmental compliance.
Hazard Assessment: Understanding the Inherent Risks
This compound is a derivative of p-toluenesulfonylmethyl isocyanide (TosMIC), a widely used but hazardous reagent in organic synthesis.[1][2][3] While toxicological data for this specific cyclohexyl derivative is not thoroughly investigated, its hazard profile must be inferred from the parent compound and the isocyanide functional group.[4][5]
-
Toxicity of the Isocyanide Group: Isocyanides are known for their potent, unpleasant odor and significant toxicity. They can be harmful if swallowed, inhaled, or absorbed through the skin.[5][6][7][8] A primary danger is that they may be metabolized to cyanide, which impairs cellular respiration.[5][6]
-
Reactivity: The isocyanide functional group is reactive and can undergo various transformations. Crucially, contact with strong acids can liberate highly toxic hydrogen cyanide gas.[5] Therefore, acidic conditions must be avoided until the isocyanide functionality is fully neutralized.
-
Irritant Properties: Like its parent compound, this reagent is expected to be an irritant to the eyes, skin, and respiratory system.[1][4][6] Some isocyanates, a related class of compounds, are known sensitizers, meaning repeated exposure can lead to allergic reactions or asthma-like symptoms.[1][9]
Given these risks, direct disposal of this compound into standard waste streams is strictly prohibited. The core principle of its disposal is chemical inactivation prior to final collection by hazardous waste professionals.
Core Principle: Chemical Inactivation via Oxidation or Hydrolysis
The primary objective is to destroy the hazardous isocyanide functional group (-N≡C). This is achieved by converting it into less toxic and more stable chemical forms. Two primary, field-proven methods are recommended for quenching small, residual quantities of this reagent.
For bulk quantities (>5 g) or major spills, do not attempt on-site neutralization. The safest course of action is to absorb the material with a dry, inert absorbent (like sawdust or vermiculite), place it in a clearly labeled, open-top container, and contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor for immediate pickup.[10][11] Do not seal the container, as reactions with ambient moisture can generate gas pressure.[10][11]
Personnel Safety & Engineering Controls
Before beginning any disposal procedure, ensure the following controls are in place.
| Control Type | Specification | Rationale |
| Engineering | Certified Chemical Fume Hood | To prevent inhalation of volatile compound or reaction byproducts.[1][12] |
| PPE: Eye | Safety Goggles & Face Shield | Protects against splashes of both the chemical and the quenching solution.[5] |
| PPE: Hand | Double-gloving (Nitrile) | Provides a barrier against skin absorption; allows for safe removal of a contaminated outer glove.[12] |
| PPE: Body | Flame-Resistant Laboratory Coat | Protects against spills and potential for fire. |
| Emergency | Eyewash Station & Safety Shower | Must be immediately accessible. |
Detailed Disposal Protocol: Quenching Residual Quantities (<5 g)
The following protocols are designed for the chemical inactivation of small amounts of this compound waste, such as residues in reaction flasks or contaminated labware.
Protocol A: Oxidative Quenching with Sodium Hypochlorite (Bleach)
This method is highly effective as it oxidizes the toxic isocyanide group to the much less hazardous isocyanate, which is then rapidly hydrolyzed under basic conditions to an amine and carbonate. This is a standard and robust method for deactivating cyanide-related waste.[13]
Required Materials:
-
Stir plate and stir bar
-
Appropriate size beaker or flask (at least 10x the volume of the waste)
-
Ice bath
-
Household bleach (5-6% sodium hypochlorite solution)
-
Sodium hydroxide (NaOH), 1 M solution
-
Sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃)
-
pH paper or pH meter
Step-by-Step Procedure:
-
Preparation: In the chemical fume hood, place the reaction vessel containing the isocyanide waste in an ice bath on a stir plate. If the waste is a solid or concentrated, dissolve it in a minimal amount of a water-miscible solvent like THF or isopropanol.
-
Prepare Quenching Solution: In a separate, large beaker, prepare the quenching solution. For every 1 gram of isocyanide waste, use approximately 50 mL of household bleach and add 10 mL of 1 M NaOH to ensure the solution remains basic (pH > 10).
-
Slow Addition: With vigorous stirring, slowly add the isocyanide waste solution dropwise to the bleach solution. Maintain the temperature below 20°C using the ice bath. An exothermic reaction may occur.
-
Reaction Time: Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for at least 2 hours to ensure complete destruction of the isocyanide.
-
Neutralize Excess Oxidant: After two hours, re-cool the solution in an ice bath. Slowly add solid sodium bisulfite or sodium thiosulfate in small portions until the oxidizing potential is neutralized (a potassium iodide-starch paper test can be used; the absence of a blue/black color indicates completion).
-
Final pH Adjustment: Check the pH of the solution. Carefully neutralize it to a pH between 6 and 8 by adding an appropriate acid (e.g., citric acid or dilute hydrochloric acid).[14]
-
Final Disposition: Transfer the neutralized, aqueous solution to a designated "Aqueous Hazardous Waste" container. Clearly label the container with all components.[15][16]
Protocol B: Basic Hydrolysis
This method uses a strong base to hydrolyze the isocyanide to a cyclohexyl-tosyl-methyl amine and formate. While effective, it is generally slower than oxidative quenching.
Required Materials:
-
Stir plate and stir bar
-
Appropriate size beaker or flask with a reflux condenser
-
Heating mantle
-
Sodium hydroxide (NaOH)
-
Ethanol or Isopropanol
-
Citric acid or acetic acid for neutralization
-
pH paper or pH meter
Step-by-Step Procedure:
-
Preparation: In the chemical fume hood, place the vessel containing the isocyanide waste on a stir plate. If the waste is solid or concentrated, dissolve it in ethanol or isopropanol.
-
Prepare Hydrolysis Solution: For every 1 gram of isocyanide waste, prepare a solution of 4 grams of NaOH in 50 mL of a 1:1 mixture of water and ethanol.
-
Combine and Heat: Add the isocyanide solution to the hydrolysis mixture. Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (approx. 80°C) with stirring for 4-6 hours. This ensures complete hydrolysis.
-
Cool and Neutralize: Allow the solution to cool to room temperature. Check the pH. With stirring, slowly add citric acid or acetic acid until the pH is between 6 and 8.[14] Be cautious as the initial neutralization may be exothermic.
-
Final Disposition: Transfer the neutralized solution to a designated "Aqueous Hazardous Waste" container. Label the container with all components and arrange for pickup by EHS.[15][16]
Disposal Workflow Visualization
The following diagram outlines the decision-making process for the safe disposal of this compound.
Caption: Decision workflow for handling and disposal of this compound waste.
References
-
Foam Supplies, Inc. (n.d.). SPILL & DISPOSAL PROCEDURES – ISOCYANATE (ISO or A). Retrieved from [Link]
-
SKC Ltd. (n.d.). Spill Decontamination Kit for Aromatic Isocyanates. Retrieved from [Link]
-
American Chemistry Council. (n.d.). Procedures for Minor Spills of Isocyanates. Retrieved from [Link]
-
SKC Inc. (n.d.). Spill DECONtamination Kit, Aromatic Isocyanates. Retrieved from [Link]
-
Linkman Group. (n.d.). SPILL DECONTAMINATION KIT FOR ALIPHATIC ISOCYANATES PK/1. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Tosylmethyl Isocyanide, 98%. Retrieved from [Link]
-
PubChem. (n.d.). Tosylmethyl isocyanide. Retrieved from [Link]
-
Patsnap. (2025). Industry Best Practices for Isocyanate Waste Management. Retrieved from [Link]
-
Loba Chemie. (2023). p-TOLUENE SULFONYLMETHYL ISOCYANIDE - Safety Data Sheet. Retrieved from [Link]
-
Henderson, K. (2015). Common Standard Operating Procedure for work with Quenching of pyrophoric substances and waste. Retrieved from [Link]
-
Reddit. (2021). Safety measures for working with isocyanate. Retrieved from [Link]
-
MIT Environmental Health & Safety. (n.d.). Procedure for disposing of hazardous waste. Retrieved from [Link]
-
Chem Service. (2015). SAFETY DATA SHEET - Cyclohexyl isocyanate. Retrieved from [Link]
-
Thieme. (n.d.). Product Class 7: Isocyanides and Related Compounds. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
-
Sciencemadness Wiki. (2025). Proper disposal of chemicals. Retrieved from [Link]
-
Virginia Tech Chemistry Department. (2006). Quenching Reactive Substances. Retrieved from [Link]
-
The Kubiak Lab Manual. (2007). Preparation of Isocyanides. Retrieved from [Link]
-
Chemsrc. (2025). This compound. Retrieved from [Link]
Sources
- 1. Tosylmethyl isocyanide: applications in organic synthesis and safety_Chemicalbook [chemicalbook.com]
- 2. Tosylmethyl isocyanide (TosMIC Compound) Online | Tosylmethyl isocyanide (TosMIC Compound) Manufacturer and Suppliers [scimplify.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. capotchem.cn [capotchem.cn]
- 5. chemicalbook.com [chemicalbook.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. Tosylmethyl isocyanide | C9H9NO2S | CID 161915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. lobachemie.com [lobachemie.com]
- 9. fishersci.com [fishersci.com]
- 10. fsi.co [fsi.co]
- 11. safetyinnumbers.ca [safetyinnumbers.ca]
- 12. reddit.com [reddit.com]
- 13. Preparation of Isocyanides - The Kubiak Lab Manual [kubiak.ucsd.edu]
- 14. chemistry.nd.edu [chemistry.nd.edu]
- 15. benchchem.com [benchchem.com]
- 16. web.mit.edu [web.mit.edu]
Navigating the Safe Handling of 1-Cyclohexyl-1-tosylmethyl isocyanide: A Guide to Personal Protective Equipment and Disposal
The following guide provides essential safety protocols for researchers, scientists, and drug development professionals working with 1-Cyclohexyl-1-tosylmethyl isocyanide. This document outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe laboratory environment. The information herein is synthesized from authoritative safety data sheets and chemical handling literature to provide a comprehensive and practical resource.
Hazard Identification and Risk Assessment
This compound and its structural analogs, such as Tosylmethyl isocyanide (TosMIC), are potent reagents in organic synthesis. However, their utility is matched by their potential hazards. A thorough risk assessment is the foundation of safe handling.
The primary hazards associated with this compound and related compounds include:
-
Acute Toxicity : These compounds can be harmful if swallowed, inhaled, or absorbed through the skin.[1][2][3][4] Some isocyanides may be metabolized to cyanide, which can impair cellular respiration.[2]
-
Irritation : They are known to cause irritation to the skin, eyes, and respiratory tract.[2][5][6]
-
Sensitization : Inhalation may lead to allergy or asthma-like symptoms.[6][7]
-
Unknown Properties : The toxicological properties of this compound have not been fully investigated, warranting a cautious approach.[1][5]
Given these hazards, a stringent PPE protocol is not merely a recommendation but a critical necessity to mitigate exposure risks.
Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is paramount when handling this compound. The following table summarizes the minimum required PPE.
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber).[8] Always inspect gloves for integrity before use and practice proper glove removal technique to avoid skin contact.[1] | To prevent skin absorption, which is a significant route of exposure. Standard disposable gloves may not provide adequate protection.[9] |
| Eye and Face Protection | Safety goggles with side shields or a full-face shield.[1][8][10] | To protect against splashes and airborne particles that can cause severe eye irritation.[2] |
| Respiratory Protection | Work in a certified chemical fume hood. For situations where a fume hood is not feasible or for higher-level protection, use a NIOSH-approved respirator with organic vapor cartridges (e.g., OV/AG/P99 or ABEK-P2).[5] | Isocyanides can have strong, unpleasant odors and inhalation can be toxic.[6][11] A fume hood provides the primary line of defense. |
| Protective Clothing | A laboratory coat is mandatory. For larger quantities or tasks with a higher risk of splashing, consider disposable coveralls.[8][9][12] | To protect skin and personal clothing from contamination. |
| Footwear | Closed-toe shoes. | To protect feet from spills. |
Safe Handling and Operational Workflow
A systematic approach to handling this compound is crucial for minimizing risk. The following workflow should be adopted for all procedures involving this compound.
Caption: A workflow diagram for the safe handling of this compound.
Emergency Procedures
In the event of accidental exposure, immediate and appropriate action is critical.
-
Inhalation : Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[3][5]
-
Skin Contact : Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[3][5][13] Seek immediate medical attention.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][5] Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give them 2-4 cupfuls of milk or water to drink. Never give anything by mouth to an unconscious person.[2][5] Seek immediate medical attention.
Decontamination and Waste Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure safety.
Decontamination
-
Glassware and Equipment : Glassware should be decontaminated before being removed from the fume hood. A common method for removing the pungent odor of isocyanides is to rinse the equipment with a 5% methanolic sulfuric acid solution.[11]
-
Spills : In the event of a small spill, absorb the material with an inert absorbent such as vermiculite, sand, or dry sawdust.[14][15] Do not use combustible materials like paper towels.[16] Collect the absorbed material into an open-top container for disposal. Do not seal the container tightly, as a reaction with moisture could potentially generate gas.[14][16] The spill area should then be decontaminated.
Waste Disposal
All waste containing this compound, including unused product, spill cleanup materials, and contaminated PPE, must be treated as hazardous waste.
-
Collection : Collect all waste in clearly labeled, closed containers.[5]
-
Final Disposal : All neutralized and un-neutralized waste must be disposed of through a licensed hazardous waste disposal company.[14][17] Adhere to all federal, state, and local regulations.
By adhering to these stringent safety protocols, researchers can effectively mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.
References
-
Sysco Environmental. What PPE is required when working with isocyanates? [Link]
-
Composites One. Personal Protective Equipment: Helping to Reduce Isocyanate Exposure. [Link]
-
Canada.ca. Isocyanates: Control measures guideline. [Link]
-
Lakeland Industries. 5 Ways to Protect Yourself From Isocyanate Exposure. [Link]
- MSDS of this compound. (Provided through search, no public URL available)
-
Total Source Manufacturing. Protection Against Isocyanate Exposure. [Link]
-
Cole-Parmer. Material Safety Data Sheet - Tosylmethyl Isocyanide, 98%. [Link]
-
Foam Supplies, Inc. SPILL & DISPOSAL PROCEDURES – ISOCYANATE (ISO or A). [Link]
-
Actsafe Safety Association. Safe Work Procedures for Isocyanate-Containing Products. [Link]
-
SKC Inc. SDS - Isocyanate DECONtamination Solution. [Link]
-
Patsnap Eureka. Industry Best Practices for Isocyanate Waste Management. [Link]
-
Chem Service. SAFETY DATA SHEET - Cyclohexyl isocyanate. [Link]
-
Georganics. CYCLOHEXYL ISOCYANIDE SAFETY DATA SHEET. [Link]
-
Organic Syntheses. cyclohexyl isocyanide. [Link]
-
Organic Syntheses. α-TOSYLBENZYL ISOCYANIDE. [Link]
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. aksci.com [aksci.com]
- 4. georganics.sk [georganics.sk]
- 5. capotchem.cn [capotchem.cn]
- 6. Tosylmethyl isocyanide: applications in organic synthesis and safety_Chemicalbook [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. compositesone.com [compositesone.com]
- 9. What PPE is required when working with isocyanates? [sysco-env.co.uk]
- 10. lakeland.com [lakeland.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. tsmfg.com [tsmfg.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. fsi.co [fsi.co]
- 15. actsafe.ca [actsafe.ca]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. international.skcinc.com [international.skcinc.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
